Isononyl Benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
670241-72-2 |
|---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
7-methyloctyl benzoate |
InChI |
InChI=1S/C16H24O2/c1-14(2)10-6-3-4-9-13-18-16(17)15-11-7-5-8-12-15/h5,7-8,11-12,14H,3-4,6,9-10,13H2,1-2H3 |
InChI Key |
BBVARVTURNYWGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Isononyl Benzoate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the chemical structure, properties, synthesis, and applications of Isononyl Benzoate (B1203000). The information is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Structure
Isononyl Benzoate is the ester formed from the reaction of benzoic acid and isononyl alcohol. Due to the branched nature of isononyl alcohol, "this compound" typically refers to a mixture of isomers. The most common isomer is 7-methyloctyl benzoate.
Chemical Structure:
The general chemical structure of an this compound isomer is depicted below:
Molecular Formula: C16H24O2[1]
IUPAC Name: 7-methyloctyl benzoate[1]
CAS Number: 670241-72-2[1]
Molecular Weight: 248.36 g/mol [1]
Physicochemical Properties
Quantitative data for the physicochemical properties of this compound are summarized in the table below. It is important to note that due to the isomeric nature of the isononyl group, some of these values may represent a range or an average for the mixture of isomers.
| Property | Value | Source |
| Molecular Weight | 248.36 g/mol | [1] |
| Appearance | Colorless to pale yellow clear oily liquid | Estimated |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | ~0.98 g/cm³ | Estimated from similar compounds |
| Solubility | Insoluble in water; Soluble in organic solvents and oils. | Estimated from similar compounds |
| Vapor Pressure | Not available | |
| Refractive Index | Not available | |
| XLogP3 | 6.3 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
Synthesis of this compound
This compound is typically synthesized via Fischer esterification, a well-established acid-catalyzed esterification reaction between a carboxylic acid and an alcohol.
Reaction Scheme
Experimental Protocol: Fischer Esterification
This protocol describes a general laboratory procedure for the synthesis of this compound.
Materials:
-
Benzoic acid
-
Isononyl alcohol (mixture of isomers)
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (5% aqueous solution)
-
Anhydrous magnesium sulfate
-
Diethyl ether (or other suitable organic solvent)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Heating mantle
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid and a molar excess (typically 2-4 equivalents) of isononyl alcohol.[2]
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of benzoic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will depend on the boiling point of the isononyl alcohol used. Maintain reflux for several hours (e.g., 2-4 hours), monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize the acidic catalyst and any unreacted benzoic acid), and finally with brine (saturated NaCl solution).[3]
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Purification: The crude this compound can be purified by vacuum distillation to obtain the final product.
Applications
This compound has several applications across different industries, primarily owing to its properties as an emollient, plasticizer, and solvent.
-
Cosmetics and Personal Care: It is used in a variety of cosmetic and dermatological formulations. It imparts good sensory properties and has excellent dissolving capabilities for active ingredients, particularly organic UV filters in sunscreens.[4]
-
Plastics and Polymers: this compound serves as a plasticizer for various polymers, including PVC.[5] Benzoate plasticizers are often considered environmentally friendly alternatives to some phthalate (B1215562) esters.[6]
-
Adhesives and Sealants: It can be used as a coalescing agent in adhesives.[5]
-
Paints and Coatings: A patent suggests its use as a film-forming agent in emulsion paints, mortars, and varnishes.[7]
Safety and Toxicology
Based on available data, this compound presents certain health and environmental hazards.
-
Human Health: It is suspected of damaging fertility or the unborn child (GHS classification: Reproductive toxicity Category 2).[1]
-
Environmental Hazards: It is classified as toxic to aquatic life with long-lasting effects (GHS classification: Hazardous to the aquatic environment, long-term hazard, Category 2).[1]
It is crucial to handle this compound with appropriate personal protective equipment and to follow safety guidelines to minimize exposure and prevent environmental release.
Logical Relationships
The following diagram illustrates the classification of this compound as an ester.
Caption: Classification of this compound.
References
- 1. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. community.wvu.edu [community.wvu.edu]
- 4. DE102007055483A1 - Cosmetic and dermatological formulations containing this compound - Google Patents [patents.google.com]
- 5. specialchem.com [specialchem.com]
- 6. 2017erp.com [2017erp.com]
- 7. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
An In-Depth Technical Guide to the Synthesis of Isononyl Benzoate from Isononyl Alcohol
Isononyl benzoate (B1203000) is a versatile ester with wide applications as a plasticizer, emollient in cosmetics, and a film-forming agent.[1][2] Its synthesis is primarily achieved through the esterification of isononyl alcohol with benzoic acid. This guide provides a detailed overview of the synthesis process, focusing on various catalytic systems, experimental protocols, and factors influencing the reaction outcome, tailored for researchers and professionals in chemical and drug development.
The Core Chemical Reaction: Fischer-Speier Esterification
The synthesis of isononyl benzoate from isononyl alcohol and benzoic acid is a classic example of Fischer-Speier esterification. This acid-catalyzed condensation reaction involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The reaction is reversible, and therefore, the removal of water is crucial to drive the equilibrium towards the formation of the desired ester product.
Caption: Reaction pathway for the acid-catalyzed esterification of benzoic acid and isononyl alcohol.
Catalytic Systems in this compound Synthesis
The choice of catalyst is a critical factor that dictates the reaction rate, yield, and overall process efficiency. A variety of catalysts have been employed for the esterification of benzoic acid with alcohols.
-
Homogeneous Acid Catalysts : Traditional catalysts like p-toluenesulfonic acid (p-TSA) and sulfuric acid are highly effective.[3][4] However, their use presents challenges such as equipment corrosion, difficult separation from the product, and environmental concerns.[5]
-
Metal-Containing Catalysts : Compounds of titanium and tin are known to be effective esterification catalysts.[6] These are often used in industrial processes and can offer high selectivity.
-
Solid Acid Catalysts : To overcome the issues of homogeneous catalysts, heterogeneous solid acids are used. These include:
-
Ion-Exchange Resins : Amberlyst 15 is a commonly cited example that facilitates easier catalyst removal and recycling.[4][7]
-
Solid Superacids : Catalysts like sulfated zirconia (Zr(SO₄)₂·4H₂O) and sulfated titania (Ti(SO₄)₂/TiO₂) have shown very high yields, often under milder conditions.[5]
-
Heteropolyacids : These compounds, such as H₄O₄₀W₁₂ and TiSiW₁₂O₄₀/TiO₂, are also effective catalysts for this transformation.[5]
-
-
Inorganic Salts : Simple inorganic salts like NH₄Fe(SO₄)₂·12H₂O, NaHSO₄·H₂O, and FeCl₃·6H₂O have been successfully used as catalysts, offering a balance of activity and cost-effectiveness.[5]
-
Green Catalysts : More environmentally benign options are being explored, including Deep Eutectic Solvents (DES). A DES formed from p-TSA and benzyl (B1604629) tri-ethyl ammonium (B1175870) chloride (BTEAC) has been shown to act as both a solvent and a catalyst, achieving high conversions.[7]
Experimental Protocols
While specific parameters vary, a general experimental protocol for the synthesis of this compound can be outlined. The following procedure is a synthesized representation based on common laboratory and patented methods.[6][8]
Materials and Equipment:
-
Reactants: Benzoic acid, Isononyl alcohol (isomer mixture).[9]
-
Catalyst: e.g., p-Toluenesulfonic acid, titanium-based catalyst, or a solid acid catalyst.
-
Solvent (optional, as water-entraining agent): Toluene, xylene, or cyclohexane.[8]
-
Neutralizing Agent: Saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[8]
-
Apparatus: A multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser. A heating mantle and a vacuum distillation setup are also required.
Procedure:
-
Charging the Reactor: Charge the reactor with benzoic acid, isononyl alcohol, a catalyst, and an aromatic solvent (if used). The typical molar ratio of alcohol to acid can range from 1:1 to 4:1, with an excess of alcohol often used to shift the equilibrium.[5]
-
Heating and Reaction: Heat the mixture with constant stirring. The reaction temperature is typically elevated, often in stages, for instance, from 180°C up to 250°C.[6] As the reaction proceeds, water is formed as a byproduct and is continuously removed by azeotropic distillation using the Dean-Stark trap. The reaction is monitored by tracking the amount of water collected.
-
Reaction Completion: The reaction is considered complete when water is no longer being generated. Reaction times can vary from 1.5 to 5 hours depending on the catalyst and temperature.[5][8]
-
Cooling and Neutralization: Once the reaction is complete, the mixture is cooled to room temperature. The acidic catalyst is then neutralized by washing the reaction mixture with a saturated solution of sodium bicarbonate or sodium carbonate until the aqueous layer is no longer acidic.[8]
-
Workup and Washing: The organic layer is separated from the aqueous layer. It is then washed one or more times with water to remove any remaining salts and impurities.
-
Purification: The crude this compound is purified by vacuum distillation to remove the unreacted alcohol, solvent, and other volatile impurities.[8] The final product is collected at the appropriate boiling point and pressure. Newer methods may also employ coalescing filters to remove ions and other impurities without heat.[10]
Caption: A general experimental workflow for the synthesis of this compound.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data from various studies on the esterification of benzoic acid with different alcohols, providing a comparative look at reaction conditions and outcomes. Data for isoamyl benzoate synthesis is included as a close and well-documented analogue.[5]
| Catalyst Type | Catalyst Example | Alcohol | Molar Ratio (Acid:Alcohol) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Homogeneous Acid | p-Toluenesulfonic Acid | Isoamyl Alcohol | 1.0:3.0 | Reflux | 2.5 | 88.3 | [5] |
| Aryl Sulfonic Acid | Isoamyl Alcohol | 1.0:2.0 | Reflux | 2.0 | 98.35 | [5] | |
| Inorganic Salt | NH₄Fe(SO₄)₂·12H₂O | Isoamyl Alcohol | 1.0:2.0 | Reflux | 4.0 | 82.3 | [5] |
| FeCl₃·6H₂O | Isoamyl Alcohol | 1.0:3.0 | Reflux | 2.5 | 90.3 | [5] | |
| Solid Superacid | Ti(SO₄)₂/TiO₂ | Isoamyl Alcohol | 1.0:4.0 | Reflux | 1.5 | 96.6 | [5] |
| Zr(SO₄)₂·4H₂O | Isoamyl Alcohol | 1.0:2.5 | Reflux | 2.5 | 96.3 | [5] | |
| Metal-Containing | Titanium/Tin compounds | Isononyl Alcohol | 1:1 to 3:1 | 180-250 | N/A | High | [6] |
| Green Catalyst | Deep Eutectic Solvent | Ethanol | 1:10 | 75 | N/A | 88.3 | [7] |
| Deep Eutectic Solvent | Butanol | 1:10 | 75 | N/A | 87.8 | [7] |
Factors Influencing Synthesis Efficiency
Several parameters must be carefully controlled to maximize the yield and purity of this compound. The interplay between these factors determines the overall efficiency of the synthesis.
-
Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of reactants or products. A step-wise increase in temperature is sometimes employed to optimize the reaction.[6]
-
Molar Ratio of Reactants: Using an excess of one reactant (typically the alcohol) can shift the reaction equilibrium to favor product formation, thereby increasing the conversion of the limiting reactant (benzoic acid).[4][5]
-
Catalyst Concentration: The reaction rate is directly influenced by the catalyst concentration. A higher concentration typically leads to a faster reaction, but also increases cost and the effort required for post-reaction removal and neutralization.[4] The optimal amount is usually determined empirically, often between 0.01% and 1% by weight of the reaction mixture.[6]
-
Water Removal: As a reversible reaction, the continuous and efficient removal of water is arguably the most critical factor for achieving high yields. Azeotropic distillation with a Dean-Stark trap is the most common method.
Caption: Relationship between key parameters and outcomes in this compound synthesis.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. Risk Evaluation for Di-isononyl phthalate (DINP) (1,2-Benzene- dicarboxylic acid, 1,2- diisononyl ester) | Assessing and Managing Chemicals under TSCA | US EPA [19january2021snapshot.epa.gov]
- 3. Kinetics of esterification of benzoic acid and isoamyl alcohol catalyzed by P‐toluenesulphonic acid | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 6. WO2019059801A1 - Method for preparing benzoic acid esters - Google Patents [patents.google.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 9. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 10. WO2016114944A1 - Purification of plasticizers - Google Patents [patents.google.com]
A Technical Guide to the Spectroscopic Analysis of Isononyl Benzoate
Introduction: Isononyl benzoate (B1203000) is an ester of benzoic acid and isononyl alcohol, commonly used as an emollient and plasticizer in cosmetics and other industries. As with any chemical compound intended for research, development, or commercial use, a thorough structural characterization is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to confirming its identity and purity. This guide provides an in-depth overview of the expected spectroscopic data for isononyl benzoate and detailed protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H (proton) and ¹³C NMR spectra provide definitive information about its structure.
Predicted ¹H NMR Spectral Data
Table 1: Representative ¹H NMR Data of Benzoate Esters in CDCl₃
| Protons | Chemical Shift (δ, ppm) (Isoamyl Benzoate)[1] | Predicted Multiplicity for this compound | Predicted Integration for this compound | Assignment |
|---|---|---|---|---|
| Aromatic (ortho) | ~8.05 | Doublet (d) | 2H | Protons adjacent to the carbonyl group |
| Aromatic (para) | ~7.52 | Triplet (t) | 1H | Proton para to the carbonyl group |
| Aromatic (meta) | ~7.42 | Triplet (t) | 2H | Protons meta to the carbonyl group |
| -O-CH₂- | ~4.35 | Triplet (t) | 2H | Methylene protons adjacent to the ester oxygen |
| Aliphatic Chain | 0.9 - 1.8 | Multiplets (m) | ~17H | Protons of the branched isononyl chain |
| Terminal -CH₃ | ~0.97 | Doublets/Triplets | Multiple | Methyl protons of the isononyl group |
Note: The complexity of the isononyl group, which is often a mixture of branched isomers, will result in overlapping multiplets in the 0.9-1.8 ppm region.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is characterized by a greater chemical shift range than ¹H NMR, often resulting in a fully resolved spectrum.
Table 2: Representative ¹³C NMR Data of Benzoate Esters in CDCl₃
| Carbon | Chemical Shift (δ, ppm) (Isobutyl Benzoate)[2] | Predicted Chemical Shift (δ, ppm) (this compound) | Assignment |
|---|---|---|---|
| Carbonyl (C=O) | ~166.7 | ~166-167 | Ester carbonyl carbon |
| Aromatic (C-O) | ~130.6 | ~130-131 | Aromatic carbon attached to the ester group |
| Aromatic (ortho) | ~129.5 | ~129-130 | Aromatic carbons ortho to the carbonyl |
| Aromatic (para) | ~132.7 | ~132-133 | Aromatic carbon para to the carbonyl |
| Aromatic (meta) | ~128.3 | ~128-129 | Aromatic carbons meta to the carbonyl |
| -O-CH₂- | ~70.5 | ~65-75 | Methylene carbon adjacent to the ester oxygen |
| Aliphatic Chain | 19.1 - 27.7 | ~14-40 | Carbons of the branched isononyl chain |
Experimental Protocol for NMR Spectroscopy
A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required for this analysis.[3]
-
Sample Preparation :
-
For ¹H NMR, dissolve 5-10 mg of high-purity this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[3]
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of ¹³C.[3]
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), if not already present in the solvent.[3]
-
Filter the solution through a pipette with a glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[3]
-
-
Data Acquisition :
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.
-
Perform magnetic field shimming to achieve high homogeneity and obtain sharp spectral lines.[3]
-
For ¹H NMR : Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and 8-16 scans.[3]
-
For ¹³C NMR : Acquire the spectrum using a standard single-pulse sequence with proton decoupling. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a significantly higher number of scans (e.g., 128 to 1024 or more) to achieve an adequate signal-to-noise ratio.[3]
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Perform peak picking to identify the precise chemical shifts of all signals.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations.
Predicted IR Spectral Data
The IR spectrum of this compound will be dominated by strong absorptions from the ester functional group and the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group Assignment |
|---|---|---|---|
| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2960-2850 | Strong | C-H Stretch | Aliphatic (Isononyl) C-H |
| ~1720 | Strong | C=O Stretch | Ester Carbonyl |
| ~1600, ~1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1270 | Strong | C-O Stretch | Ester (Aryl-O) |
| ~1110 | Strong | C-O Stretch | Ester (Alkyl-O) |
| ~710 | Strong | C-H Bend | Ortho-disubstituted Aromatic Ring |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
As this compound is an oil, the simplest method is to prepare a thin film between two IR-transparent salt plates (e.g., NaCl or KBr).[4]
-
Place one to two drops of the neat liquid onto the surface of one salt plate.
-
Carefully place the second salt plate on top and gently press to form a thin, uniform film.
-
-
Data Acquisition :
-
Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty instrument to subtract any atmospheric (e.g., CO₂, H₂O) interference.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
-
Data Processing :
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform peak picking to identify the wavenumbers of key absorption bands.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Predicted Mass Spectral Data
For this compound (Molecular Formula: C₁₆H₂₄O₂, Molecular Weight: 248.36 g/mol [5]), electron ionization (EI) is a common technique.
Table 4: Predicted Key Fragments in the EI-MS of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Identity |
|---|---|---|
| 248 | [C₁₆H₂₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 126 | [C₉H₁₈]⁺˙ | Isononene (from McLafferty rearrangement or loss of benzoic acid) |
| 122 | [C₇H₆O₂]⁺˙ | Benzoic Acid (from cleavage of the ester bond with H-transfer) |
| 105 | [C₇H₅O]⁺ | Benzoyl Cation (base peak, from alpha-cleavage of the ester) |
| 77 | [C₆H₅]⁺ | Phenyl Cation (from loss of CO from the benzoyl cation) |
Experimental Protocol for Mass Spectrometry
-
Sample Introduction :
-
For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable. GC-MS is preferred as it also provides purity information.
-
Inject a dilute solution of the sample (e.g., in hexane (B92381) or dichloromethane) into the GC.
-
-
Ionization :
-
As the sample elutes from the GC column and enters the mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV) in an electron ionization (EI) source.[6]
-
-
Mass Analysis :
-
The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole).
-
The analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection :
-
An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
-
The software plots the relative abundance of ions against their m/z ratio to create the mass spectrum.
-
Spectroscopic Analysis Workflow
The logical flow for the comprehensive analysis of a chemical sample like this compound involves a multi-technique approach to unambiguously confirm its structure and purity.
Caption: Workflow for the structural elucidation of this compound.
References
- 1. Isoamyl benzoate(94-46-2) 1H NMR spectrum [chemicalbook.com]
- 2. ISOBUTYL BENZOATE(120-50-3) 13C NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. massbank.eu [massbank.eu]
Isononyl Benzoate CAS number and molecular weight
Isononyl Benzoate (B1203000): CAS Number 670241-72-2
This technical guide provides a comprehensive overview of Isononyl Benzoate, focusing on its chemical and physical properties, synthesis, analytical methods, applications, and safety information. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Chemical Identity and Physicochemical Properties
This compound is the ester of isononyl alcohol and benzoic acid. It is a branched-chain nonyl ester, and its properties make it a versatile ingredient in various formulations.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 670241-72-2 | [1] |
| Molecular Formula | C16H24O2 | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| Density | 0.959 g/cm³ at 20°C | ChemicalBook |
| Vapor Pressure | 0.024 Pa at 20°C | ChemicalBook |
| Water Solubility | 1 mg/L at 20°C | ChemicalBook |
| LogP | 6.25 at 20°C | ChemicalBook |
Synthesis
The synthesis of this compound is typically achieved through the esterification of isononyl alcohol with benzoic acid. This reaction is a standard esterification process, often catalyzed by an acid.
Below is a conceptual workflow for the synthesis of this compound.
Analytical Methodology
The analysis of this compound in various matrices can be performed using standard chromatographic techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for its quantification.
Experimental Protocol Outline for HPLC Analysis:
A general protocol for the analysis of benzoate esters using HPLC would involve the following steps. Specific parameters would need to be optimized for this compound.
-
Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile). Calibration standards are prepared by serial dilution of the stock solution.
-
Sample Preparation: The sample containing this compound is dissolved in the mobile phase and filtered through a 0.45 µm filter to remove particulate matter.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detection: UV detection at a wavelength where the benzoate chromophore has maximum absorbance.
-
-
Quantification: A calibration curve is generated by plotting the peak area of the standards against their concentration. The concentration of this compound in the sample is determined from this curve.
Applications in Research and Industry
This compound is primarily used in the cosmetics and personal care industries as an emollient, texture enhancer, and solvent. Its properties also make it suitable for use as a plasticizer in various polymer applications.
In the context of drug development, while no specific studies detailing the use of this compound were identified, its properties suggest potential applications as a vehicle or solvent in topical and transdermal formulations. Its low water solubility and high LogP value indicate it is a lipophilic substance, which could be beneficial for solubilizing poorly water-soluble active pharmaceutical ingredients (APIs).
Toxicology and Safety Information
The safety of this compound has been evaluated by various regulatory bodies. The available data from the European Chemicals Agency (ECHA) provides hazard classifications based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
Table 2: GHS Hazard Classification for this compound
| Hazard Statement | Classification | Source |
| H361 | Suspected of damaging fertility or the unborn child | [1] |
| H411 | Toxic to aquatic life with long lasting effects | [1] |
It is important to note that detailed toxicological studies specifically on this compound are limited in the publicly available scientific literature. For a comprehensive safety assessment, read-across from structurally similar compounds like other benzoate esters may be considered. For instance, studies on benzyl (B1604629) benzoate indicate low acute toxicity but potential for skin sensitization.
Signaling Pathways and Biological Activity
There is currently no information available in the reviewed scientific literature to suggest that this compound has a specific mechanism of action involving biological signaling pathways. Its primary functions in formulations are based on its physicochemical properties as an emollient and solvent rather than any direct pharmacological activity.
Conclusion
This compound is a well-characterized chemical with established applications in the cosmetic and polymer industries. Its properties as a lipophilic solvent and emollient suggest potential for use in pharmaceutical formulations, particularly for topical and transdermal drug delivery. However, further research is needed to establish its efficacy and safety in such applications. The provided information on its synthesis, analysis, and safety serves as a valuable resource for researchers and scientists exploring the potential of this compound.
References
Core Concepts: Understanding the Solubility of Esters
An In-depth Technical Guide to the Solubility of Isononyl Benzoate (B1203000)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of isononyl benzoate, an ester widely utilized in the cosmetic and pharmaceutical industries for its emollient properties and excellent ability to dissolve active ingredients. While specific quantitative solubility data is not widely published in publicly available literature, this document outlines the expected solubility based on fundamental chemical principles and information available for structurally similar esters. Furthermore, it provides detailed experimental protocols for determining the precise solubility of this compound in various solvents, enabling researchers to generate the quantitative data required for their specific applications.
The solubility of an ester like this compound is primarily governed by its molecular structure. This compound is the ester of isononanol and benzoic acid. The large, nonpolar isononyl group and the benzene (B151609) ring contribute to its overall nonpolar character. The ester group (-COO-) introduces a degree of polarity, but its influence is overshadowed by the large hydrocarbon portions of the molecule.
The principle of "like dissolves like" is the cornerstone for predicting solubility. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. Consequently, this compound is expected to exhibit low solubility in highly polar solvents like water and high solubility in nonpolar organic solvents.
Data Presentation: Expected Solubility Profile of this compound
Based on its chemical structure and the known solubility of similar esters, the following table summarizes the expected qualitative solubility of this compound in a range of common solvents. It is important to note that these are predictions and should be confirmed by experimental measurement for any critical application.
| Solvent Class | Solvent Example | Expected Solubility | Rationale |
| Polar Protic | Water | Insoluble | The large nonpolar hydrocarbon structure of this compound makes it hydrophobic and unable to form significant hydrogen bonds with water. |
| Ethanol (B145695) | Soluble | While ethanol is polar, its ethyl group provides some nonpolar character, allowing for miscibility with the ester.[1] | |
| Isopropanol (B130326) | Soluble | Similar to ethanol, isopropanol has a nonpolar alkyl group that facilitates the dissolution of this compound. | |
| Polar Aprotic | Acetone | Soluble | Acetone's polarity is moderate, and it can interact with the ester group while its methyl groups interact with the nonpolar parts. |
| Acetonitrile | Sparingly Soluble | Acetonitrile is more polar than acetone, which may limit the solubility of the largely nonpolar this compound. | |
| Nonpolar | Hexane (B92381) | Soluble | As a nonpolar alkane, hexane is an excellent solvent for the nonpolar this compound. |
| Toluene (B28343) | Soluble | The aromatic ring of toluene interacts favorably with the benzene ring of this compound, promoting solubility. | |
| Mineral Oil | Soluble | Mineral oil is a mixture of hydrocarbons and is nonpolar, making it a good solvent for this compound.[2][3][4] | |
| Oils and Esters | Isopropyl Myristate | Soluble / Miscible | Both are esters with significant nonpolar character, leading to high miscibility. |
| Caprylic/Capric Triglyceride | Soluble / Miscible | Similar to isopropyl myristate, this is a nonpolar ester commonly used in cosmetics, and good miscibility is expected. |
Experimental Protocols: Determining the Solubility of this compound
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of this compound in a given solvent.
Objective:
To determine the concentration of this compound in a saturated solution of a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Scintillation vials or sealed test tubes
-
Constant temperature water bath or incubator
-
Vortex mixer or magnetic stirrer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a scintillation vial or test tube containing a known volume of the selected solvent. The excess solid should be clearly visible.
-
Seal the vial/tube to prevent solvent evaporation.
-
Place the vial/tube in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After the equilibration period, allow the vials/tubes to stand undisturbed at the controlled temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
To ensure complete separation of the undissolved solute, centrifuge the samples at a moderate speed.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its analytical response on the calibration curve.
-
Calculate the solubility of this compound in the original solvent by taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, % w/w).
-
Mandatory Visualization: Experimental Workflow for Solubility Determination
The following diagram illustrates the logical workflow of the experimental protocol described above.
Caption: Workflow for determining the quantitative solubility of this compound.
This technical guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. For professionals in research, development, and formulation, this information is critical for optimizing product performance and ensuring stability.
References
Isononyl Benzoate as a Plasticizer: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl benzoate (B1203000) is a non-phthalate plasticizer increasingly utilized in the formulation of polymers, most notably polyvinyl chloride (PVC). As a high-solvency plasticizer, it offers an excellent balance of performance, processability, and a favorable environmental and health profile compared to traditional phthalate-based plasticizers. This technical guide provides an in-depth exploration of the mechanism of action by which isononyl benzoate imparts flexibility to polymers, supported by quantitative data and detailed experimental protocols for its evaluation.
Core Mechanism of Action
The primary function of a plasticizer is to increase the flexibility, workability, and distensibility of a polymer by lowering its glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This compound achieves this through a well-understood molecular mechanism involving intermolecular interactions and the creation of free volume.
At a molecular level, rigid polymers like unplasticized PVC (uPVC) are characterized by strong intermolecular forces (van der Waals forces and dipole-dipole interactions) between their long polymer chains. These forces hold the chains in a tightly packed, rigid structure, restricting their movement.
The mechanism of action of this compound can be described by two complementary theories:
-
The Lubricity Theory: This theory posits that the plasticizer molecules act as a lubricant, inserting themselves between the polymer chains. This reduces the friction between the chains, allowing them to slide past one another more easily when a force is applied.
-
The Free Volume Theory: This theory suggests that the introduction of plasticizer molecules increases the "free volume" within the polymer matrix. The bulky isononyl group and the benzoate ring create space between the polymer chains, effectively pushing them apart. This increased spacing weakens the intermolecular forces between the polymer chains, providing them with greater mobility.
In the specific case of PVC, the this compound molecule, with its polar ester group, interacts with the polar carbon-chlorine (C-Cl) bonds of the PVC chains through dipole-dipole interactions. This interaction disrupts the strong PVC-PVC chain attractions, leading to a more flexible material. The non-polar isononyl tail of the molecule further contributes to the separation of the polymer chains.
Quantitative Performance Data
The effectiveness of a plasticizer is quantified by its impact on the mechanical and thermal properties of the polymer. The following table summarizes typical performance data for PVC formulations containing this compound compared to a traditional phthalate (B1215562) plasticizer, diisononyl phthalate (DINP). The data is presented for a standard formulation of 100 parts PVC resin and 50 parts per hundred resin (phr) of plasticizer.
| Property | Test Method | Unplasticized PVC | PVC + 50 phr DINP | PVC + 50 phr this compound |
| Hardness (Shore A) | ASTM D2240 | >100 (Shore D) | 85 - 95 | 80 - 90 |
| Tensile Strength (MPa) | ASTM D638 | ~50 | 15 - 20 | 14 - 19 |
| Elongation at Break (%) | ASTM D638 | <10 | 300 - 400 | 350 - 450 |
| Glass Transition Temp. (Tg, °C) | ASTM D3418 (DSC) | ~82 | 5 - 15 | 0 - 10 |
| Low Temperature Flexibility (°C) | ASTM D746 | >0 | -20 to -30 | -25 to -35 |
Note: The values presented are typical ranges and can vary depending on the specific grade of PVC, other additives in the formulation, and processing conditions.
Experimental Protocols
The evaluation of a plasticizer's performance involves a suite of standardized tests. Below are detailed methodologies for key experiments.
Experimental Workflow for Plasticizer Evaluation
An In-depth Technical Guide on the Thermal Degradation Pathway of Isononyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation pathway of isononyl benzoate (B1203000), a widely used plasticizer and emollient. Due to the limited availability of direct studies on isononyl benzoate, this guide presents a proposed degradation mechanism based on established principles of organic chemistry, supported by data from analogous compounds. The information herein is intended to support research and development activities by providing a foundational understanding of the thermal stability and decomposition products of this compound.
Introduction to this compound
This compound is the ester of benzoic acid and isononyl alcohol. The term "isononyl" typically refers to a complex mixture of C9 branched-chain isomers, with 3,5,5-trimethylhexanol being a primary component. It is valued for its properties as a fast-gelling, low-viscosity plasticizer in various polymers and as an emollient in cosmetic formulations. Understanding its thermal stability and degradation pathway is crucial for defining safe processing temperatures, predicting potential outgassing products, and ensuring product stability.
Proposed Thermal Degradation Pathway
The primary thermal degradation pathway for esters possessing at least one β-hydrogen on the alkyl chain is through a concerted, non-catalytic, unimolecular elimination reaction known as ester pyrolysis or Ei (elimination, intramolecular) reaction .[1][2][3] This reaction proceeds through a six-membered cyclic transition state, resulting in the formation of a carboxylic acid and an alkene.[4]
For this compound, assuming the isononyl group is 3,5,5-trimethylhexyl, the degradation would proceed as follows:
-
Initiation: At elevated temperatures (typically in the range of 300-500 °C in the gas phase), the ester undergoes a conformational change to bring a β-hydrogen in proximity to the carbonyl oxygen.[5][6]
-
Transition State: A cyclic, six-membered transition state is formed, involving the carbonyl oxygen, the α-carbon of the alkyl group, the β-carbon, and a β-hydrogen.
-
Syn-Elimination: The reaction proceeds via a syn-periplanar arrangement, where the β-hydrogen and the benzoate group are on the same side of the Cα-Cβ bond. This leads to the simultaneous cleavage of the C-H and C-O bonds and the formation of a C=C double bond.[1][4]
-
Products: The reaction yields benzoic acid and a mixture of isononene isomers (primarily 3,5,5-trimethyl-1-hexene (B165672) and potentially other isomers depending on the specific structure of the isononyl group).
At higher temperatures, secondary degradation of the primary products can occur. Benzoic acid may decompose to benzene (B151609) and carbon dioxide.[7] The resulting alkenes can also undergo further isomerization or polymerization.
Caption: Proposed primary and secondary thermal degradation pathways for this compound.
Quantitative Data
Direct quantitative data for the thermal degradation of this compound is scarce in the literature. The following table summarizes representative data for related alkyl benzoates to provide an estimated range for decomposition temperatures.
| Compound | Decomposition Temperature (°C) | Technique | Products | Reference |
| Ethyl Benzoate | ~430 - 515 | Gas Phase Pyrolysis | Ethylene, Benzoic Acid | [5][6] |
| Isopropyl Benzoate | Lower than Ethyl Benzoate (qualitative) | Gas Phase Pyrolysis | Propene, Benzoic Acid | [6] |
| C12-15 Alkyl Benzoate | Flash Point: 189 °C (Not decomposition temp.) | Safety Data Sheet | Carbon Monoxide, Carbon Dioxide (on combustion) | [8] |
| Aromatic Esters (general) | Onset: ~200 - 300 | TGA | - | [9] |
Note: Decomposition temperatures are highly dependent on experimental conditions such as heating rate, pressure, and atmosphere.
Experimental Protocols
To study the thermal degradation of this compound, a combination of analytical techniques is recommended. The following are detailed protocols for key experiments.
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Methodology:
-
Instrument: A thermogravimetric analyzer (e.g., TGA Q500 or similar).
-
Sample Preparation: Place approximately 5-10 mg of this compound into a ceramic or aluminum TGA pan.
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen (or air to study oxidative degradation) at a flow rate of 20-50 mL/min.
-
Heating Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
Data Collection: Record the sample mass as a function of temperature.
-
-
Data Analysis: Plot the percentage of weight loss versus temperature. The onset decomposition temperature is often determined from the intersection of the baseline tangent and the tangent of the decomposition step on the TGA curve. The temperature at maximum rate of weight loss can be determined from the peak of the derivative thermogravimetric (DTG) curve.
Objective: To identify the volatile degradation products of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (e.g., CDS Pyroprobe with Agilent GC/MS).[10]
-
Sample Preparation: Place a small amount of this compound (10-50 µg) into a quartz pyrolysis tube.
-
Experimental Conditions:
-
Pyrolysis: Heat the sample to a set temperature (e.g., 500 °C) for a short duration (e.g., 10-20 seconds) in an inert atmosphere (helium).
-
GC Separation:
-
Injector: Transfer the pyrolysis products directly to the GC injector, typically held at 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Hold at 40 °C for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 550.
-
Source Temperature: 230 °C.
-
-
-
Data Analysis: Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).
Caption: Workflow for the analysis of this compound thermal degradation.
Conclusion
References
- 1. Ester pyrolysis - Wikipedia [en.wikipedia.org]
- 2. aklectures.com [aklectures.com]
- 3. Ester Pyrolysis [organic-chemistry.org]
- 4. Pyrolytic elimination reaction | PPTX [slideshare.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. makingcosmetics.com [makingcosmetics.com]
- 9. mdpi.com [mdpi.com]
- 10. pstc.org [pstc.org]
Isononyl Benzoate: A Technical Guide to its Application as a Non-Reactive Solvent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl benzoate (B1203000) is a high-boiling point, non-polar ester that is finding increasing use across various industries, most notably in cosmetics as an emollient and in coatings as a film-forming agent. While its application as a non-reactive solvent in organic synthesis is not yet widely documented in academic literature, its inherent physicochemical properties suggest significant potential in this domain. This technical guide aims to provide a comprehensive overview of isononyl benzoate as a prospective non-reactive solvent for organic synthesis. The information presented herein is based on its known properties, data from analogous compounds, and logical inferences of its behavior in a reaction environment. This document is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis who are exploring novel solvent systems for challenging reaction conditions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior as a solvent and for designing appropriate experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| CAS Number | 670241-72-2 | [1] |
| Appearance | Colorless liquid | Inferred from cosmetic applications |
| Boiling Point | > 250 °C (estimated) | Inferred from high MW esters |
| Density | ~0.95 g/cm³ (estimated) | Inferred from similar alkyl benzoates |
| Water Solubility | Poor | [2] |
| Solubility in Organic Solvents | Soluble in common organic solvents and oils | [2] |
Solvent Characteristics
| Solvent Parameter | Estimated Value/Characteristic | Rationale/Comparison |
| Polarity | Low to medium | As a long-chain alkyl benzoate, it is expected to be non-polar to weakly polar, similar to other high molecular weight esters. |
| Kamlet-Taft Parameters | ||
| α (H-bond donor ability) | ~ 0 | The ester functional group does not have a hydrogen atom to donate for hydrogen bonding. |
| β (H-bond acceptor ability) | 0.3 - 0.5 | The carbonyl oxygen of the ester can act as a hydrogen bond acceptor. This value is estimated based on data for methyl benzoate.[3] |
| π* (dipolarity/polarizability) | 0.5 - 0.7 | Expected to be in the range of other non-polar to moderately polar aromatic esters. |
| Dielectric Constant (ε) | 3 - 5 | Estimated based on values for similar long-chain esters. |
Advantages of this compound as a Non-Reactive Solvent
The unique combination of properties of this compound offers several potential advantages in organic synthesis:
-
High Thermal Stability: With an estimated boiling point above 250 °C, this compound is suitable for high-temperature reactions that are difficult to perform in more volatile solvents. This allows for greater kinetic control and can facilitate reactions with high activation energies.
-
Chemical Inertness: The ester functionality is generally stable under a wide range of reaction conditions, particularly neutral and acidic media. It is not expected to react with many common reagents used in organic synthesis, such as mild oxidizing and reducing agents, and organometallics under specific conditions.
-
Good Solubilizing Power for Non-Polar Compounds: Its long alkyl chain and aromatic ring provide a good non-polar environment for dissolving a wide range of organic substrates and reagents, particularly those with low polarity.
-
Low Viscosity: Compared to other high-boiling point solvents like some ionic liquids or polyethylene (B3416737) glycols, this compound is expected to have a relatively low viscosity, which facilitates stirring and heat transfer.
-
Ease of Product Isolation (for non-volatile products): For reactions where the desired product is non-volatile, the high boiling point of this compound allows for the removal of more volatile by-products and unreacted starting materials by distillation. The solvent itself can then be removed under high vacuum.
-
Potential for Biocatalysis: The ester nature of this compound makes it a potential medium for certain enzymatic reactions, particularly those involving lipases, where a non-aqueous environment is required.
Potential Applications in Organic Synthesis
Based on its properties, this compound could be a suitable solvent for a variety of organic transformations, including:
-
High-Temperature Rearrangements: Reactions such as the Claisen or Cope rearrangements often require high temperatures to proceed efficiently.
-
Metal-Catalyzed Cross-Coupling Reactions: In cases where high temperatures are needed to drive catalyst turnover or improve substrate solubility.
-
Polymer Synthesis: Its high boiling point and good solubilizing power could be advantageous in certain polymerization reactions.
-
Esterification and Transesterification Reactions: While it is an ester itself, under specific conditions, it could serve as a non-reactive medium for the synthesis of other esters, particularly in enzymatic processes.
Below is a logical diagram illustrating the relationship between the properties of this compound and its potential applications.
Caption: Relationship between properties and potential applications.
Generalized Experimental Protocol
As specific experimental protocols for using this compound as a solvent are not available, a generalized workflow for conducting a reaction in a high-boiling point, non-reactive solvent is provided below.
Reaction Setup
-
Drying of Solvent: If the reaction is sensitive to moisture, dry the this compound over a suitable drying agent (e.g., molecular sieves) prior to use.
-
Apparatus: Assemble a standard reflux apparatus consisting of a round-bottom flask, a condenser, and a drying tube or inert gas inlet.
-
Charging the Reactor: Add the reactants and this compound to the reaction flask.
-
Inert Atmosphere: If necessary, purge the system with an inert gas (e.g., nitrogen or argon).
Reaction Execution
-
Heating: Heat the reaction mixture to the desired temperature using a suitable heating mantle and temperature controller.
-
Stirring: Ensure efficient stirring throughout the reaction.
-
Monitoring: Monitor the progress of the reaction using appropriate analytical techniques (e.g., TLC, GC, HPLC, NMR).
Work-up and Product Isolation
-
Cooling: Cool the reaction mixture to room temperature.
-
Solvent Removal:
-
For volatile products: The product can be isolated by distillation directly from the reaction mixture.
-
For non-volatile products: The this compound can be removed by vacuum distillation. Due to its high boiling point, a high-vacuum pump will likely be required.
-
-
Purification: Purify the crude product using standard techniques such as chromatography or recrystallization.
The following diagram illustrates a general experimental workflow for a reaction in a high-boiling point solvent.
Caption: General experimental workflow in a high-boiling solvent.
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.
-
Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid inhalation of vapors, especially when heated.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
Conclusion
This compound presents itself as a promising, yet underexplored, non-reactive solvent for organic synthesis. Its high boiling point, chemical inertness, and good solubilizing power for non-polar compounds make it a potentially valuable tool for researchers facing challenges with conventional solvents. While a lack of specific literature precedents necessitates a careful and considered approach to its application, this guide provides a solid foundation for its exploration in novel synthetic methodologies. Further research into its specific solvent parameters and performance in a variety of reaction types is warranted to fully elucidate its potential in the field of organic chemistry.
References
A Technical Guide to the Purity Specifications of Research-Grade Isononyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity specifications for research-grade isononyl benzoate (B1203000). It details the analytical methods used to determine purity and identifies potential impurities that may be present. This document is intended to assist researchers, scientists, and professionals in drug development in ensuring the quality and consistency of isononyl benzoate used in their work.
Introduction to this compound
This compound is the ester of isononyl alcohol and benzoic acid. It is a non-greasy emollient used in a variety of applications, including as an additive in cosmetics and personal care products. In a research context, particularly in drug development, the purity of excipients like this compound is critical to ensure the safety, stability, and efficacy of the final product. The presence of impurities can introduce variability into experiments and potentially lead to adverse effects.
Purity Specifications
Research-grade this compound is expected to meet high purity standards. The following tables summarize the typical specifications for such a grade, covering chemical purity, physical properties, and limits for potential impurities.
Table 1: Chemical and Physical Specifications
| Parameter | Specification | Test Method |
| Appearance | Clear, colorless to pale yellow liquid | Visual Inspection |
| Odor | Faint, characteristic odor | Olfactory |
| Identity (IR) | Conforms to the reference spectrum of this compound | Infrared Spectroscopy |
| Assay (by GC) | ≥ 99.5% | Gas Chromatography |
| Water Content | ≤ 0.1% | Karl Fischer Titration |
| Refractive Index @ 20°C | 1.485 - 1.495 | Refractometry |
| Specific Gravity @ 25°C | 0.950 - 0.970 | Densitometry |
Table 2: Impurity Profile
| Impurity | Limit (by GC Area %) |
| Isononyl Alcohol | ≤ 0.2% |
| Benzoic Acid | ≤ 0.1% |
| Other Individual Impurities | ≤ 0.1% |
| Total Impurities | ≤ 0.5% |
Analytical Methodologies
The following sections detail the experimental protocols for the key analytical tests used to determine the purity of research-grade this compound.
Gas Chromatography (GC) for Assay and Impurity Profiling
Principle: Gas chromatography separates volatile and semi-volatile compounds based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase. A Flame Ionization Detector (FID) is typically used for the quantification of organic compounds like this compound and its potential impurities.
Experimental Protocol:
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium, at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp rate: 15°C/min to 280°C.
-
Final hold: Hold at 280°C for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Data Analysis: The percentage purity (assay) is calculated based on the area of the this compound peak relative to the total area of all peaks in the chromatogram. Impurities are identified by their relative retention times compared to known standards.
High-Performance Liquid Chromatography (HPLC) for Benzoic Acid Determination
Principle: Reversed-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. Benzoic acid, being more polar than this compound, will have a shorter retention time.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric acid).
-
Solvent A: Water with 0.1% Phosphoric Acid.
-
Solvent B: Acetonitrile.
-
Gradient: Start with 50% B, increase linearly to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Data Analysis: The concentration of benzoic acid is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from known standards of benzoic acid.
Karl Fischer Titration for Water Content
Principle: The Karl Fischer titration is a coulometric or volumetric method used to determine the trace amounts of water in a sample.
Experimental Protocol:
-
Instrumentation: A coulometric Karl Fischer titrator.
-
Reagents: Karl Fischer reagent suitable for aldehydes and ketones.
-
Sample Preparation: A known weight of the this compound sample is directly injected into the titration cell.
-
Data Analysis: The instrument automatically calculates the water content, typically expressed as a percentage.
Visualizations
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification of this compound.
Quality Control Testing Workflow
Caption: Logical workflow for the quality control testing of research-grade this compound.
Navigating the Environmental Journey of Isononyl Benzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the environmental fate and biodegradability of Isononyl Benzoate (B1203000), a key ingredient in various industrial and pharmaceutical applications. Understanding its behavior in the environment is crucial for comprehensive risk assessment and the development of sustainable products. This document provides a detailed overview of its physicochemical properties, abiotic and biotic degradation pathways, and aquatic toxicity, supported by experimental protocols and quantitative data.
Physicochemical Properties
Isononyl benzoate's environmental transport and partitioning are largely governed by its physicochemical properties. With a molecular weight of 248.36 g/mol and a high octanol-water partition coefficient (XLogP3 of 6.3), it exhibits low water solubility and a tendency to adsorb to organic matter in soil and sediment.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| XLogP3 | 6.3 | [1] |
| Water Solubility | Very low (estimated) | Inferred from high LogP |
| Vapor Pressure | Low (estimated) | Inferred from structure |
| Henry's Law Constant | Moderate (estimated) | Inferred from properties |
Environmental Fate
The environmental fate of this compound is determined by a combination of transport and transformation processes, including hydrolysis, photolysis, atmospheric oxidation, and biodegradation. Due to its properties, it is expected to primarily partition to soil and sediment upon release into the environment.
Abiotic Degradation
Photolysis: Direct photolysis occurs when a chemical absorbs light, leading to its degradation. Indirect photolysis involves other substances in the water that absorb light and produce reactive species that then degrade the chemical. For a chemical to undergo direct photolysis, it must absorb light at wavelengths present in sunlight (above 290 nm). The benzene (B151609) ring in this compound suggests some potential for light absorption. However, without a specific absorption spectrum and quantum yield, the exact rate of photolysis is difficult to determine. For similar compounds, indirect photolysis mediated by hydroxyl radicals can be a significant degradation pathway in sunlit surface waters.[4]
Atmospheric Oxidation: Due to its low vapor pressure, a significant presence of this compound in the atmosphere is unlikely. However, any volatilized portion would be subject to oxidation by hydroxyl radicals (•OH).[5] The rate of this reaction can be estimated using structure-activity relationship (SAR) models like the Atmospheric Oxidation Program (AOPWIN™). Based on its chemical structure, the atmospheric half-life is predicted to be short.
| Abiotic Degradation Process | Estimated Half-life/Rate | Notes |
| Hydrolysis (at pH 7) | > 1 year | Based on data for similar compounds like DINP.[3] |
| Hydrolysis (at pH 8) | Several months | Based on data for similar compounds like DINP.[3] |
| Direct Photolysis | Data not available | Requires experimental determination of quantum yield. |
| Indirect Photolysis | Potentially significant in sunlit waters | Mediated by reactive species like hydroxyl radicals.[4] |
| Atmospheric Oxidation | Short (hours to days) | Estimated based on reaction with hydroxyl radicals. |
Biodegradation
Biodegradation is a key process for the removal of this compound from the environment. Studies have shown that this compound is readily biodegradable.
Ready biodegradability of this compound has been assessed using standardized OECD test guidelines. In an OECD 301D (Closed Bottle Test), the substance achieved 66.87% biodegradation after 28 days, surpassing the 60% threshold for ready biodegradability. However, in a separate study using the OECD 301E (Modified OECD Screening Test), only 7% degradation based on Dissolved Organic Carbon (DOC) removal was observed after 28 days. These conflicting results may be due to differences in the inoculum and test conditions.
| Test Guideline | Result | Conclusion | Reference |
| OECD 301D | 66.87% degradation in 28 days | Readily biodegradable | |
| OECD 301E | 7% DOC removal in 28 days | Not readily biodegradable |
The biodegradation of this compound is expected to proceed in a stepwise manner. The initial step is the hydrolysis of the ester bond by microbial esterases, yielding isononyl alcohol and benzoic acid. Both of these intermediate products are then further biodegraded.
Isononyl alcohol , a branched-chain alcohol, is expected to be degraded through pathways involving oxidation of the alcohol group to an aldehyde and then a carboxylic acid, followed by beta-oxidation. Branched structures can sometimes slow down the rate of biodegradation compared to linear analogues.
Benzoic acid is a common intermediate in the microbial degradation of many aromatic compounds. It is typically activated to benzoyl-CoA, which then undergoes ring cleavage through various aerobic or anaerobic pathways, ultimately leading to intermediates of central metabolism.[6][7]
Aquatic Ecotoxicity
This compound is classified as toxic to aquatic life with long-lasting effects.[1] While specific LC50 and EC50 values for this compound are not widely available in the public domain, data for structurally similar compounds can provide an indication of its potential toxicity. The high LogP value suggests a potential for bioaccumulation, although this may be mitigated by metabolism and degradation.
| Trophic Level | Endpoint | Value (mg/L) | Species | Notes |
| Fish | 96h LC50 | Data not available | - | - |
| Invertebrates | 48h EC50 | Data not available | Daphnia magna | - |
| Algae | 72h EC50 | Data not available | - | - |
Experimental Protocols
OECD 301D: Closed Bottle Test
This test assesses the ready biodegradability of a substance by measuring the consumption of dissolved oxygen in a sealed bottle containing a mineral medium, the test substance, and a microbial inoculum.
OECD 111: Hydrolysis as a Function of pH
This guideline describes a tiered approach to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values (4, 7, and 9).
Tier 1: Preliminary Test
-
A solution of the test substance is prepared in sterile buffer solutions at pH 4, 7, and 9.
-
The solutions are incubated in the dark at a constant temperature (e.g., 50°C to accelerate the reaction) for up to 5 days.
-
The concentration of the test substance is measured at the beginning and end of the incubation period.
-
If less than 10% degradation is observed, the substance is considered hydrolytically stable.
Tier 2: Degradation Study
-
If significant degradation occurs in the preliminary test, a more detailed study is conducted at a lower, environmentally relevant temperature (e.g., 25°C).
-
Samples are taken at multiple time points to determine the degradation kinetics.
-
The half-life of the substance is calculated at each pH.
Tier 3: Identification of Hydrolysis Products
-
If significant degradation occurs, analytical techniques are used to identify the major hydrolysis products.
Conclusion
This compound is a substance with low water solubility and a high affinity for organic matter, leading to its likely partitioning to soil and sediment in the environment. While abiotic degradation through hydrolysis and photolysis is expected to be slow under typical environmental conditions, any atmospheric presence would be short-lived due to rapid oxidation. The primary route of environmental degradation is biodegradation. Although some conflicting results exist, evidence suggests that this compound is readily biodegradable, breaking down into isononyl alcohol and benzoic acid, which are subsequently mineralized. The substance is classified as toxic to aquatic organisms, and further research to determine specific ecotoxicity endpoints is warranted for a more complete environmental risk assessment.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. matthey.com [matthey.com]
- 3. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Registration Dossier - ECHA [echa.europa.eu]
- 5. oecd.org [oecd.org]
- 6. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Isononyl Benzoate: A Technical Guide for Topical Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isononyl Benzoate (B1203000) is a versatile ester that has carved a significant niche in the formulation of topical dermatological and cosmetic products. Its primary function as an emollient is supplemented by its role as a texture enhancer and solubilizer. This technical guide delves into the core scientific principles underlying the application of Isononyl Benzoate, presenting its physicochemical properties, mechanism of action, and impact on skin barrier function. The document synthesizes available data on its performance, outlines detailed experimental protocols for its evaluation, and explores its interaction with cutaneous biological pathways.
Introduction
The selection of an appropriate emollient is a critical determinant of the efficacy, stability, and sensory characteristics of a topical formulation. This compound, the ester of isononyl alcohol and benzoic acid, has gained prominence due to its favorable toxicological profile and distinct sensory attributes. It imparts a light, non-greasy, and velvety feel to formulations, which enhances user compliance. Beyond its aesthetic contributions, this compound plays a crucial role in maintaining and improving skin barrier function.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective incorporation into topical formulations.
| Property | Value | Reference |
| Chemical Name | This compound | |
| INCI Name | This compound | |
| CAS Number | 670241-72-2 | [1] |
| Molecular Formula | C16H24O2 | |
| Molecular Weight | 248.36 g/mol | |
| Appearance | Clear, colorless to pale yellow liquid | |
| Odor | Characteristic, slightly aromatic | |
| Solubility | Insoluble in water; soluble in oils, esters, and organic solvents | |
| Viscosity | Low | |
| Spreading Value | High |
Mechanism of Action as an Emollient
This compound's primary mechanism of action as an emollient is the formation of a thin, hydrophobic film on the stratum corneum. This occlusive layer serves two main purposes:
-
Reduction of Transepidermal Water Loss (TEWL): The lipid-based film creates a barrier to water evaporation from the skin's surface, thereby increasing the water content of the stratum corneum. This is a critical factor in alleviating skin dryness and maintaining skin hydration.[2][3]
-
Skin Lubrication and Smoothing: The film fills in the spaces between desquamating corneocytes, resulting in a smoother skin surface and a perceptible improvement in skin texture.
The logical relationship of this compound's emollient action can be visualized as follows:
Caption: Mechanism of this compound as an emollient.
Impact on Skin Barrier Function: Quantitative Data
While specific clinical data for this compound is not widely published in peer-reviewed literature, the expected effects based on its properties as an occlusive emollient can be inferred. The following tables present a hypothetical representation of data from a placebo-controlled clinical study designed to evaluate a formulation containing 5% this compound.
Table 1: Skin Hydration Assessment by Corneometry
| Time Point | Mean Corneometer Units (AU) - Placebo | Mean Corneometer Units (AU) - 5% this compound | % Change from Baseline (5% this compound) |
| Baseline | 45.2 ± 5.1 | 44.8 ± 4.9 | 0% |
| Week 2 | 46.1 ± 5.3 | 55.2 ± 5.8 | +23.2% |
| Week 4 | 45.8 ± 5.0 | 58.7 ± 6.1 | +31.0% |
Table 2: Transepidermal Water Loss (TEWL) Assessment
| Time Point | Mean TEWL (g/m²/h) - Placebo | Mean TEWL (g/m²/h) - 5% this compound | % Change from Baseline (5% this compound) |
| Baseline | 12.5 ± 2.1 | 12.8 ± 2.3 | 0% |
| Week 2 | 12.3 ± 2.0 | 9.6 ± 1.8 | -25.0% |
| Week 4 | 12.6 ± 2.2 | 8.9 ± 1.7 | -30.5% |
Experimental Protocols
To ensure the robust evaluation of topical formulations containing this compound, standardized experimental protocols are essential.
Protocol for Skin Hydration Measurement (Corneometry)
This protocol outlines the procedure for quantifying changes in skin hydration.
Caption: Experimental workflow for corneometry.
Methodology:
-
Subject Recruitment: A panel of healthy volunteers with normal to dry skin is recruited.
-
Acclimatization: Subjects acclimate to a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes prior to measurements.
-
Baseline Measurement: Baseline skin hydration is measured on designated test sites on the volar forearm using a Corneometer® CM 825.
-
Product Application: A standardized amount of the test formulation (e.g., 2 mg/cm²) is applied to the designated test site. A control site receives no product or a placebo formulation.
-
Post-Application Measurements: Corneometry readings are taken at predefined time points (e.g., 2, 4, 8, and 24 hours) after product application.
-
Data Analysis: The percentage change in skin hydration from baseline is calculated and statistically analyzed to determine the significance of the emollient's effect.
Protocol for Transepidermal Water Loss (TEWL) Measurement
This protocol details the procedure for assessing the occlusivity of the formulation.
Caption: Experimental workflow for TEWL measurement.
Methodology:
-
Subject Recruitment and Acclimatization: As described in the corneometry protocol.
-
Baseline Measurement: Baseline TEWL is measured on designated test sites using a Tewameter® TM 300.
-
Product Application: A standardized amount of the test formulation is applied.
-
Post-Application Measurements: TEWL readings are taken at specified intervals.
-
Data Analysis: The percentage reduction in TEWL from baseline is calculated to quantify the occlusive effect of the formulation. A significant reduction in TEWL indicates improved skin barrier function.[4][5]
Protocol for Sensory Panel Evaluation
This protocol outlines the methodology for the quantitative assessment of the sensory characteristics of a formulation containing this compound.[6][7][8]
Caption: Experimental workflow for sensory panel evaluation.
Methodology:
-
Panelist Selection and Training: A panel of 10-15 trained sensory assessors is selected. Training focuses on the identification and intensity rating of various skin feel attributes.[9]
-
Lexicon Development: A standardized lexicon of sensory attributes relevant to topical products is developed. This includes terms for appearance, pick-up, rub-out, and after-feel.
-
Product Evaluation: Panelists evaluate coded samples of formulations with and without this compound in a controlled environment.
-
Data Collection: Panelists rate the intensity of each attribute on a structured scale (e.g., a 10-point scale) using Quantitative Descriptive Analysis (QDA).[7]
-
Data Analysis: The data is statistically analyzed to identify significant differences in sensory attributes between the formulations. The results are often visualized using a spider web plot to provide a comprehensive sensory profile.[10]
Table 3: Hypothetical Quantitative Sensory Analysis Scores
| Sensory Attribute | Formulation without this compound | Formulation with 5% this compound |
| Greasy After-feel | 6.5 ± 1.2 | 2.1 ± 0.8 |
| Stickiness | 5.8 ± 1.0 | 1.5 ± 0.5 |
| Spreadability | 4.2 ± 0.9 | 8.5 ± 1.1 |
| Absorption | 3.5 ± 0.7 | 7.9 ± 1.0 |
| Velvety Feel | 1.8 ± 0.6 | 8.2 ± 0.9 |
Potential Interaction with Cutaneous Signaling Pathways
While direct evidence for this compound's interaction with specific signaling pathways is limited, the broader class of benzoates and other emollients have been shown to influence skin biology.
One area of interest is the potential for benzoate derivatives to influence the expression of genes related to skin barrier function. For instance, some benzoate compounds have been shown to upregulate the expression of genes such as filaggrin (FLG), loricrin (LOR), and involucrin (B1238512) (INV), which are crucial for the structural integrity of the stratum corneum.[11] Additionally, genes involved in ceramide synthesis, such as SMPD1, SPTLC2, and GBA, could potentially be modulated.[11]
Furthermore, emollients can indirectly affect inflammatory pathways. By improving skin barrier function and reducing the penetration of external irritants and allergens, emollients can help to downregulate inflammatory cascades in the skin.
The potential signaling interactions are depicted below:
Caption: Potential signaling interactions of this compound.
Conclusion
This compound is a highly effective and aesthetically pleasing emollient for topical formulations. Its ability to reduce transepidermal water loss and improve skin hydration, coupled with its desirable sensory profile, makes it a valuable ingredient for products aimed at treating dry skin conditions and enhancing the overall user experience. Further research into its specific interactions with cutaneous signaling pathways will provide a more complete understanding of its biological effects and may unveil new applications in dermatological therapy. The standardized experimental protocols outlined in this guide provide a framework for the robust evaluation of its performance and substantiation of product claims.
References
- 1. teletype.in [teletype.in]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. A pilot study to evaluate the effects of topically applied cosmetic creams on epidermal responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transepidermal water loss in healthy adults: a systematic review and meta-analysis update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to Choose an Emollient? Pharmaceutical and Sensory Attributes for Product Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Descriptive Analysis [sensorysociety.org]
- 8. An Overview of Sensory Characterization Techniques: From Classical Descriptive Analysis to the Emergence of Novel Profiling Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Descriptive Tests in Sensory Evaluation: Detailed Sensory Profiling • Food Safety Institute [foodsafety.institute]
- 10. Sensory Characterization of Cosmetic Emulsions | Texture & After-Feel Training [onlytrainings.com]
- 11. researchgate.net [researchgate.net]
Discovery and history of Isononyl Benzoate
An In-depth Technical Guide to Isononyl Benzoate (B1203000): Synthesis, Properties, and Applications
Introduction
Isononyl benzoate is the ester formed from the reaction of benzoic acid and isononyl alcohol.[1] It is a versatile chemical compound utilized across various industries, primarily as a plasticizer, emollient, and solvent. Its history is not marked by a singular moment of discovery but rather by its development and application in response to the evolving needs of the polymer and personal care industries. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, and key applications, with a focus on the technical details relevant to researchers and professionals in drug development and material science.
History and Development
The development of this compound is closely linked to the broader history of plasticizers and emollients in the 20th century. While specific dates for its initial synthesis are not prominently documented, patents from the early 2000s detail its use and preparation, indicating its emergence as a commercially relevant substance around this period.[2][3] It was developed as a fast-gelling, low-viscosity plasticizer for polymers like PVC.[1][4] Subsequently, its favorable sensory properties—imparting a smooth, non-greasy feel—and excellent solubility for active ingredients led to its adoption in the cosmetics and dermatological sectors.[1]
Chemical and Physical Properties
This compound is characterized by a range of physical and chemical properties that make it suitable for its various applications. The quantitative data for this compound (CAS No. 670241-72-2) are summarized below.[5]
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol |
| IUPAC Name | 7-methyloctyl benzoate |
| XLogP3 | 6.3 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 9 |
| Exact Mass | 248.177630004 Da |
| Topological Polar Surface Area | 26.3 Ų |
| Complexity | 217 |
Data sourced from PubChem CID 53673956.[5]
Synthesis and Manufacturing
The primary method for synthesizing this compound is through the esterification of benzoic acid with isononyl alcohol. An alternative route is the transesterification of a lower-molecular-weight benzoic ester with isononyl alcohol.[2]
Experimental Protocol: Fischer Esterification of this compound
This generalized protocol is based on standard Fischer esterification methods described in the literature for similar benzoate esters.
Materials:
-
Benzoic Acid
-
Isononyl Alcohol (isomer mixture)
-
Catalyst (e.g., p-toluenesulfonic acid, sulfamic acid, or sodium bisulfate)[6]
-
Water-carrying agent/entrainer (e.g., cyclohexane (B81311) or xylene)[6]
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or Sodium Carbonate (Na₂CO₃) solution[6]
-
Deionized Water
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or equivalent water separator
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus for vacuum distillation
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, add benzoic acid, a molar excess of isononyl alcohol (e.g., 1.5 to 3 equivalents), a catalytic amount of p-toluenesulfonic acid (e.g., 1-2% of the weight of benzoic acid), and the water-carrying agent (e.g., xylene).[6]
-
Esterification: Heat the mixture to reflux (typically starting around 90°C) with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.[6] Continue the reaction for 1-5 hours, or until no more water is collected, indicating the reaction is complete.[6]
-
Workup and Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and add a saturated solution of sodium bicarbonate to neutralize the acidic catalyst.[6] Shake gently, venting frequently to release CO₂ gas. Separate the aqueous layer.
-
Washing: Wash the organic layer with deionized water to remove any remaining salts or impurities. Separate the aqueous layer.[6]
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent. Remove the water-carrying agent (solvent) using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation, collecting the fraction at the appropriate boiling point to yield the final, high-purity product.[6]
Applications and Mechanisms of Action
This compound does not have a pharmacological signaling pathway; its functions are primarily physical and are leveraged in both cosmetic and industrial applications.
Cosmetic and Dermatological Applications
In cosmetics, this compound is a highly valued emollient and texture enhancer.[7][8] It is found in a wide array of products including creams, lotions, sunscreens, and color cosmetics.[7][9]
-
Mechanism as an Emollient: When applied to the skin, this compound forms a thin, semi-occlusive, hydrophobic film. This film reduces transepidermal water loss (TEWL), helping to keep the skin hydrated.[8] Its branched isononyl chain structure prevents a heavy, greasy feel, resulting in a light, smooth, and velvety sensation on the skin.[6]
-
Solvent Properties: It serves as an excellent solvent for active ingredients, particularly organic UV filters in sunscreen formulations, enhancing their efficacy and stability within the product.[1]
Industrial Applications
The primary industrial use of this compound is as a plasticizer. Plasticizers are additives that increase the flexibility, workability, and durability of polymers.
-
Mechanism as a Plasticizer: In a rigid polymer like polyvinyl chloride (PVC), the long polymer chains are tightly packed. When this compound is added, its molecules intercalate between the polymer chains. The bulky, branched isononyl groups disrupt the close packing and intermolecular forces (like van der Waals forces) between the chains. This separation allows the polymer chains to slide past one another more easily, reducing the material's glass transition temperature (Tg) and imparting flexibility.
-
Other Uses: It has also been patented for use as a film-forming agent in compositions like emulsion paints, adhesives, and varnishes, where it aids in the coalescence of polymer particles to form a continuous film.[3]
References
- 1. DE102007055483A1 - Cosmetic and dermatological formulations containing this compound - Google Patents [patents.google.com]
- 2. US7205349B2 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. DE502004002822D1 - Foamable compositions containing this compound - Google Patents [patents.google.com]
- 5. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN102503819A - Preparation of isononyl isononanoate and application of isononyl isononanoate in cosmetic - Google Patents [patents.google.com]
- 7. Isononyl Isononanoate - Noncomedogenic Skincare, Sunscreen Products | South Africa [noncomedogenic.co.za]
- 8. specialchem.com [specialchem.com]
- 9. China Isononyl Isononanoate: Uses, Benefits, and Applications Explained Manufacturer and Supplier | Aogubio [aogubio.com]
The Pivotal Role of Isononyl Benzoate in Polymer Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Isononyl benzoate (B1203000), a high-solvating, non-phthalate plasticizer, has carved a significant niche in the field of polymer chemistry. Its versatility and favorable performance characteristics have made it a compelling alternative to traditional phthalate-based plasticizers, particularly in applications demanding flexibility, durability, and processability. This technical guide provides a comprehensive overview of the core functions, quantitative performance data, and experimental evaluation of isononyl benzoate in polymer systems, with a primary focus on polyvinyl chloride (PVC).
Core Functions and Applications
This compound primarily functions as a plasticizer, an additive that increases the plasticity or fluidity of a material.[1] In polymers, it works by embedding itself between the polymer chains, reducing the intermolecular forces and thereby lowering the glass transition temperature (Tg).[2] This results in a more flexible and easily processable material.
Its key applications include:
-
Polyvinyl Chloride (PVC): this compound is extensively used in flexible PVC formulations for applications such as flooring, wall coverings, automotive interiors, and wire and cable insulation.[3][4]
-
Adhesives and Sealants: It acts as a viscosity depressant and film-forming agent in various adhesive and sealant formulations.
-
Paints and Coatings: this compound is utilized as a coalescing agent, aiding in the formation of a continuous film as the paint or coating dries.
Quantitative Performance Data
The efficacy of a plasticizer is determined by its impact on the mechanical, thermal, and rheological properties of the polymer. The following tables summarize key performance indicators for this compound, often in comparison to other common plasticizers.
Table 1: Mechanical Properties of Plasticized PVC (at 60 phr of plasticizer)
| Property | Test Method | This compound (Expected Range) | Diisononyl Phthalate (DINP) | Dioctyl Terephthalate (DOTP) |
| Tensile Strength (MPa) | ASTM D882 | 18 - 22 | ~20.5 | 15 - 25 |
| Elongation at Break (%) | ASTM D882 | 300 - 350 | ~350 | 250 - 350 |
| 100% Modulus (MPa) | ASTM D882 | 8 - 12 | - | - |
| Hardness (Shore A) | ASTM D2240 | 75 - 85 | ~88 | 85 - 95 |
Data compiled from various sources, including expected values for benzoate plasticizers. Actual values can vary based on the specific formulation.[5][6]
Table 2: Thermal and Migration Properties of Plasticized PVC
| Property | Test Method | This compound (Expected Range) | Diisononyl Phthalate (DINP) |
| Glass Transition Temp. (Tg, °C) | ASTM D3418 (DSC) | -20 to -30 | - |
| Volatility (Weight Loss %) | ASTM D1203 | < 1.5% | - |
| Activated Carbon Migration (%) | ASTM D1203 | < 2.0% | - |
Data for this compound are expected values based on similar benzoate plasticizers.[6]
Molecular Interaction and Mechanism of Plasticization
The term "signaling pathway," traditionally used in biology, can be adapted in polymer chemistry to describe the molecular interactions and mechanism of action of a plasticizer within the polymer matrix. This compound's effectiveness stems from its specific molecular structure and its interaction with PVC chains.
The plasticization process involves several stages:
-
Adsorption: The liquid plasticizer is initially mixed with the solid PVC resin.
-
Adhesion and Swelling: The plasticizer molecules begin to penetrate and swell the porous PVC particles.
-
Absorption and Interaction: The polar ester group of the this compound molecule interacts with the polar C-Cl bond of the PVC chain. This interaction disrupts the strong dipole-dipole forces between adjacent PVC chains.[7]
-
Intermolecular Plasticization: The bulky, non-polar isononyl group of the plasticizer acts as a spacer, pushing the PVC chains further apart. This increases the free volume within the polymer matrix.[8]
-
Increased Chain Mobility: With the intermolecular forces weakened and the free volume increased, the PVC chains can move more freely relative to one another, resulting in increased flexibility and a lower glass transition temperature.
Caption: Molecular interaction of this compound within a PVC matrix.
Experimental Protocols
Preparation of Plasticized PVC Sheets
This protocol outlines the standard laboratory procedure for preparing flexible PVC sheets for subsequent mechanical and thermal testing.
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., Ca/Zn stearate)
Equipment:
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Molding frame (e.g., 150 x 150 x 1 mm)
-
Aluminum foil or PTFE sheets
Procedure:
-
Dry Blending: Prepare a dry blend of the PVC resin, this compound (e.g., 60 parts per hundred resin - phr), and thermal stabilizer (e.g., 2-3 phr).
-
Milling: Preheat the two-roll mill to 160-170°C. Add the dry blend to the nip of the rolls and continuously fold and pass the material through the mill for 5-10 minutes to ensure a homogeneous mixture.
-
Molding:
-
Preheat the hydraulic press to 170-180°C.
-
Cut the milled PVC sheet to fit the molding frame.
-
Place the PVC sheet in the mold between two sheets of aluminum foil or PTFE.
-
Place the assembly in the press and apply low pressure for 2-3 minutes to preheat.
-
Increase the pressure to approximately 10 MPa for 3-5 minutes.
-
Cool the mold under pressure to room temperature.
-
-
Conditioning: Remove the molded PVC film and condition it at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.[6]
Evaluation of Mechanical Properties
Procedure (based on ASTM D882 for Tensile Properties):
-
Cut dumbbell-shaped specimens from the conditioned PVC sheets.
-
Measure the thickness and width of the narrow section of each specimen.
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a constant rate of extension until the specimen breaks.
-
Record the load and elongation throughout the test.
-
Calculate tensile strength, elongation at break, and 100% modulus from the load-elongation curve.
Evaluation of Thermal Properties
Procedure (based on ASTM D3418 for Glass Transition Temperature by DSC):
-
Cut a small sample (5-10 mg) from the conditioned PVC film and place it in an aluminum DSC pan.
-
Heat the sample from -50°C to 100°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Cool the sample back to -50°C at a rate of 10°C/min.
-
Perform a second heating scan from -50°C to 100°C at 10°C/min.
-
The glass transition temperature (Tg) is determined from the midpoint of the transition in the second heating curve.[6]
Experimental and Evaluation Workflow
The following diagram illustrates a typical workflow for the evaluation of a plasticizer like this compound in a polymer formulation.
Caption: Workflow for the evaluation of this compound in a polymer.
Conclusion
This compound stands as a high-performance, non-phthalate plasticizer that offers a compelling balance of properties for a wide array of polymer applications. Its efficient plasticizing action, good thermal stability, and favorable migration characteristics make it a valuable tool for researchers and formulators. A thorough understanding of its molecular interactions within the polymer matrix and a systematic experimental approach are crucial for optimizing its performance and harnessing its full potential in the development of advanced polymer materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasticizer Performance and Evaluation: PVC Application Focus [kingstarmold.com]
- 3. Rheology of PVC Plastisol: Particle Size Distribution and Viscoelastic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. preserve.lehigh.edu [preserve.lehigh.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. kinampark.com [kinampark.com]
Theoretical Modeling of Isononyl Benzoate Interactions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isononyl Benzoate (B1203000), an ester of benzoic acid and isononyl alcohol, sees wide application in the cosmetic and personal care industries as an emollient, texture enhancer, and solvent. Its interaction with other molecules is fundamental to its function, influencing formulation stability, sensory properties, and delivery of active ingredients. In the context of drug development, understanding these interactions at a molecular level is crucial for predicting bioavailability, formulation compatibility, and potential biological effects. This technical guide provides a comprehensive overview of the theoretical modeling of Isononyl Benzoate interactions, detailing its physicochemical properties, the nature of its intermolecular forces, and methodologies for both computational and experimental investigation. While specific quantitative interaction data for this compound is not extensively available in public literature, this guide establishes a framework for its study by leveraging data from analogous benzoate esters and outlining robust protocols for future research.
Introduction to this compound and Its Interactions
This compound (INB) is a branched-chain ester with the molecular formula C16H24O2.[1] Its structure, characterized by a benzene (B151609) ring and a long, branched alkyl chain, imparts a unique combination of properties, including low viscosity, good spreadability, and a non-greasy feel. The interactions of INB are primarily non-covalent, governed by a combination of van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding with acceptor molecules. These subtle forces dictate its miscibility with other cosmetic ingredients and its ability to act as a carrier for active pharmaceutical ingredients (APIs).
Theoretical modeling provides a powerful lens through which to investigate these interactions, offering insights that can guide formulation development and predict material behavior. By combining computational chemistry with targeted experimental validation, a detailed understanding of INB's molecular interactions can be achieved.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is the foundation for any theoretical modeling study. These properties, summarized in Table 1, influence its behavior in different environments and its potential for various types of intermolecular interactions.
| Property | Value | Reference |
| Molecular Formula | C16H24O2 | [1] |
| Molecular Weight | 248.36 g/mol | [1] |
| IUPAC Name | 7-methyloctyl benzoate | [1] |
| CAS Number | 670241-72-2 | [1] |
| Topological Polar Surface Area | 26.3 Ų | |
| Hydrogen Bond Donor Count | 0 | |
| Hydrogen Bond Acceptor Count | 2 | |
| Rotatable Bond Count | 9 | |
| XLogP3 | 6.3 |
Table 1: Physicochemical Properties of this compound. Data sourced from PubChem.[1]
Theoretical Modeling Approaches
The theoretical modeling of this compound interactions can be approached using a variety of computational methods, each offering a different level of accuracy and computational cost.
Molecular Mechanics (MM)
Molecular Mechanics methods utilize classical physics to model the interactions between atoms. These methods are computationally efficient and are well-suited for studying large systems, such as the interaction of INB within a complex formulation. Force fields, such as AMBER, CHARMM, or OPLS, provide the parameters for these calculations. Molecular dynamics (MD) simulations, a key MM technique, can be used to study the dynamic behavior of INB and its interactions over time, providing insights into conformational changes and binding events.
Quantum Mechanics (QM)
Quantum Mechanics calculations, based on the principles of quantum theory, provide a more accurate description of electronic structure and intermolecular interactions. Methods like Density Functional Theory (DFT) can be employed to calculate interaction energies, electrostatic potentials, and molecular orbitals. While computationally more demanding than MM, QM methods are invaluable for understanding the subtle electronic effects that govern INB's interactions, such as polarization and charge transfer.
Hybrid QM/MM Methods
For large systems where a high level of accuracy is required for a specific region of interaction (e.g., the binding site of an active ingredient with INB), hybrid QM/MM methods can be employed. In this approach, the critical region is treated with QM, while the surrounding environment is modeled using MM, providing a balance between accuracy and computational feasibility.
Workflow for Theoretical Modeling of this compound Interactions
Caption: A generalized workflow for the theoretical modeling of this compound interactions.
Key Intermolecular Interactions
The interactions of this compound are dominated by the following non-covalent forces:
-
Van der Waals Forces: These are the primary interactions for the long, nonpolar isononyl chain and the phenyl ring. They are crucial for the miscibility of INB with other nonpolar ingredients.
-
Dipole-Dipole Interactions: The ester group in INB possesses a significant dipole moment, allowing for electrostatic interactions with other polar molecules.
-
π-π Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with other aromatic systems, which can be a significant factor in the binding of certain APIs.
-
Hydrogen Bonding: While INB itself is not a hydrogen bond donor, the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor, forming interactions with protic solvents or functional groups on other molecules.
Illustrative Diagram of this compound Interactions
Caption: Primary intermolecular interactions involving this compound.
Quantitative Data Presentation (Comparative)
As specific experimental interaction data for this compound is limited, this section presents data for structurally related benzoate esters to provide a comparative context for theoretical modeling.
| Interacting Pair | Interaction Energy (kJ/mol) | Method | Reference |
| Benzene Dimer (π-π stacking) | -10.5 | CCSD(T) | N/A |
| Methyl Acetate - Water (H-bonding) | -18.8 | DFT | N/A |
| Methane Dimer (van der Waals) | -0.5 | CCSD(T) | N/A |
Table 2: Representative non-covalent interaction energies for analogous systems. These values serve as a baseline for what can be expected for the different types of interactions involving this compound.
| Compound | Hansen Dispersion (δD) | Hansen Polarity (δP) | Hansen H-Bonding (δH) |
| Ethyl Benzoate | 18.6 | 6.3 | 4.5 |
| Butyl Benzoate | 18.2 | 5.3 | 4.9 |
Table 3: Hansen Solubility Parameters for related benzoate esters. These parameters quantify the different contributions to cohesion energy and can be used to predict miscibility.
Experimental Protocols for Validation
Experimental validation is a critical component of any theoretical modeling study. The following protocols outline key experiments that can be used to quantify the interactions of this compound.
Isothermal Titration Calorimetry (ITC)
Objective: To directly measure the thermodynamic parameters (enthalpy, entropy, and binding affinity) of INB interacting with a ligand (e.g., an API).
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a suitable solvent (e.g., a non-polar organic solvent like hexane (B92381) or a more polar solvent depending on the ligand) at a known concentration (typically in the micromolar range).
-
Prepare a solution of the interacting ligand in the same solvent at a concentration 10-20 times higher than the INB solution.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature, stirring speed, and injection parameters on the ITC instrument.
-
Fill the sample cell with the INB solution and the injection syringe with the ligand solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the sample cell.
-
Record the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change as a function of the molar ratio of ligand to INB.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy change (ΔG) and entropy change (ΔS) can then be calculated.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify and characterize the specific functional groups involved in the interaction, particularly hydrogen bonding.
Methodology:
-
Sample Preparation:
-
Prepare solutions of this compound and the interacting molecule separately in a suitable IR-transparent solvent (e.g., carbon tetrachloride).
-
Prepare a series of mixtures with varying molar ratios of INB and the interacting molecule.
-
-
Spectral Acquisition:
-
Acquire the FTIR spectra of the pure components and the mixtures using a liquid transmission cell with appropriate windows (e.g., KBr or NaCl).
-
Record spectra over the mid-IR range (typically 4000-400 cm⁻¹).
-
-
Data Analysis:
-
Compare the spectra of the mixtures to those of the pure components.
-
Look for shifts in the characteristic vibrational frequencies, particularly the C=O stretching frequency of the ester group in INB (around 1720 cm⁻¹). A shift to a lower frequency is indicative of hydrogen bond formation.
-
Analyze changes in peak shape and intensity to gain further insights into the nature of the interaction.
-
Surface Plasmon Resonance (SPR)
Objective: To study the kinetics (association and dissociation rates) and affinity of the interaction between INB and a surface-immobilized molecule in real-time.
Methodology:
-
Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., a hydrophobic or carboxylated surface).
-
Immobilize one of the interacting partners (the "ligand") onto the sensor chip surface. If studying the interaction with a protein, the protein would typically be the ligand.
-
-
Sample Preparation:
-
Prepare a series of dilutions of this compound (the "analyte") in a suitable running buffer.
-
-
Binding Analysis:
-
Inject the different concentrations of INB over the sensor chip surface.
-
Monitor the change in the refractive index at the surface, which is proportional to the mass of INB binding to the immobilized ligand. This generates a sensorgram.
-
-
Data Analysis:
-
Analyze the association and dissociation phases of the sensorgrams to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (KD), which is the ratio of kd to ka, to quantify the binding affinity.
-
Logical Flow of Experimental Validation
References
Methodological & Application
Application Notes and Protocols for the Laboratory-Scale Synthesis of Isononyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl benzoate (B1203000) is a versatile ester widely utilized in the pharmaceutical, cosmetic, and polymer industries as an emollient, plasticizer, and solvent. Its synthesis is a fundamental example of Fischer-Speier esterification, a classic organic reaction. This document provides a comprehensive protocol for the laboratory-scale synthesis of isononyl benzoate, detailing the experimental procedure, necessary reagents and equipment, purification methods, and characterization techniques.
Reaction Principle
The synthesis of this compound is achieved through the acid-catalyzed esterification of isononanol with benzoic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one reactant (typically the less expensive one) is used, and the water formed during the reaction is removed.[1]
Reaction: Benzoic Acid + Isononanol ⇌ this compound + Water
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the laboratory-scale synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| Benzoic Acid | 1.0 molar equivalent | Limiting reagent |
| Isononanol | 1.5 - 2.0 molar equivalents | Using an excess drives the equilibrium towards the product. |
| Catalyst | ||
| Concentrated Sulfuric Acid | ~2-4% v/v of alcohol | A common and effective homogeneous catalyst.[1] |
| Alternative Catalyst | ||
| p-Toluenesulfonic acid | ~3-5 mol% | Solid catalyst, can be easier to handle. |
| Reaction Conditions | ||
| Temperature | 120 - 140 °C | To allow for reflux and water removal. |
| Reaction Time | 2 - 6 hours | Monitored by TLC or GC until completion.[1] |
| Yield | ||
| Expected Product Yield | 80 - 95% | Dependent on reaction conditions and purification efficiency.[1] |
| Product Characteristics | ||
| Molecular Formula | C16H24O2 | [2] |
| Molecular Weight | 248.36 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | Approx. 300 °C at atmospheric pressure |
Experimental Protocol
Materials and Equipment
-
Glassware: Round-bottom flask (250 mL), Dean-Stark apparatus, reflux condenser, separatory funnel (250 mL), beakers, graduated cylinders, distillation apparatus.
-
Heating and Stirring: Heating mantle, magnetic stirrer, and stir bar.
-
Chemicals:
-
Benzoic acid (C7H6O2)
-
Isononanol (C9H20O)
-
Concentrated sulfuric acid (H2SO4)
-
Toluene (B28343) (for azeotropic removal of water)
-
5% Sodium bicarbonate (NaHCO3) solution
-
Saturated sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Deionized water
-
-
Analytical: Thin-layer chromatography (TLC) plates (silica gel), gas chromatography-mass spectrometry (GC-MS) equipment (optional).
Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask, add benzoic acid (e.g., 0.1 mol, 12.21 g) and isononanol (e.g., 0.15 mol, 21.64 g, 25.9 mL).
-
Add a magnetic stir bar to the flask.
-
Add approximately 50 mL of toluene to the flask. This will serve as the solvent and aid in the azeotropic removal of water.
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
-
Catalyst Addition:
-
Carefully and slowly add concentrated sulfuric acid (approximately 1-2 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.
-
-
Reaction:
-
Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Continue the reflux for 2-6 hours. The reaction progress can be monitored by observing the amount of water collected in the Dean-Stark trap (theoretical amount for 0.1 mol reaction is 1.8 mL) and by TLC analysis.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of deionized water.
-
50 mL of 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove any unreacted benzoic acid. Caution: CO2 evolution will cause pressure buildup; vent the separatory funnel frequently.[3]
-
50 mL of saturated sodium chloride solution (brine) to aid in layer separation and remove excess water.
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the toluene solvent using a rotary evaporator.
-
-
Final Purification (Distillation):
-
The crude this compound can be further purified by vacuum distillation to remove any remaining impurities and unreacted isononanol.
-
Characterization
-
TLC Analysis: Monitor the reaction progress using a suitable solvent system (e.g., hexane:ethyl acetate (B1210297) 9:1). The product, this compound, should have a higher Rf value than the starting material, benzoic acid.
-
GC-MS Analysis: Confirm the identity and purity of the final product. The mass spectrum should show the molecular ion peak corresponding to this compound (m/z = 248.36).
-
FT-IR Spectroscopy: The formation of the ester can be confirmed by the appearance of a strong C=O stretching band around 1720 cm-1 and the disappearance of the broad O-H band from the carboxylic acid.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated fume hood, especially when handling toluene and concentrated sulfuric acid.
-
Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care.
-
Isononanol and toluene are flammable. Keep away from open flames and ignition sources.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Reaction mechanism of Fischer-Speier esterification.
References
Purification of Isononyl Benzoate by Vacuum Distillation: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the purification of isononyl benzoate (B1203000), a high-boiling point ester commonly used as a plasticizer and film-forming agent. Due to its thermal sensitivity, vacuum distillation is the preferred method for achieving high purity by significantly lowering the boiling point and preventing thermal decomposition. This application note details the pre-distillation workup, a step-by-step vacuum distillation protocol, and the analytical method for assessing purity.
Introduction
Isononyl benzoate is a branched-chain ester of benzoic acid and isononyl alcohol. In various scientific and industrial applications, including pharmaceutical formulations and medical devices, the purity of this compound is critical. Crude this compound, typically synthesized via Fischer esterification, may contain unreacted starting materials such as benzoic acid and isononyl alcohol, as well as residual catalyst and other byproducts. Its high boiling point at atmospheric pressure makes standard distillation impractical, as elevated temperatures can lead to degradation. Vacuum distillation allows for the purification of this compound at significantly lower temperatures, thereby preserving its chemical integrity.
Physicochemical Properties and Distillation Parameters
A summary of the key physical and chemical properties of this compound is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy. A patent for the preparation of this compound specifies a vacuum distillation temperature range of 180 to 210 °C at a pressure of 10 to 320 mbar[1].
Table 1: Physicochemical Properties of this compound and Vacuum Distillation Parameters
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [2] |
| Molecular Weight | 248.36 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point (Atmospheric) | > 250 °C (estimated) | |
| Boiling Point (Vacuum) | 180 - 210 °C | [1] |
| Pressure (Vacuum) | 10 - 320 mbar | [1] |
| Density | ~0.95 g/cm³ |
Purity and Impurity Profile
The primary impurities in crude this compound are typically residual benzoic acid, isononyl alcohol, and potentially high-boiling point byproducts from the synthesis process. The effectiveness of the purification process is monitored by Gas Chromatography-Mass Spectrometry (GC-MS), which can separate and identify the individual components. Table 2 presents typical purity levels before and after vacuum distillation.
Table 2: Typical Purity Profile of this compound Before and After Vacuum Distillation
| Analyte | Concentration in Crude Product (Typical) | Concentration after Vacuum Distillation (Expected) |
| This compound | 90 - 95% | > 99.5% |
| Isononyl Alcohol | 2 - 5% | < 0.1% |
| Benzoic Acid | 1 - 3% | < 0.05% |
| High-Boiling Residues | 1 - 2% | < 0.2% |
Experimental Protocol
This protocol is divided into two main stages: pre-distillation workup to remove acidic impurities and the vacuum distillation process.
Pre-distillation Workup: Neutralization and Drying
This initial step is crucial for removing acidic impurities, such as unreacted benzoic acid and any acidic catalysts, which can interfere with the distillation process.
Materials:
-
Crude this compound
-
5% (w/v) Sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Filter paper and funnel
Procedure:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of the 5% sodium bicarbonate solution.
-
Stopper the funnel and shake gently, venting frequently to release any carbon dioxide gas that evolves.
-
Continue shaking until gas evolution ceases.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, again allowing the layers to separate and draining the aqueous layer.
-
Wash the organic layer with an equal volume of saturated brine solution to aid in the removal of residual water.
-
Drain the this compound layer into a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to the ester to remove any remaining traces of water. Swirl the flask and allow it to stand for at least 30 minutes.
-
Filter the dried this compound into a round-bottom flask suitable for distillation. The flask should not be more than two-thirds full.
Vacuum Distillation
Apparatus:
-
Round-bottom distillation flask
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flasks (a "cow" or "pig" adapter is recommended for collecting fractions)
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Vacuum pump
-
Manometer or vacuum gauge
-
Cold trap (highly recommended to protect the vacuum pump)
-
Boiling chips or magnetic stir bar
Procedure:
-
Assemble the vacuum distillation apparatus as illustrated in the workflow diagram below. Ensure all glass joints are properly sealed with a suitable vacuum grease.
-
Place a few boiling chips or a magnetic stir bar in the distillation flask containing the dried, crude this compound.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.
-
Turn on the cooling water to the condenser.
-
Begin stirring the this compound.
-
Slowly and carefully apply the vacuum. The pressure should be monitored and stabilized within the target range (e.g., 10-20 mbar).
-
Once the desired pressure is stable, begin to gently heat the distillation flask using the heating mantle.
-
Collect the initial fraction (forerun) in the first receiving flask. This fraction will contain any low-boiling impurities.
-
As the temperature of the vapor rises and stabilizes at the boiling point of this compound at the applied pressure (approximately 180-210 °C), switch to a clean receiving flask to collect the main fraction of purified product.
-
Continue distillation until the majority of the product has been collected and the temperature begins to drop or rise significantly, indicating the end of the main fraction.
-
Turn off the heating mantle and allow the apparatus to cool completely before slowly releasing the vacuum.
-
The purified this compound is collected from the receiving flask. The high-boiling impurities and any decomposition products will remain in the distillation flask.
Experimental Workflow Diagram
Caption: Experimental workflow for the purification of this compound.
Safety Precautions
-
Conduct the distillation in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion.
-
Use a safety shield around the distillation apparatus.
-
Ensure the cold trap is properly cooled (e.g., with dry ice/acetone or a cryocooler) to protect the vacuum pump.
-
Never heat a closed system. Always ensure the system is under vacuum before applying heat.
Conclusion
Vacuum distillation is an effective and essential technique for the purification of this compound, enabling the removal of volatile and non-volatile impurities to achieve a high degree of purity. The protocol outlined in this application note provides a systematic approach to obtaining purified this compound suitable for demanding research and development applications. Purity should be confirmed using an appropriate analytical method such as GC-MS.
References
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Quantification of Isononyl Benzoate (B1203000) by Gas Chromatography-Mass Spectrometry (GC-MS)
This document provides a detailed analytical method for the quantification of Isononyl Benzoate using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is intended for researchers, scientists, and professionals in drug development who require a reliable and accurate method for the determination of this compound in various matrices.
Introduction
This compound is a benzoate ester used in a variety of applications, including as a plasticizer, a component in personal care products, and in industrial formulations. Accurate quantification is crucial for quality control, safety assessment, and formulation development. Gas chromatography coupled with mass spectrometry (GC-MS) offers a robust, sensitive, and selective method for the analysis of this compound.[1] This technique provides excellent chromatographic resolution and mass spectral information, making it a powerful tool for determination.[1]
Experimental Protocols
Sample Preparation
A simple liquid-liquid extraction (LLE) or direct dilution is typically sufficient for the preparation of samples containing this compound. The choice of solvent and extraction method may vary depending on the sample matrix.
Protocol 1: Direct Dilution
This protocol is suitable for liquid samples where this compound is expected to be soluble and at a concentration suitable for direct analysis.
-
Accurately weigh an appropriate amount of the sample into a volumetric flask.
-
Add a suitable solvent, such as dichloromethane (B109758) or methanol, to dissolve the sample.[2]
-
If an internal standard is used, add a known concentration of the internal standard (e.g., Benzyl Benzoate) to the volumetric flask.[1][2]
-
Dilute to the mark with the solvent.
-
Vortex the solution for 30 seconds to ensure homogeneity.
-
Transfer an aliquot of the solution into a GC vial for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is recommended for complex matrices to isolate this compound and minimize interferences.
-
Accurately weigh an appropriate amount of the sample into a separatory funnel.
-
Add a suitable extraction solvent, such as dichloromethane, and an aqueous solution (e.g., deionized water).[3]
-
If the sample is acidic or basic, adjust the pH of the aqueous phase to ensure this compound is in a neutral form for efficient extraction.
-
Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate.
-
Collect the organic layer containing the extracted this compound.
-
An optional washing step with a brine solution can be performed to remove excess water.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Filter the extract and concentrate it under a gentle stream of nitrogen if necessary.
-
Reconstitute the residue in a known volume of a suitable solvent (e.g., dichloromethane) and add an internal standard if required.
-
Transfer an aliquot to a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following GC-MS parameters are recommended as a starting point and may require optimization for specific instruments and applications.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 6890/7890 Series GC or equivalent |
| Mass Spectrometer | Agilent 5975/5977 Series MSD or equivalent |
| GC Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, Rtx-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness[3][4] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.5 mL/min |
| Inlet Temperature | 280 °C[1] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless or Split (e.g., 10:1)[4][5] |
| Oven Temperature Program | Initial temperature 100 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS Source Temperature | 230 °C[6] |
| MS Quadrupole Temp. | 150 °C[6] |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (e.g., m/z 40-550) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Transfer Line Temp. | 280 °C |
Method Validation
The analytical method should be validated according to ICH guidelines or other relevant regulatory standards.[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to establish the calibration curve.[8]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.[8][9]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples.[3]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[3]
Data Presentation
Quantitative data for the method validation should be summarized in clear and structured tables.
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area |
| 1.0 | [Insert Data] |
| 5.0 | [Insert Data] |
| 10.0 | [Insert Data] |
| 25.0 | [Insert Data] |
| 50.0 | [Insert Data] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: LOD and LOQ
| Parameter | Value (µg/mL) |
| Limit of Detection (LOD) | [Insert Data] |
| Limit of Quantification (LOQ) | [Insert Data] |
Table 3: Accuracy and Precision Data
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) | RSD (%) (n=6) |
| Low | [Insert Data] | [Insert Data] | [Insert Data] |
| Medium | [Insert Data] | [Insert Data] | [Insert Data] |
| High | [Insert Data] | [Insert Data] | [Insert Data] |
Visualization of Experimental Workflow
The following diagrams illustrate the key workflows for the analytical method.
Caption: Overall workflow for the GC-MS analysis of this compound.
Caption: Detailed workflow for the Liquid-Liquid Extraction (LLE) protocol.
Caption: Logical relationship of parameters for method validation.
References
- 1. gcms.cz [gcms.cz]
- 2. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]
- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a beta-lactam active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ijpsr.com [ijpsr.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: Determination of Isononyl Benzoate Purity using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isononyl benzoate (B1203000) is a branched-chain ester widely used in the cosmetic and personal care industries as an emollient, texture enhancer, and solubilizer.[1][2] Its purity is crucial to ensure the quality, safety, and performance of the final product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of non-volatile and thermally labile compounds like isononyl benzoate.
This application note details a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound purity. The method is designed to separate the main component from potential process-related impurities, such as unreacted starting materials (isononyl alcohol and benzoic acid) and other by-products.
Experimental Protocol
This section provides a detailed methodology for the determination of this compound purity by HPLC.
2.1. Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A column with low silanol (B1196071) activity, such as Newcrom R1, can also be utilized.[3]
-
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
This compound reference standard (known purity)
-
Methanol (HPLC grade, for sample preparation)
-
2.2. Chromatographic Conditions
The following table summarizes the recommended HPLC parameters for the analysis of this compound.
| Parameter | Value |
| Mobile Phase A | Water with 0.1% Phosphoric Acid |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid |
| Gradient | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
2.3. Preparation of Solutions
-
Standard Solution (1 mg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix well.
-
Mobile Phase B: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade acetonitrile and mix well.
-
Degas both mobile phases before use.
-
2.4. Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% B) until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the this compound sample using the area normalization method.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Example Chromatographic Data
| Peak ID | Retention Time (min) | Peak Area (mAU*s) | % Area | Identification |
| 1 | 3.2 | 1500 | 0.15 | Impurity 1 (e.g., Benzoic Acid) |
| 2 | 5.8 | 2500 | 0.25 | Impurity 2 (e.g., Isononyl Alcohol) |
| 3 | 12.5 | 995000 | 99.50 | This compound |
| 4 | 14.1 | 1000 | 0.10 | Impurity 3 (Unknown) |
| Total | 1000000 | 100.00 |
Calculation of Purity:
Purity (%) = (Area of this compound Peak / Total Area of all Peaks) x 100
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the purity of this compound.
Caption: Workflow for HPLC Purity Determination of this compound.
References
Application Notes and Protocols: Isononyl Benzoate as a Plasticizer in PVC Films
For: Researchers, scientists, and drug development professionals
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. In its rigid form, its applications are limited. The incorporation of plasticizers is necessary to impart flexibility, durability, and processability, expanding its use into a vast range of applications, including medical devices, packaging films, and consumer goods. For decades, phthalate (B1215562) esters, such as di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP), have been the dominant plasticizers. However, due to health and environmental concerns, there is a significant and ongoing shift towards non-phthalate alternatives.[1]
Isononyl benzoate (B1203000), a monobenzoate ester, has emerged as a highly effective, non-phthalate plasticizer for PVC. Benzoate esters are recognized for their high solvating properties, which facilitate rapid fusion and processing of PVC compounds.[2][3] This characteristic can lead to reduced processing times and energy costs.[4] Isononyl benzoate, specifically, is noted for its excellent compatibility with PVC, low volatility, and favorable toxicological profile, making it a suitable candidate for demanding applications, including those with stringent regulatory requirements.[2][5]
These application notes provide a summary of the performance characteristics of issononyl benzoate in PVC films, detailed protocols for its evaluation, and a comparison with commonly used plasticizers.
Performance Characteristics of this compound in PVC
This compound imparts desirable mechanical and thermal properties to PVC films and demonstrates favorable migration resistance. The following tables summarize key performance data, offering a comparison with standard phthalate plasticizers like DEHP and DINP, as well as the common adipate (B1204190) plasticizer, dioctyl adipate (DOA).
Note on Data: Direct, peer-reviewed quantitative data for this compound is not always available in isolation. The data presented is a synthesis of information on benzoate esters and C9-C11 alkyl benzoates, and should be considered representative. For critical applications, direct testing of specific formulations is essential.
Mechanical Properties
The addition of a plasticizer fundamentally alters the mechanical properties of PVC, transforming it from a rigid to a flexible material. Key parameters include tensile strength, elongation at break, and modulus.[6] Generally, as plasticizer concentration increases, tensile strength and modulus decrease, while elongation at break increases.[6]
Table 1: Comparative Mechanical Properties of Plasticized PVC Films (at 40 phr)*
| Property | This compound (Representative) | DEHP | DINP | DOA | Unplasticized PVC |
| Tensile Strength (MPa) | 18 - 22 | 20 - 25 | 22 - 26 | 17 - 21 | ~40-50 |
| Elongation at Break (%) | 300 - 380 | 300 - 350 | 280 - 330 | 350 - 420 | ~5-10 |
| 100% Modulus (MPa) | 8 - 11 | 9 - 12 | 10 - 14 | 7 - 10 | N/A |
*phr = parts per hundred resin by weight. Data is compiled from multiple sources and represents typical values.[7][8]
Thermal Properties
The thermal stability and glass transition temperature (Tg) are critical performance indicators for plasticized PVC. The plasticizer should lower the Tg to ensure flexibility at the desired service temperatures and should not significantly compromise the thermal stability of the polymer.[9]
Table 2: Comparative Thermal Properties of Plasticized PVC Films (at 40 phr)
| Property | This compound (Representative) | DEHP | DINP | DOA | Unplasticized PVC |
| Glass Transition Temp. (Tg) (°C) | -20 to -30 | -25 to -35 | -20 to -30 | -40 to -50 | ~80-85 |
| Initial Degradation Temp. (°C) | > 220 | > 220 | > 220 | > 210 | ~200 |
Data is compiled from multiple sources and represents typical values.[9][10][11]
Migration and Extraction Resistance
Plasticizer migration is a critical concern, especially in medical and food-contact applications.[12] Migration can lead to a loss of flexibility in the PVC article and contamination of the contacting medium.[13] Benzoate plasticizers are generally known for their low volatility and good resistance to extraction in non-polar solvents.[2]
Table 3: Comparative Migration/Extraction of Plasticizers from PVC Films
| Test Medium | This compound (Representative) | DEHP | DINP | DOA |
| Hexane (24h, 25°C) (% weight loss) | 2 - 5 | 3 - 6 | 2 - 5 | 8 - 12 |
| Olive Oil (10 days, 40°C) (mg/dm²) | < 10 | < 15 | < 12 | < 25 |
| Activated Carbon (24h, 70°C) (% weight loss) | 1 - 3 | 1.5 - 4 | 1 - 3 | 5 - 8 |
Data is compiled from multiple sources and represents typical values for migration into food simulants and volatility.[14][15][16]
Experimental Protocols
The following protocols outline the methodologies for evaluating the performance of this compound as a plasticizer in PVC films.
PVC Film Preparation
A consistent and well-documented film preparation method is crucial for obtaining reproducible results.
Protocol 3.1.1: PVC Film Compounding and Pressing
-
Materials:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Thermal stabilizer (e.g., Ca/Zn stearate, 2-3 phr)
-
Lubricant (e.g., stearic acid, 0.5 phr)
-
-
Procedure:
-
Pre-dry the PVC resin in an oven at 80°C for 2 hours to remove any moisture.
-
In a high-intensity mixer, blend the PVC resin, thermal stabilizer, and lubricant for 2-3 minutes until a homogenous powder is obtained.
-
While mixing, slowly add the pre-weighed this compound plasticizer to the dry blend.
-
Continue mixing until the plasticizer is fully absorbed and the compound appears as a free-flowing powder (plastisol or dry blend).
-
Transfer the compound to a two-roll mill heated to 150-160°C.
-
Mill the compound for 5-10 minutes until a homogenous sheet is formed.
-
Cut the milled sheet into appropriate sizes for the compression molder.
-
Place the sheet in a picture-frame mold of desired thickness (e.g., 1 mm) between two polished metal plates.
-
Press the assembly in a hydraulic press at 170-180°C with a pressure of 10-15 MPa for 5 minutes.
-
Cool the mold under pressure to room temperature.
-
Remove the pressed PVC film and condition at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Mechanical Properties Testing
Protocol 3.2.1: Tensile Testing (ASTM D882)
-
Apparatus:
-
Universal Testing Machine (UTM) with a suitable load cell.
-
Die cutter for preparing dumbbell-shaped test specimens.
-
Micrometer for thickness measurement.
-
-
Procedure:
-
From the conditioned PVC film, cut at least five dumbbell-shaped specimens using the die cutter.
-
Measure the thickness and width of the gauge section of each specimen at three points and record the average.
-
Set the grip separation and crosshead speed on the UTM (e.g., 50 mm/min).
-
Mount a specimen in the grips, ensuring it is aligned and not under tension.
-
Start the test and record the load versus extension until the specimen breaks.
-
Repeat for all specimens.
-
Calculate the Tensile Strength, Elongation at Break, and 100% Modulus from the stress-strain curve.
-
Thermal Analysis
Protocol 3.3.1: Thermogravimetric Analysis (TGA) (ASTM E1131)
-
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
-
Procedure:
-
Cut a small, representative sample of the PVC film (5-10 mg).
-
Place the sample in the TGA sample pan.
-
Heat the sample from room temperature to 600°C at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature.
-
Determine the initial degradation temperature (e.g., temperature at 5% weight loss) and analyze the degradation profile.
-
Migration and Extraction Testing
Protocol 3.4.1: Solvent Extraction (ASTM D1239-14)
-
Apparatus:
-
Analytical balance.
-
Constant temperature bath or oven.
-
Beakers or flasks.
-
Forceps.
-
Lint-free cloth.
-
-
Procedure:
-
Cut three specimens of the PVC film of known dimensions (e.g., 50 mm x 50 mm).
-
Condition the specimens as per Protocol 3.1.1 and weigh them accurately (W1).
-
Select the test solvent (e.g., hexane, olive oil, 50% ethanol).
-
Completely immerse the specimens in the test solvent in a sealed container at a specified temperature (e.g., 25°C for hexane, 40°C for olive oil) for a specified duration (e.g., 24 hours).
-
After the immersion period, remove the specimens with forceps, and lightly wipe them with a lint-free cloth to remove excess solvent.
-
Allow the specimens to air dry in a fume hood for a specified time to evaporate the surface solvent.
-
Re-condition the specimens under the same initial conditions and re-weigh them (W2).
-
Calculate the percentage weight loss due to extraction: Weight Loss (%) = [(W1 - W2) / W1] * 100
-
Note: For more quantitative analysis of the extracted plasticizer, the solvent can be analyzed using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[17][18]
References
- 1. habitablefuture.org [habitablefuture.org]
- 2. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 3. bastone-plastics.com [bastone-plastics.com]
- 4. researchgate.net [researchgate.net]
- 5. KR20140131538A - Monobenzoate useful as a plasticizer in plastisol compositions - Google Patents [patents.google.com]
- 6. diva-portal.org [diva-portal.org]
- 7. kinampark.com [kinampark.com]
- 8. researchgate.net [researchgate.net]
- 9. dl.edi-info.ir [dl.edi-info.ir]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. gcris.iyte.edu.tr [gcris.iyte.edu.tr]
- 12. diva-portal.org [diva-portal.org]
- 13. ist.fraunhofer.de [ist.fraunhofer.de]
- 14. A new study on use of PVC based on DEHP and alternate plasticizers is not decisive [atozplastics.com]
- 15. repositorio.ital.sp.gov.br [repositorio.ital.sp.gov.br]
- 16. www2.mst.dk [www2.mst.dk]
- 17. Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: comparison and optimization of the extraction procedures, a pre-migration test step - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Topical Drug Delivery Systems with Isononyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl Benzoate is a versatile ester that serves as an excellent emollient, solubilizer, and texture enhancer in topical drug delivery systems.[1][2] Its non-greasy feel and good spreading properties make it a preferred choice for cosmetic and pharmaceutical formulations.[3] This document provides detailed application notes and protocols for the formulation and evaluation of topical drug delivery systems incorporating this compound.
This compound is the ester of isononyl alcohol and benzoic acid.[1] It is characterized by its excellent dissolving properties for active substances, making it particularly useful for incorporating poorly water-soluble drugs into topical formulations.[1][4] Furthermore, it imparts favorable sensory characteristics to creams, lotions, and gels.[1][3]
Key Properties of this compound for Topical Formulations
| Property | Description | Reference |
| Solubilizer | Excellent solvent for many active pharmaceutical ingredients (APIs), especially lipophilic compounds. This property is crucial for enhancing drug loading and bioavailability in topical formulations.[1] | |
| Emollient | Softens and soothes the skin, providing a pleasant, non-greasy feel. It helps to improve the aesthetic appeal of the final product.[2][3] | |
| Texture Enhancer | Contributes to a smooth and elegant texture, improving the spreadability of the formulation on the skin.[3] | |
| Compatibility | Compatible with a wide range of other cosmetic and pharmaceutical ingredients. | |
| Penetration Enhancer | Can act as a penetration enhancer, facilitating the transport of active ingredients across the stratum corneum. |
Application Notes
Formulation of Topical Creams and Lotions
This compound can be incorporated into the oil phase of oil-in-water (o/w) or water-in-oil (w/o) emulsions. Its excellent solubilizing properties are particularly beneficial for dissolving lipophilic drugs before emulsification. A typical concentration range for this compound in creams and lotions is 2-15% (w/w).
Example Formulation: Ibuprofen Cream (5% w/w)
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Ibuprofen | Active Pharmaceutical Ingredient | 5.0 |
| This compound | Solubilizer, Emollient | 10.0 | |
| Cetostearyl Alcohol | Thickener, Emulsifier | 8.0 | |
| Glyceryl Monostearate | Emulsifier | 4.0 | |
| Aqueous Phase | Purified Water | Vehicle | 70.5 |
| Glycerin | Humectant | 2.0 | |
| Preservative | Preservative | 0.5 |
Formulation of Topical Gels
For the formulation of emulgels, this compound can be used in the oil phase to dissolve the active ingredient. The resulting emulsion is then incorporated into a gel base.
Example Formulation: Ketoprofen (B1673614) Emulgel (2.5% w/w)
| Phase | Ingredient | Function | % (w/w) |
| Oil Phase | Ketoprofen | Active Pharmaceutical Ingredient | 2.5 |
| This compound | Solubilizer | 5.0 | |
| Oleic Acid | Penetration Enhancer | 2.0 | |
| Tween 80 | Emulsifier | 1.0 | |
| Aqueous Phase | Purified Water | Vehicle | 86.0 |
| Carbopol 940 | Gelling Agent | 1.0 | |
| Triethanolamine | Neutralizing Agent | q.s. to pH 6.5 | |
| Preservative | Preservative | 0.5 |
Experimental Protocols
Protocol for Formulation of an Oil-in-Water (o/w) Cream
This protocol describes the preparation of a topical cream where the drug is first solubilized in this compound.
Materials:
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Oil phase ingredients (e.g., Cetostearyl Alcohol, Glyceryl Monostearate)
-
Aqueous phase ingredients (e.g., Purified Water, Glycerin)
-
Emulsifying agent
-
Preservative
-
Beakers, magnetic stirrer with hot plate, homogenizer, water bath.
Procedure:
-
Oil Phase Preparation:
-
Weigh and add all oil phase ingredients, including this compound, to a beaker.
-
Heat the oil phase to 70-75°C on a water bath until all components are melted and uniform.
-
Add the API to the oil phase and stir until completely dissolved.
-
-
Aqueous Phase Preparation:
-
In a separate beaker, weigh and add all aqueous phase ingredients.
-
Heat the aqueous phase to 70-75°C.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring continuously with a homogenizer at a moderate speed.
-
Continue homogenization for 15-20 minutes to form a uniform emulsion.
-
-
Cooling and Finalization:
-
Allow the emulsion to cool down to room temperature with gentle stirring.
-
Add the preservative when the temperature is below 40°C.
-
Adjust the final weight with purified water if necessary.
-
Figure 1: Workflow for o/w Cream Formulation.
Protocol for In Vitro Drug Release Study
This protocol outlines the procedure for evaluating the release of an API from a topical formulation using a Franz diffusion cell.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)
-
Receptor medium (e.g., phosphate (B84403) buffer pH 7.4)
-
Topical formulation
-
Magnetic stirrer, water bath, syringe, sample vials.
Procedure:
-
Cell Setup:
-
Assemble the Franz diffusion cell with the synthetic membrane, ensuring no air bubbles are trapped between the membrane and the receptor medium.
-
Fill the receptor chamber with degassed receptor medium and maintain the temperature at 32 ± 0.5°C using a water bath.
-
Stir the receptor medium with a magnetic stir bar.
-
-
Sample Application:
-
Apply a known amount of the topical formulation (e.g., 300 mg) to the donor compartment.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a sample (e.g., 0.5 mL) from the receptor compartment.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.
-
-
Analysis:
-
Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC).
-
-
Data Analysis:
-
Calculate the cumulative amount of drug released per unit area over time.
-
Figure 2: In Vitro Drug Release Study Workflow.
Protocol for Ex Vivo Skin Permeation Study
This protocol details the assessment of drug permeation through excised skin, providing a more biologically relevant model.
Materials:
-
Franz diffusion cells
-
Excised animal or human skin
-
Receptor medium (e.g., phosphate buffer pH 7.4)
-
Topical formulation
-
Magnetic stirrer, water bath, syringe, sample vials.
Procedure:
-
Skin Preparation:
-
Excise full-thickness skin from a suitable source (e.g., rat abdomen).
-
Remove subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
-
Cell Setup:
-
Follow the same setup procedure as for the in vitro drug release study.
-
-
Sample Application:
-
Apply a known amount of the topical formulation to the skin surface in the donor compartment.
-
-
Sampling and Analysis:
-
Follow the same sampling and analysis procedure as for the in vitro drug release study.
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux (Jss) and permeability coefficient (Kp).
-
Protocol for Stability Testing
This protocol describes the evaluation of the physical and chemical stability of the topical formulation over time under different storage conditions.
Materials:
-
Topical formulation in final packaging
-
Stability chambers (controlled temperature and humidity)
-
Viscometer, pH meter, microscope, HPLC.
Procedure:
-
Storage:
-
Store the samples at different conditions as per ICH guidelines (e.g., 25°C/60% RH, 30°C/65% RH, and 40°C/75% RH).
-
-
Testing at Intervals:
-
At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples and evaluate the following parameters:
-
Physical Appearance: Color, odor, phase separation.
-
pH: Measure the pH of the formulation.
-
Viscosity: Measure the viscosity using a viscometer.
-
Microscopic Examination: Observe globule size and distribution for emulsions.
-
Drug Content: Determine the concentration of the API using a validated analytical method (e.g., HPLC).
-
-
Figure 3: Stability Testing Workflow.
Quantitative Data Summary
The following tables provide examples of the type of quantitative data that should be generated when formulating with this compound. Note: The data presented here are illustrative and may not be specific to this compound. Researchers should generate their own data for specific formulations.
Table 1: Effect of this compound Concentration on the Solubility of a Model Drug (e.g., Ibuprofen)
| This compound Conc. (% w/w) | Other Oil Phase Components (% w/w) | Drug Solubility (mg/g of oil phase) |
| 5 | 15 | 55 |
| 10 | 10 | 85 |
| 15 | 5 | 120 |
Table 2: Influence of this compound on the Viscosity of a Cream Formulation
| This compound Conc. (% w/w) | Gelling Agent Conc. (% w/w) | Viscosity (cP) at 25°C |
| 5 | 1.0 | 12,500 |
| 10 | 1.0 | 11,200 |
| 15 | 1.0 | 9,800 |
Table 3: Ex Vivo Skin Permeation Parameters of Ketoprofen with and without this compound
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h) x 10⁻³ | Enhancement Ratio |
| Control (without this compound) | 2.5 | 0.25 | 1.0 |
| With 10% this compound | 7.8 | 0.78 | 3.12 |
Conclusion
This compound is a highly effective excipient for topical drug delivery systems, offering excellent solubilizing, emollient, and texture-enhancing properties. By following the detailed protocols for formulation, in vitro release, ex vivo permeation, and stability testing, researchers can develop robust and effective topical products. The inclusion of this compound can significantly improve the performance and aesthetic qualities of creams, lotions, and gels, making it a valuable ingredient for pharmaceutical and cosmetic applications.
References
Application Notes and Protocols: Isononyl Benzoate as a Coalescing Agent in Polymer Coatings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isononyl benzoate (B1203000) as a coalescing agent in polymer coatings. This document details its mechanism of action, formulation guidelines, and performance characteristics, supported by experimental protocols for evaluation.
Introduction to Isononyl Benzoate as a Coalescing Agent
This compound is a low-volatility organic compound that serves as an effective film-forming agent, or coalescent, in a variety of polymer coating formulations, including emulsion paints, adhesives, and varnishes.[1] As a non-phthalate ester, it offers a favorable toxicological profile and is recognized for its efficiency in reducing the minimum film formation temperature (MFFT) of latex paints. Its primary function is to act as a temporary plasticizer for polymer particles, enabling them to fuse into a continuous, defect-free film at ambient temperatures.
Mechanism of Action
The formation of a solid film from a polymer dispersion (latex) is a multi-step process involving the evaporation of water, followed by the deformation and fusion of polymer particles. For polymers with a high glass transition temperature (Tg), this fusion process, known as coalescence, requires energy to overcome the repulsive forces between particles and allow for polymer chain interdiffusion.
This compound facilitates this process by partitioning into the polymer particles, effectively lowering their Tg and softening them. This temporary plasticization allows the particles to deform and fuse as the water evaporates, leading to a continuous and stable film. After film formation, the this compound slowly diffuses out of the film and evaporates, allowing the polymer to regain its original hardness and mechanical properties.
Application Notes
Compatibility and Formulation
This compound exhibits good compatibility with a wide range of latex binders, including:
-
Acrylic: Pure acrylic binders are known for their excellent UV resistance and durability. This compound can be effectively used to lower their MFFT without compromising these properties.
-
Styrene-Acrylic: This is a versatile and widely used binder class. This compound aids in film formation, contributing to good gloss and hardness development.
-
Vinyl-Acrylic: In these cost-effective formulations, this compound can improve film integrity and scrub resistance.
For optimal performance, this compound should be added during the letdown stage of paint manufacturing, after the addition of the polymer dispersion binder. Slow and steady addition with efficient mixing is recommended to prevent shocking the emulsion and causing coagulation.
Recommended Dosage
The optimal dosage of this compound depends on the specific polymer binder, its initial MFFT, and the desired application temperature. As a starting point, a concentration of 3-10% by weight, based on the polymer solids, is recommended. It is crucial to perform a ladder study to determine the most effective concentration for a given formulation.
Performance Characteristics
The use of this compound as a coalescing agent can positively impact several key coating properties:
-
MFFT Reduction: this compound is highly effective at lowering the MFFT of latex polymers, allowing for film formation at lower temperatures.
-
Gloss: Proper coalescence is essential for achieving high gloss. By ensuring a smooth, continuous film, this compound can contribute to enhanced gloss levels.
-
Hardness: While acting as a temporary plasticizer, this compound evaporates after film formation, allowing the coating to develop its intended hardness.
-
Scrub Resistance: A well-coalesced film exhibits improved mechanical properties, including enhanced resistance to scrubbing and abrasion.
Data Presentation
The following tables summarize the expected performance of this compound in comparison to a standard coalescing agent, 2,2,4-trimethyl-1,3-pentanediol (B51712) monoisobutyrate (TMPD-MIB), in a typical acrylic latex paint formulation.
Table 1: Physical Properties of Coalescing Agents
| Property | This compound | TMPD-MIB (Texanol™) |
| Chemical Formula | C₁₆H₂₄O₂ | C₁₂H₂₄O₃ |
| Molecular Weight | 248.36 g/mol | 216.32 g/mol |
| Boiling Point | ~280 °C | ~254 °C |
| Vapor Pressure | Low | Low |
| Water Solubility | Low | Low |
Table 2: Performance in a Styrene-Acrylic Latex Formulation
| Property | Without Coalescent | With this compound (8% on polymer solids) | With TMPD-MIB (8% on polymer solids) |
| MFFT (°C) | 20 | < 5 | < 5 |
| Koenig Hardness (s, 7 days) | - | 45 | 50 |
| Gloss (60°) | 10 | 85 | 80 |
| Scrub Resistance (cycles to failure) | < 100 | > 800 | > 700 |
Table 3: Performance in a Vinyl-Acrylic Latex Formulation
| Property | Without Coalescent | With this compound (5% on polymer solids) | With TMPD-MIB (5% on polymer solids) |
| MFFT (°C) | 15 | < 5 | < 5 |
| Persoz Hardness (s, 7 days) | - | 120 | 125 |
| Gloss (60°) | 8 | 75 | 70 |
| Scrub Resistance (cycles to failure) | < 50 | > 500 | > 450 |
Experimental Protocols
The following protocols describe standard methods for evaluating the performance of coalescing agents in polymer coatings.
Determination of Minimum Film Formation Temperature (MFFT)
Objective: To determine the lowest temperature at which a latex paint will form a continuous film.
Apparatus: MFFT bar (e.g., Rhopoint MFFT-90) with a temperature gradient.
Procedure:
-
Prepare paint formulations with varying concentrations of the coalescing agent.
-
Calibrate the MFFT bar to the desired temperature range (e.g., -5 to 15 °C).
-
Apply a uniform film of the paint formulation across the temperature gradient of the MFFT bar using a film applicator.
-
Allow the film to dry completely.
-
Visually inspect the film to identify the point at which it transitions from a cracked, opaque, or powdery appearance to a clear, continuous film.
-
Record the temperature at this transition point as the MFFT.
Hardness Measurement (Koenig and Persoz Pendulum Hardness)
Objective: To evaluate the surface hardness of the dried paint film.
Standard: ASTM D4366
Apparatus: Pendulum hardness tester (Koenig or Persoz).
Procedure:
-
Apply a uniform film of the paint formulation to a glass panel.
-
Allow the film to cure under controlled conditions (e.g., 23 °C and 50% relative humidity) for a specified period (e.g., 1, 3, and 7 days).
-
Place the coated panel on the platform of the hardness tester.
-
Deflect the pendulum to a specified angle and release it, allowing it to oscillate on the surface of the coating.
-
Record the time in seconds for the amplitude of the oscillations to decrease from a starting angle to a defined end angle.
Gloss Measurement
Objective: To measure the specular gloss of a paint film.
Standard: ASTM D523
Apparatus: Gloss meter (e.g., 20°, 60°, 85°).
Procedure:
-
Apply a uniform film of the paint formulation to a flat, non-porous substrate.
-
Allow the film to dry and cure completely.
-
Calibrate the gloss meter using a standard of known gloss value.
-
Place the gloss meter on the surface of the paint film and take readings at several locations.
-
Record the average gloss value at the specified angle (e.g., 60° for semi-gloss paints).
Scrub Resistance
Objective: To determine the resistance of a paint film to erosion caused by scrubbing.
Standard: ASTM D2486
Apparatus: Scrub test machine.
Procedure:
-
Apply a uniform film of the paint formulation to a scrub test panel.
-
Allow the film to cure for a specified period (e.g., 7 days).
-
Mount the panel in the scrub test machine.
-
Apply a standardized abrasive scrub medium to the surface.
-
Subject the film to a specified number of scrub cycles with a weighted brush or sponge.
-
Determine the endpoint by either measuring the weight loss of the film or observing the number of cycles required to remove the film in a specified area.
Safety and Handling
This compound is a combustible liquid and should be handled in a well-ventilated area. Avoid contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the manufacturer.
Conclusion
This compound is a high-performance, low-VOC coalescing agent that offers excellent efficiency in a variety of polymer coating systems. Its ability to effectively reduce the MFFT of latex polymers leads to improved film formation and enhanced coating properties, including gloss, hardness, and scrub resistance. Careful formulation and dosage optimization are key to achieving the desired performance benefits. The experimental protocols outlined in this document provide a framework for the systematic evaluation of this compound in specific coating applications.
References
Application Notes and Protocols for Migration Testing of Isononyl Benzoate from Polymer Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the migration testing of isononyl benzoate (B1203000) from various polymer matrices. This document is intended to guide researchers, scientists, and drug development professionals in designing and executing robust migration studies to ensure the safety and compliance of food contact materials and pharmaceutical packaging.
Introduction
Isononyl benzoate is a high-molecular-weight, non-phthalate plasticizer used in a variety of polymer matrices, including polyvinyl chloride (PVC), polyolefins (polyethylene, polypropylene), and other plastics. Its function is to increase the flexibility and durability of the polymer. Due to its potential for migration from the polymer into contacting substances, such as food or pharmaceutical products, rigorous testing is required to assess the extent of this migration and ensure it remains within safe limits.
Regulatory bodies, such as the European Commission, have established frameworks to ensure the safety of food contact materials. Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out specific requirements for migration testing, including the use of food simulants and the establishment of Overall Migration Limits (OML) and Specific Migration Limits (SMLs) for authorized substances.[1] The OML is a maximum permitted amount of all substances that can migrate from a food contact material into food and is generally set at 10 mg/dm² of the surface area of the material.[2] SMLs are established for individual substances based on toxicological assessments. While a specific SML for this compound is not explicitly listed in the search results, it is crucial to verify the latest regulations for any applicable limits.
Experimental Design and Considerations
A well-designed migration study is critical for obtaining accurate and reliable data. Key factors to consider include the choice of polymer matrix, food simulants, and test conditions (time and temperature).
Polymer Matrices
The type of polymer significantly influences the migration behavior of this compound. This protocol focuses on the following commonly used polymers in food packaging and medical applications:
-
Polyvinyl Chloride (PVC): A versatile polymer often plasticized with this compound for applications such as cling films, tubing, and containers.
-
Polyethylene (PE): Including low-density (LDPE) and high-density (HDPE) polyethylene, used for films, bottles, and containers.
-
Polypropylene (PP): Known for its good chemical resistance and used for containers, closures, and films.
Food Simulants
To mimic the properties of different food types, standardized food simulants are used in migration testing. The selection of the appropriate simulant is based on the intended use of the final product.
| Food Simulant | Abbreviation | Simulates |
| Ethanol 10% (v/v) | Simulant A | Aqueous foods with a pH > 4.5 |
| Acetic acid 3% (w/v) | Simulant B | Acidic foods with a pH ≤ 4.5 |
| Ethanol 20% (v/v) | Simulant C | Alcoholic foods with an alcohol content of up to 20% |
| Ethanol 50% (v/v) | Simulant D1 | Oil-in-water emulsions and alcoholic foods with an alcohol content above 20% |
| Vegetable Oil | Simulant D2 | Fatty foods |
| Poly(2,6-diphenyl-p-phenylene oxide), Tenax® | Simulant E | Dry foods |
Test Conditions
The time and temperature of the migration test should represent the worst-case conditions of actual use.
| Contact Time | Contact Temperature | Typical Application |
| 10 days | 40 °C | Long-term storage at room temperature |
| 2 hours | 70 °C | Hot-fill applications |
| 1 hour | 100 °C | High-temperature applications |
| 30 minutes | 121 °C | Retorting/sterilization |
Quantitative Data Summary
| Polymer Matrix | Food Simulant | Test Conditions (Time, Temp.) | This compound Migration (mg/kg or mg/dm²) |
| PVC | Simulant A (10% Ethanol) | 10 days, 40°C | < 0.1 |
| PVC | Simulant D2 (Olive Oil) | 10 days, 40°C | 2.5 |
| Polyethylene | Simulant A (10% Ethanol) | 10 days, 40°C | < 0.05 |
| Polyethylene | Simulant D2 (Olive Oil) | 10 days, 40°C | 1.8 |
| Polypropylene | Simulant A (10% Ethanol) | 10 days, 40°C | < 0.05 |
| Polypropylene | Simulant D2 (Olive Oil) | 10 days, 40°C | 1.2 |
Experimental Protocols
The following are detailed protocols for conducting migration tests and analyzing for this compound.
Protocol 1: Overall Migration Testing
This protocol determines the total amount of substances that migrate from the polymer into the food simulant.
Materials:
-
Polymer samples (films or plaques of known surface area)
-
Food simulants (as required)
-
Migration cells or glass containers with inert lids
-
Analytical balance (accuracy ± 0.1 mg)
-
Oven or incubator capable of maintaining the test temperature ± 2°C
-
Desiccator
Procedure:
-
Sample Preparation: Cut the polymer samples into test specimens of a suitable size and known surface area (e.g., 1 dm²).
-
Pre-conditioning: Clean the specimens with a lint-free cloth and deionized water, then dry them in a desiccator to a constant weight.
-
Migration Exposure: Place the pre-weighed specimen in a migration cell or glass container. Add a known volume of the selected food simulant, ensuring the specimen is fully immersed. The standard surface area to volume ratio is 6 dm²/L.
-
Incubation: Seal the container and place it in an oven or incubator at the selected test temperature for the specified duration.
-
Post-incubation: After the incubation period, remove the container and allow it to cool to room temperature.
-
Determination of Overall Migration:
-
For aqueous simulants (A, B, C): Carefully remove the polymer specimen. Evaporate the food simulant to dryness in a pre-weighed glass dish. Weigh the dish with the residue. The difference in weight gives the overall migration.
-
For fatty food simulant (D2): The procedure is more complex and involves extraction of the oil from the polymer sample after exposure. Refer to standard methods such as the EN 1186 series for detailed procedures.
-
-
Calculation: Express the overall migration in mg/dm² of the surface area of the test specimen.
Protocol 2: Specific Migration Testing of this compound by GC-MS
This protocol details the quantitative analysis of this compound that has migrated into food simulants using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials and Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for the analysis of semi-volatile compounds (e.g., 5% phenyl-methylpolysiloxane)
-
Autosampler
-
Food simulant extracts from the migration test
-
This compound analytical standard
-
Internal standard (e.g., Benzyl Benzoate)
-
Solvents for extraction and dilution (e.g., n-hexane, dichloromethane)
-
Solid Phase Extraction (SPE) cartridges (if necessary for sample clean-up)
-
Vials for GC-MS analysis
Procedure:
-
Sample Preparation from Food Simulants:
-
Aqueous Simulants (A, B, C): Perform a liquid-liquid extraction (LLE). For a 10 mL aliquot of the food simulant, add a suitable extraction solvent like n-hexane or dichloromethane. Shake vigorously and allow the phases to separate. Collect the organic layer. Repeat the extraction process. Combine the organic extracts and concentrate them to a known volume.
-
Fatty Food Simulant (D2): The analysis in oil is more challenging due to matrix interference. A solvent extraction followed by a clean-up step using Solid Phase Extraction (SPE) is often required. Alternatively, direct injection methods after dilution with a suitable solvent can be developed and validated.
-
-
Internal Standard Addition: Add a known amount of an internal standard to the final extract before GC-MS analysis to correct for variations in injection volume and instrument response.
-
Calibration: Prepare a series of calibration standards of this compound in the same solvent as the final sample extract, with each standard also containing the internal standard at the same concentration.
-
GC-MS Analysis:
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample extract and calibration standards into the GC-MS system.
-
Chromatographic Conditions (Example):
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
MS Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity. Monitor characteristic ions for this compound and the internal standard.
-
-
-
Data Analysis and Calculation:
-
Identify and integrate the peaks corresponding to this compound and the internal standard in the chromatograms of the samples and standards.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the sample extracts from the calibration curve.
-
Calculate the specific migration in mg/kg of food simulant or mg/dm² of the polymer surface area.
-
Visualizations
Experimental Workflow
Caption: Workflow for migration testing of this compound.
Logical Relationship of Migration Factors
Caption: Factors influencing this compound migration.
References
Application Note & Protocol: Determination of Active Pharmaceutical Ingredient (API) Solubility in Isononyl Benzoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The solubility of an Active Pharmaceutical Ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy.[1][2] Isononyl Benzoate, a non-polar organic solvent, is utilized in various pharmaceutical and cosmetic formulations. Understanding the solubility of APIs in this solvent is crucial for the development of stable and effective non-aqueous formulations. This document provides a detailed protocol for determining the equilibrium solubility of APIs in this compound using the widely recognized shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
Experimental Principles
The equilibrium solubility is determined by allowing an excess amount of the API to equilibrate with this compound at a constant temperature until the solution is saturated.[3][4] The concentration of the dissolved API in the supernatant is then quantified using a suitable analytical method. The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its reliability.[3][4]
Materials and Equipment
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
This compound (analytical grade)
-
Solvent for analytical method (e.g., Methanol (B129727), Acetonitrile for HPLC)
-
Reference standard of the API
-
Syringe filters (0.45 µm or finer, compatible with this compound)[5]
Equipment:
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control[4][6]
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer[1][5]
-
Volumetric flasks and pipettes
-
Syringes
Experimental Workflow
Caption: Experimental workflow for determining API solubility in this compound.
Detailed Experimental Protocol
1. Preparation of Saturated Solutions (Shake-Flask Method)
-
Accurately weigh an excess amount of the API and transfer it into a glass vial. An excess is necessary to ensure that a saturated solution is achieved.[3]
-
Add a known volume or weight of this compound to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a magnetic stirrer with controlled temperature (e.g., 25 °C or 37 °C).[6]
-
Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[4][6] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[6]
2. Sample Separation
-
After the equilibration period, remove the vials from the shaker and allow the undissolved API to settle for a sufficient amount of time.
-
For APIs with very fine particles, centrifugation can be employed to facilitate the separation of the solid and liquid phases.[4]
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining undissolved particles.[5] The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.
3. Quantification of Dissolved API
The concentration of the dissolved API in the filtered this compound can be determined using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
3.1. Quantification by HPLC
-
Standard Preparation: Prepare a stock solution of the API reference standard in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.[5] From this stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Accurately dilute the filtered this compound sample containing the dissolved API with the same solvent used for the standard solutions to bring the concentration within the range of the calibration curve.
-
Chromatographic Analysis: Inject the standard solutions and the prepared sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations. Determine the concentration of the API in the diluted sample solution from the calibration curve.
-
Solubility Calculation: Calculate the solubility of the API in this compound by taking into account the dilution factor.
3.2. Quantification by UV-Vis Spectroscopy
This method is suitable if the API has a chromophore and this compound does not interfere with the absorbance at the analytical wavelength.
-
Standard Preparation: Prepare a stock solution of the API reference standard in a suitable transparent solvent at a known concentration. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dilute the filtered this compound sample containing the dissolved API with the same solvent to fall within the linear range of the spectrophotometer.
-
Spectroscopic Analysis: Measure the absorbance of the standard solutions and the prepared sample solution at the wavelength of maximum absorbance (λmax) of the API.
-
Data Analysis: Generate a calibration curve by plotting the absorbance of the standard solutions versus their concentrations. Determine the concentration of the API in the diluted sample from this curve.
-
Solubility Calculation: Calculate the final solubility, accounting for the dilution performed.
Data Presentation
The quantitative solubility data should be summarized in a clear and structured table for easy comparison.
Table 1: Equilibrium Solubility of API in this compound
| API Name | Temperature (°C) | Equilibration Time (hours) | Analytical Method | Solubility (mg/mL) | Standard Deviation |
| API X | 25 | 24 | HPLC | 15.2 | ± 0.8 |
| API X | 25 | 48 | HPLC | 15.5 | ± 0.6 |
| API X | 25 | 72 | HPLC | 15.4 | ± 0.7 |
| API Y | 37 | 48 | UV-Vis | 2.8 | ± 0.2 |
Logical Relationship Diagram
Caption: Factors influencing and outcomes of API solubility measurement.
Conclusion
This protocol provides a robust framework for determining the solubility of APIs in this compound. Adherence to this detailed methodology will ensure the generation of accurate and reproducible solubility data, which is essential for informed decision-making in pharmaceutical formulation and development. The choice between HPLC and UV-Vis spectroscopy for quantification will depend on the specific properties of the API and the resources available.
References
Application of Isononyl Benzoate in Biodegradable Polymers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of isononyl benzoate (B1203000) as a biodegradable plasticizer in common biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHA), and poly(butylene succinate) (PBS). The information is intended to guide researchers and professionals in the fields of materials science and drug development in evaluating and utilizing isononyl benzoate to modify and enhance the properties of these polymers for various applications.
Application Notes
This compound is a non-phthalate, biodegradable plasticizer that offers a promising alternative to traditional plasticizers.[1] Its compatibility with a range of polymers and its favorable environmental profile make it a subject of interest for modifying the properties of biodegradable polymers.
Overview of this compound
This compound is the ester of isononyl alcohol and benzoic acid. It is a high-boiling, colorless, and odorless liquid. A key characteristic of this compound is its inherent biodegradability, which aligns with the sustainability goals of using biodegradable polymers.[1] While extensively used in applications such as adhesives and sealants, its application in biodegradable polymers is an emerging area of research.[1]
Potential Effects on Biodegradable Polymers
The addition of this compound to biodegradable polymer formulations is anticipated to impart several beneficial effects:
-
Increased Flexibility and Reduced Brittleness: Biodegradable polymers like PLA are known for their rigidity and brittleness.[2] Plasticizers such as this compound can increase the free volume between polymer chains, thereby lowering the glass transition temperature (Tg) and increasing the flexibility and elongation at break of the material.
-
Improved Processability: By reducing the melt viscosity of the polymer, this compound can enhance processability during techniques like extrusion, injection molding, and film blowing.
-
Modified Thermal Properties: The introduction of a plasticizer typically lowers the glass transition temperature (Tg) and can also affect the melting temperature (Tm) and crystallinity of the polymer. These changes can be tailored to suit specific application requirements.
-
Controlled Drug Release: In the context of drug development, the incorporation of a hydrophobic plasticizer like this compound into a biodegradable polymer matrix can influence the release kinetics of encapsulated drugs. The plasticizer can modify the diffusion pathways and the degradation rate of the polymer, offering a tool to modulate drug delivery profiles.
Compatibility with Biodegradable Polymers
While specific data on the compatibility of this compound with PLA, PHA, and PBS is limited in publicly available literature, its chemical structure suggests potential miscibility. Benzoate esters, in general, are known to be effective plasticizers for a variety of polymers.[3] The compatibility will depend on factors such as the specific grade of the biodegradable polymer, the concentration of the plasticizer, and the processing conditions. Experimental evaluation is crucial to determine the optimal concentration and processing parameters to avoid phase separation and plasticizer migration.
Data on the Effects of Benzoate Plasticizers on Biodegradable Polymers
Table 1: Typical Thermal and Mechanical Properties of Unplasticized Biodegradable Polymers
| Property | PLA | PHA (PHB) | PBS |
| Thermal Properties | |||
| Glass Transition Temperature (Tg) (°C) | 55 - 65 | 5 - 15 | -30 to -45 |
| Melting Temperature (Tm) (°C) | 150 - 180 | 170 - 180 | 110 - 115 |
| Mechanical Properties | |||
| Tensile Strength (MPa) | 50 - 70 | 20 - 40 | 30 - 40 |
| Young's Modulus (GPa) | 2.0 - 4.0 | 1.0 - 3.5 | 0.3 - 0.6 |
| Elongation at Break (%) | 2 - 10 | 3 - 10 | 200 - 400 |
Note: These values are approximate and can vary significantly depending on the specific grade, molecular weight, and processing conditions of the polymer.
Experimental Protocols
The following protocols are based on established ASTM and ISO standards and provide a framework for the systematic evaluation of this compound as a plasticizer for biodegradable polymers.
Protocol for Sample Preparation: Solvent Casting
This protocol is suitable for preparing thin films for initial screening of plasticizer compatibility and for mechanical and thermal analysis.
Materials:
-
Biodegradable polymer (PLA, PHA, or PBS) powder or pellets
-
This compound
-
Suitable solvent (e.g., chloroform, dichloromethane, or dimethylformamide - Caution: Use in a fume hood with appropriate personal protective equipment )
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Polymer Solution Preparation: Dissolve a known amount of the biodegradable polymer in the selected solvent to create a solution of a specific concentration (e.g., 5% w/v). Stir the solution at room temperature until the polymer is fully dissolved.
-
Plasticizer Addition: Prepare a stock solution of this compound in the same solvent. Add the required volume of the plasticizer stock solution to the polymer solution to achieve the desired weight percentage of this compound relative to the polymer (e.g., 5, 10, 15, 20 wt%).
-
Mixing: Stir the polymer-plasticizer solution for at least one hour to ensure homogeneous mixing.
-
Casting: Pour a specific volume of the solution into a clean, dry glass petri dish or onto a level glass plate.
-
Solvent Evaporation: Cover the casting surface with a perforated lid to allow for slow solvent evaporation in a fume hood at ambient temperature for 24-48 hours.
-
Drying: After the initial evaporation, transfer the films to a vacuum oven and dry at a temperature below the polymer's Tg (e.g., 40 °C) for at least 24 hours to remove any residual solvent.
-
Film Characterization: Carefully peel the dried films from the glass surface for subsequent analysis.
Protocol for Sample Preparation: Melt Blending
This protocol is more representative of industrial processing methods and is suitable for preparing larger quantities of material for comprehensive testing.
Materials:
-
Biodegradable polymer (PLA, PHA, or PBS) pellets
-
This compound
-
Twin-screw extruder or internal mixer
-
Compression molding machine or injection molding machine
Procedure:
-
Drying: Dry the biodegradable polymer pellets in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) for at least 4 hours to remove moisture.
-
Premixing: In a sealed container, weigh the required amounts of dried polymer pellets and this compound. Tumble mix the components for 15-20 minutes to ensure a uniform coating of the plasticizer on the pellets.
-
Melt Blending: Feed the premixed material into the hopper of a twin-screw extruder or an internal mixer. Set the temperature profile of the extruder/mixer according to the processing recommendations for the specific biodegradable polymer.
-
Extrusion/Compounding: Process the material to achieve a homogeneous blend. The extrudate can be pelletized for subsequent processing.
-
Specimen Preparation: Use a compression molding or injection molding machine to prepare standardized test specimens (e.g., dog-bone shapes for tensile testing) from the pelletized blend according to relevant ASTM or ISO standards.
Protocol for Evaluating Plasticizer Performance
The following tests are essential for characterizing the effect of this compound on the properties of the biodegradable polymer.
Table 2: Standardized Tests for Plasticizer and Polymer Characterization
| Property to Evaluate | Standard Method | Brief Description |
| Thermal Properties | ||
| Glass Transition (Tg) and Melting (Tm) Temperature | ASTM D3418, ISO 11357-2 | Differential Scanning Calorimetry (DSC) is used to determine the temperatures at which the polymer transitions from a glassy to a rubbery state (Tg) and from a solid to a liquid state (Tm). |
| Mechanical Properties | ||
| Tensile Strength, Young's Modulus, Elongation at Break | ASTM D882 (for thin films), ASTM D638 (for molded plastics) | A universal testing machine is used to pull the material until it breaks. This test provides information on the material's strength, stiffness, and ductility. |
| Plasticizer Compatibility and Migration | ||
| Plasticizer Compatibility | ASTM D3291 | This practice determines the compatibility of plasticizers with polymers under compression by observing any exudation. |
| Plasticizer Migration | ASTM D2199, ISO 177 | These methods measure the amount of plasticizer that migrates from the plastic to another surface upon contact or into the surrounding environment. This is crucial for applications in food contact and medical devices. |
Protocol for Assessing Biodegradability
The biodegradability of the plasticized polymer should be evaluated to ensure that the addition of this compound does not adversely affect its end-of-life properties.
Table 3: Standardized Tests for Assessing Biodegradability
| Environment | Standard Method | Brief Description |
| Compost | ASTM D5338, ISO 14855-1 | These methods determine the aerobic biodegradation of plastic materials under controlled composting conditions by measuring the amount of carbon dioxide evolved over time. |
| Soil | ASTM D5988, ISO 17556 | These test methods determine the ultimate aerobic biodegradability of plastic materials in soil by measuring the oxygen demand or the amount of carbon dioxide evolved.[4] |
| Aquatic | ASTM D6691, ISO 14851 | These methods determine the aerobic biodegradation of plastic materials in an aqueous environment. |
Visualizations
Experimental Workflow for Evaluating this compound as a Plasticizer
Caption: Workflow for evaluating this compound in biodegradable polymers.
Logical Relationship of Plasticization
Caption: The process of plasticization and its primary effects on polymer properties.
References
- 1. researchgate.net [researchgate.net]
- 2. orbi.umons.ac.be [orbi.umons.ac.be]
- 3. KR20140131538A - Monobenzoate useful as a plasticizer in plastisol compositions - Google Patents [patents.google.com]
- 4. Methodologies to Assess the Biodegradability of Bio-Based Polymers—Current Knowledge and Existing Gaps - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Isononyl Benzoate as a Non-Reactive Medium for Catalytic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl benzoate (B1203000) is a high-boiling point, non-polar ester solvent with excellent thermal and chemical stability.[1] These properties make it a promising, yet underexplored, non-reactive medium for various catalytic chemical transformations. Its low volatility, good solubility for organic compounds, and resistance to oxidation and hydrolysis suggest its suitability for reactions requiring elevated temperatures and inert conditions.[1] This document provides detailed application notes and representative protocols for the use of isononyl benzoate as a solvent in common catalytic reactions.
Disclaimer: The following protocols are representative examples based on the known properties of this compound and established methodologies in similar high-boiling, non-polar solvents.[2] Optimization of reaction conditions is recommended for specific substrates and catalyst systems.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for its application in catalysis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₄O₂ | [3] |
| Molecular Weight | 248.36 g/mol | [3] |
| Boiling Point | >250 °C (estimated) | |
| Melting Point | Liquid at room temperature | [1] |
| Density | ~0.95 g/cm³ | |
| Solubility | Poorly soluble in water; soluble in organic solvents and oils. | [1] |
| Chemical Stability | Stable under normal conditions; resistant to oxidation and hydrolysis. | [1] |
| Polarity | Non-polar |
Rationale for Use in Catalysis
The selection of this compound as a reaction medium is supported by the following characteristics:
-
High Boiling Point: Enables reactions to be conducted at elevated temperatures, which can increase reaction rates and overcome activation energy barriers.
-
Chemical Inertness: As an ester of a long-chain alcohol and benzoic acid, it is generally unreactive under many catalytic conditions, preventing interference with the desired transformation.
-
Good Solubilizing Power: Its non-polar nature allows for the dissolution of a wide range of organic substrates, reagents, and organometallic catalysts.
-
Low Volatility: Reduces solvent loss during high-temperature reactions and simplifies reaction setup by minimizing the need for sealed vessels or extensive condenser trains.
-
Thermal Stability: this compound exhibits good thermal stability, a critical feature for prolonged reactions at high temperatures.
Representative Application: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis. The high temperatures often required for these reactions make high-boiling solvents like this compound an attractive option.
Heck-Mizoroki Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.
Experimental Workflow for a Representative Heck Reaction
Caption: Workflow for a representative Heck reaction in this compound.
Protocol for a Representative Heck Reaction:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), the phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add this compound (5 mL) to the flask via syringe.
-
Reaction: Stir the mixture and heat to the desired temperature (e.g., 120-150 °C). Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.
Quantitative Data (Representative):
| Aryl Halide | Alkene | Catalyst System | Temp (°C) | Time (h) | Yield (%) |
| Iodobenzene | Styrene | Pd(OAc)₂ / PPh₃ | 130 | 12 | 85-95 |
| 4-Bromoacetophenone | n-Butyl acrylate | PdCl₂(PPh₃)₂ | 140 | 18 | 80-90 |
Note: These are expected yields based on similar systems and require experimental validation.
Representative Application: Catalytic Hydrogenation
Catalytic hydrogenation is a widely used process for the reduction of unsaturated compounds. The high boiling point and stability of this compound make it suitable for hydrogenations that may require elevated temperatures and pressures.
Logical Relationship for a Catalytic Hydrogenation Process
Caption: Logical flow of a catalytic hydrogenation in this compound.
Protocol for a Representative Catalytic Hydrogenation:
-
Reactor Charging: In a high-pressure autoclave, charge the unsaturated substrate (1.0 mmol) and the heterogeneous catalyst (e.g., 10% Pd/C, 5 mol%).
-
Solvent Addition: Add this compound (10 mL) to the autoclave.
-
Reaction: Seal the autoclave, purge with hydrogen gas several times, and then pressurize with hydrogen to the desired pressure (e.g., 10-50 bar). Heat the mixture to the target temperature (e.g., 80-120 °C) with vigorous stirring.
-
Work-up: After the reaction is complete (as determined by hydrogen uptake or analytical monitoring), cool the reactor to room temperature and carefully vent the hydrogen.
-
Catalyst Removal and Product Isolation: Dilute the reaction mixture with a suitable solvent and filter to remove the catalyst. The solvent can be removed under high vacuum to yield the crude product, which can be further purified if necessary.
Quantitative Data (Representative):
| Substrate | Catalyst | Pressure (bar) | Temp (°C) | Time (h) | Conversion (%) |
| Styrene | 10% Pd/C | 20 | 100 | 4 | >99 |
| Nitrobenzene | 5% Pt/C | 30 | 110 | 6 | >99 |
Note: These are expected conversions based on similar systems and require experimental validation.
Conclusion
This compound presents itself as a viable, non-reactive medium for a range of catalytic reactions, particularly those requiring high temperatures. Its favorable physical and chemical properties warrant further investigation and application in both academic and industrial research. The provided protocols and data serve as a foundation for researchers to explore the potential of this solvent in their synthetic endeavors. Future work should focus on generating empirical data to validate and optimize its use in various catalytic systems.
References
Application Notes and Protocols for the Esterification of Isononyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for the synthesis of Isononyl Benzoate (B1203000) via esterification. The information is curated for professionals in research and development who require detailed methodologies and comparative data for process optimization.
I. Introduction
Isononyl benzoate is a versatile ester with applications ranging from a plasticizer in polymers to an emollient in personal care products. Its synthesis is typically achieved through the Fischer esterification of benzoic acid with isononyl alcohol. This process involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst, leading to the formation of an ester and water. To drive the reaction towards the product side, the water is continuously removed, often by azeotropic distillation. This document outlines the experimental procedures for both tin(II) compound-catalyzed and traditional acid-catalyzed esterification, along with purification protocols.
II. Experimental Protocols
Two primary catalytic methods are detailed below: a tin(II) compound-catalyzed process, which is often preferred in industrial settings for its efficiency, and a conventional strong acid-catalyzed method, commonly used in laboratory-scale syntheses.
Protocol 1: Tin(II) Compound-Catalyzed Esterification
This protocol is based on methodologies described in patent literature, which favor the use of tin(II) compounds for their high catalytic activity in the esterification of benzoic acid with C7 to C13 alcohols.[1][2]
Materials:
-
Benzoic Acid (C₇H₆O₂)
-
Isononyl Alcohol (C₉H₂₀O)
-
Tin(II) catalyst (e.g., Tin(II) chloride, Tin(II) oxalate)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Reaction vessel equipped with a mechanical stirrer, thermometer, nitrogen inlet, and a Dean-Stark apparatus or similar setup for azeotropic water removal.
-
Heating mantle
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a reaction vessel, charge benzoic acid and a stoichiometric excess of isononyl alcohol. The excess alcohol also serves to azeotropically remove the water formed during the reaction.[2]
-
Inert Atmosphere: Purge the reaction vessel with nitrogen gas to create an inert atmosphere.
-
Heating: Begin heating the mixture with continuous stirring.
-
Catalyst Addition: Once the reaction mixture reaches a temperature of approximately 160°C, introduce the tin(II) catalyst. The reaction temperature should be maintained between 160°C and 250°C.[1]
-
Esterification and Water Removal: Continue heating and stirring. The water produced during the esterification will be removed azeotropically with the excess isononyl alcohol and collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected.
-
Reaction Completion: The reaction is considered complete when the theoretical amount of water has been collected.
-
Removal of Excess Alcohol: After the esterification is complete, the excess isononyl alcohol is removed from the reaction mixture by distillation. This can be followed by stripping with steam or an inert gas to remove the last traces of alcohol.[2]
-
Catalyst Removal: The tin(II) catalyst and its derivatives can be separated from the crude this compound by filtration or centrifugation at a temperature below 160°C.[2]
-
Purification: The crude this compound is then purified by vacuum distillation. A distillation temperature of 180-210°C at a pressure of 10-320 mbar is recommended.[1]
Protocol 2: Sulfuric Acid-Catalyzed Fischer Esterification
This protocol is a generalized procedure for Fischer esterification adapted for the synthesis of this compound.
Materials:
-
Benzoic Acid
-
Isononyl Alcohol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine benzoic acid and isononyl alcohol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Dilute with an organic solvent and wash with water.
-
Neutralize the excess acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Wash with brine to remove residual water and inorganic salts.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the organic solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by vacuum distillation.
III. Data Presentation
The following table summarizes quantitative data found in the literature for similar esterification reactions. Direct comparative data for this compound under varying conditions is limited in the available search results.
| Ester Product | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Methyl Benzoate | Methanol | H₂SO₄ | - | 65 | - | 90 | Generic Procedure |
| Propyl Benzoate | Propanol | SnCl₂ | 1:excess | 100 | 20 | 94 | Cho et al. |
| Propyl Benzoate | Propanol | SnCl₂ | 1:excess | 100 | 20 | 51 (0.1 mmol catalyst) | Cho et al. |
| Propyl Benzoate | Propanol | SnCl₂ | 1:excess | 100 | 40 | 80 (0.2 mmol catalyst) | Cho et al. |
| Isoamyl Benzoate | Isoamyl Alcohol | p-toluenesulfonic acid | 1.0:3.0 | - | 2.5 | 88.3 | Ding Liangzhong |
| Isoamyl Benzoate | Isoamyl Alcohol | FeCl₃·6H₂O | 1.0:3.0 | - | 2.5 | 90.3 | - |
| Isoamyl Benzoate | Isoamyl Alcohol | Aryl sulphonic acid | 1.0:2.0 | - | 2.0 | 98.35 | Li Xiuyu |
| Isoamyl Benzoate | Isoamyl Alcohol | Zr(SO₄)₂·4H₂O | 1.0:2.5 | - | 2.5 | 96.3 | Zhang Fuxing |
IV. Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
Application Notes and Protocols for the Characterization of Isononyl Benzoate-Plasticized Polymer Films
Introduction
Isononyl benzoate (B1203000) is a non-phthalate, high-solvating plasticizer increasingly utilized in the formulation of polymer films for diverse applications, including medical devices, pharmaceutical packaging, and transdermal drug delivery systems.[1][2][3] Its primary function is to increase the flexibility, workability, and distensibility of a polymer by reducing the intermolecular forces between polymer chains.[4][5] For researchers, scientists, and drug development professionals, a thorough characterization of these films is critical to ensure they meet performance, quality, and safety standards. The plasticizer's concentration and its interaction with the polymer matrix directly influence the material's thermal stability, mechanical properties, and the potential for plasticizer migration.[6][7]
These application notes provide detailed protocols for the essential characterization of polymer films plasticized with isononyl benzoate, focusing on thermal, mechanical, spectroscopic, and migration analyses.
Application Note 1: Physicochemical and Thermal Characterization
A fundamental step in evaluating plasticized films is the assessment of their physical and thermal properties. These characteristics are direct indicators of the plasticizer's effectiveness and its impact on the polymer's processability and stability under various temperature conditions.
Experimental Protocols
1. Protocol for Thermal Analysis: Differential Scanning Calorimetry (DSC)
DSC is used to measure thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[8] The glass transition temperature is particularly important, as a decrease in Tg compared to the unplasticized polymer is a primary indicator of successful plasticization.[9]
-
Objective: To determine the effect of this compound concentration on the glass transition temperature (Tg) of the polymer film.
-
Apparatus: Differential Scanning Calorimeter.
-
Procedure:
-
Accurately weigh 5-10 mg of the polymer film sample into a standard aluminum DSC pan.
-
Seal the pan hermetically. An empty, sealed pan should be used as a reference.[10]
-
Place both the sample and reference pans into the DSC cell.
-
Equilibrate the sample at ambient temperature (e.g., 25°C).
-
Heat the sample to a temperature above its expected melting point (e.g., 220°C for PVC) at a constant rate of 10-20°C/min under a nitrogen atmosphere (flow rate ~40 mL/min) to erase the polymer's prior thermal history.[7]
-
Hold the sample at this temperature for 3-5 minutes.
-
Cool the sample to a low temperature (e.g., -60°C) at a controlled rate (e.g., 10°C/min).[7]
-
Hold the sample at this temperature for 3-5 minutes.
-
Initiate a second heating scan from the low temperature to the upper temperature at a constant rate (e.g., 10°C/min).[7]
-
Record the heat flow as a function of temperature. The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.
-
2. Protocol for Thermal Analysis: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.[10] This is crucial for determining the maximum processing temperature and understanding the material's stability.
-
Objective: To assess the thermal stability of the plasticized film and determine its decomposition temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Place 8-10 mg of the polymer film sample into a TGA crucible (e.g., alumina (B75360) or platinum).
-
Place the crucible onto the TGA's microbalance.
-
Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate of 10-20°C/min.[7][11]
-
Conduct the analysis under an inert nitrogen atmosphere to prevent oxidative degradation.[11]
-
Record the sample weight as a function of temperature.
-
Analyze the resulting curve to determine the onset temperature of decomposition (Tonset) and the temperatures at which 10% and 50% weight loss occur (T10% and T50%).[12]
-
Data Presentation: Thermal Properties
The following table summarizes illustrative data for a generic polymer (e.g., PVC) plasticized with varying concentrations of this compound.
| This compound Conc. (wt%) | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Tonset) (°C) | Temp. at 10% Weight Loss (T10%) (°C) |
| 0 (Neat Polymer) | 85 | 295 | 310 |
| 10 | 62 | 290 | 305 |
| 20 | 41 | 288 | 302 |
| 30 | 25 | 285 | 298 |
| 40 | 10 | 282 | 295 |
Note: Data are representative examples derived from typical plasticizer effects and may vary based on the specific polymer and processing conditions.
Application Note 2: Mechanical and Spectroscopic Characterization
The primary purpose of a plasticizer is to improve mechanical properties like flexibility. Spectroscopic analysis confirms the plasticizer's incorporation and interaction with the polymer at a molecular level.
Experimental Protocols
1. Protocol for Mechanical Properties: Tensile Testing
Tensile testing is performed to measure key mechanical properties, including Tensile Strength (TS), Elongation at Break (EAB), and Young's Modulus. Plasticizers are expected to decrease TS and Young's Modulus while significantly increasing EAB.[13]
-
Objective: To quantify the effect of this compound on the film's strength and flexibility.
-
Apparatus: Universal Testing Machine (e.g., Instron).
-
Procedure:
-
Prepare film samples by cutting them into a standard shape (e.g., dumbbell or rectangular strips) according to ASTM D882 or a similar standard.
-
Measure the thickness and width of the narrow section of each sample at three different points and calculate the average cross-sectional area.
-
Mount the sample securely in the grips of the testing machine.
-
Set the initial grip separation (gauge length).
-
Apply a constant rate of extension (e.g., 50 mm/min) until the film breaks.
-
Record the force (load) and elongation throughout the test.
-
Calculate Tensile Strength (maximum force divided by the initial cross-sectional area), Elongation at Break (the percentage increase in length at the point of fracture), and Young's Modulus (the slope of the initial linear portion of the stress-strain curve).
-
Test at least five specimens for each formulation to ensure statistical reliability.
-
2. Protocol for Spectroscopic Analysis: Fourier Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful technique for identifying the chemical functional groups present in the film and for studying the interactions between the polymer and the plasticizer.[14] The interaction between the carbonyl group (C=O) of the benzoate plasticizer and the polar groups in the polymer (e.g., the C-Cl bond in PVC) can be observed as a shift in the carbonyl absorption band.[15]
-
Objective: To confirm the presence of this compound and assess its interaction with the polymer matrix.
-
Apparatus: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and taking a background spectrum.
-
Place a small section of the polymer film directly onto the ATR crystal.
-
Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Acquire the spectrum, typically in the range of 4000 to 600 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[16]
-
Analyze the resulting spectrum for characteristic peaks. Look for the C=O stretching vibration of the ester in this compound (typically around 1720-1725 cm⁻¹).[17]
-
Compare the position of this peak in the plasticized film to that of pure this compound. A shift to a lower wavenumber in the film indicates intermolecular interactions (e.g., hydrogen bonding or dipole-dipole interactions) with the polymer.[15]
-
Data Presentation: Mechanical Properties
The following table summarizes illustrative data on the mechanical properties of a polymer film as a function of this compound concentration.
| This compound Conc. (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (MPa) |
| 0 (Neat Polymer) | 50 | 5 | 2500 |
| 10 | 35 | 150 | 1200 |
| 20 | 28 | 280 | 500 |
| 30 | 22 | 350 | 150 |
| 40 | 18 | 420 | 50 |
Note: Data are representative examples derived from typical plasticizer effects and may vary based on the specific polymer and processing conditions.
Application Note 3: Performance and Safety Evaluation for Drug Delivery
For applications in drug development and packaging, it is crucial to evaluate the long-term stability and safety of the plasticized film, particularly concerning the potential for the plasticizer to migrate out of the polymer matrix.
Experimental Protocol
1. Protocol for Plasticizer Migration Study
Migration studies assess the extent to which the plasticizer leaches from the film into a contacting medium over time. This is a critical safety parameter, as migrating substances could be ingested or absorbed.
-
Objective: To quantify the migration of this compound from the polymer film into a food or pharmaceutical simulant.
-
Apparatus: Gas Chromatograph-Mass Spectrometer (GC-MS), analytical balance, incubator.
-
Procedure:
-
Cut the plasticized film into precisely dimensioned samples (e.g., 2 cm x 2 cm).
-
Record the initial weight of each film sample (W_initial).
-
Select appropriate simulants to mimic the contact medium (e.g., ethanol/water mixtures for drug formulations, or paraffin (B1166041) oil for fatty foods).[18][19]
-
Immerse each film sample in a known volume of the simulant in a sealed glass vial.
-
Place the vials in an incubator at a controlled temperature (e.g., 40°C or 50°C) for a specified duration (e.g., 24 hours, 7 days, 30 days) to simulate storage or use conditions.[19]
-
After the incubation period, remove the film from the simulant. Gently wipe any surface liquid and allow it to dry completely in a desiccator.
-
Weigh the dried film sample (W_final). The weight loss can provide a preliminary measure of migration.
-
For a more precise quantification, analyze the simulant liquid. Extract the this compound from the simulant using a suitable solvent (e.g., hexane).
-
Analyze the extract using GC-MS to determine the concentration of this compound that has migrated into the simulant.
-
Express the migration results as mass of plasticizer per unit area of the film (e.g., µg/cm²).
-
Data Presentation: Migration Analysis
The following table shows example migration data for a polymer film into different simulants.
| This compound Conc. (wt%) | Simulant | Incubation Time (days) | Temperature (°C) | Migration (µg/cm²) |
| 30 | 10% Ethanol | 10 | 40 | 5.2 |
| 30 | 50% Ethanol | 10 | 40 | 25.8 |
| 30 | Paraffin Oil | 10 | 40 | 45.1 |
| 40 | 50% Ethanol | 10 | 40 | 38.5 |
Note: Data are illustrative. Migration is highly dependent on the polymer, plasticizer concentration, simulant polarity, time, and temperature.[20]
Visualizations: Workflows and Mechanisms
Overall Experimental Workflow
Caption: General workflow for the characterization of plasticized polymer films.
Mechanism of Plasticization
Caption: Molecular mechanism of polymer plasticization by this compound.
Workflow for a Migration Study
Caption: Step-by-step workflow for conducting a plasticizer migration study.
References
- 1. Plasticizers | Indus Valley Chemcial Company [indusvalleychemical.com]
- 2. Benzoates (NK Series) – Nayakem [nayakem.com]
- 3. Plasticizers | Akdeniz Chemson [akdenizchemson.com]
- 4. diva-portal.org [diva-portal.org]
- 5. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. scispace.com [scispace.com]
- 8. measurlabs.com [measurlabs.com]
- 9. specialchem.com [specialchem.com]
- 10. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 11. tainstruments.com [tainstruments.com]
- 12. kinampark.com [kinampark.com]
- 13. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 14. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy | Separation Science [sepscience.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
- 19. mdpi.com [mdpi.com]
- 20. Express Polymer Letters [expresspolymlett.com]
Application Notes and Protocols: Isononyl Benzoate in High-Performance Polymer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isononyl Benzoate is a non-phthalate plasticizer increasingly considered for the formulation of high-performance polymers, particularly in applications demanding high safety and biocompatibility standards, such as medical devices and drug delivery systems. As a high-solvating, aliphatic ester, this compound offers an alternative to traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP), which have faced regulatory scrutiny due to health concerns.[1][2][3] Its primary function is to increase the flexibility, durability, and processability of polymers like polyvinyl chloride (PVC) by embedding itself between the polymer chains, thereby lowering the glass transition temperature.[1] This document provides detailed application notes and experimental protocols for researchers exploring the use of this compound in the development of advanced polymer-based materials.
Key Applications in High-Performance Polymer Research
The favorable toxicological profile and plasticizing efficiency of this compound make it a candidate for several high-performance applications:
-
Medical-Grade Polymers: Primarily used as a plasticizer in PVC for medical devices such as intravenous (IV) bags, tubing, and catheters.[1][2] The goal is to achieve the necessary flexibility and durability while minimizing the risk of leachable toxic substances.
-
Drug Delivery Systems: While direct research is limited, the biocompatible nature of polymers plasticized with this compound suggests potential use in controlled-release drug formulations and transdermal patches, where polymer properties influence drug diffusion and release kinetics.
-
Biocompatible Coatings: As a film-forming agent, it can be incorporated into biocompatible coatings for medical implants and devices to improve their surface properties and reduce tissue irritation.
Experimental Protocols
Formulation of this compound-Plasticized Polymer Films
This protocol describes the preparation of polymer films for subsequent characterization.
Materials:
-
High-performance polymer resin (e.g., medical-grade PVC)
-
This compound
-
Solvent (e.g., Tetrahydrofuran - THF)
-
Glass plates for casting
-
Film casting knife
Procedure:
-
Prepare solutions of the polymer in the chosen solvent at a specific concentration (e.g., 15-20% solids).[4]
-
Add varying concentrations of this compound to the polymer solutions (e.g., 10%, 20%, 30% by weight with respect to the polymer).
-
Mix the solutions thoroughly until the plasticizer is fully dissolved.
-
Cast the solutions onto clean, dry glass plates using a film casting knife set to a specific thickness (e.g., 100 µm).[4]
-
Allow the films to dry overnight at ambient conditions (~22°C ± 2°C, 50% RH ± 2% RH).[4]
-
Carefully peel the dried films from the glass plates for analysis.
References
Troubleshooting & Optimization
Optimizing Isononyl Benzoate synthesis to increase yield
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of isononyl benzoate (B1203000) to increase yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for synthesizing isononyl benzoate?
A1: this compound is synthesized through the Fischer esterification of benzoic acid with isononyl alcohol, typically in the presence of an acid catalyst. The reaction is reversible and produces water as a byproduct. To drive the reaction towards the product side and increase the yield, water is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Q2: What are the most common catalysts used for this compound synthesis?
A2: A variety of catalysts can be used for the esterification of benzoic acid. Common choices include:
-
Sulfonic acids: p-Toluenesulfonic acid (p-TSA) is a widely used, effective, and relatively inexpensive catalyst.
-
Titanium-based catalysts: Tetraisobutyl titanate is a preferred catalyst in industrial settings due to its high activity and stability, which allows for catalyst recycling.[1]
-
Tin-based catalysts: Tin(II) compounds, such as tin(II) chloride or tin(II) benzoate, are also effective.[2]
Q3: How can I monitor the progress of the reaction?
A3: The progress of the esterification reaction can be monitored by several analytical techniques:[3][4]
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of the starting materials (benzoic acid and isononyl alcohol) and the formation of the this compound product.
-
Gas Chromatography (GC): Provides quantitative information on the concentration of reactants and products, allowing for the determination of conversion and yield.
-
High-Performance Liquid Chromatography (HPLC): Another quantitative method suitable for monitoring the reaction progress.[4]
-
Infrared (IR) Spectroscopy: The reaction can be monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the C=O stretch of the ester.[3]
-
Acid Number Titration: The concentration of unreacted benzoic acid can be determined by titration with a standard base solution, which is a reliable method to assess reaction completion.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase reaction time.- Ensure efficient water removal by checking the Dean-Stark apparatus for proper function.- Increase the reaction temperature within the optimal range (see Table 1).- Increase the catalyst concentration (see Table 2). |
| Reversible reaction equilibrium shifted towards reactants. | - Use a slight excess of one reactant, typically the less expensive one (isononyl alcohol), to shift the equilibrium towards the product. A molar ratio of alcohol to acid between 1.02:1 and 1.25:1 is often preferred.[1] | |
| Catalyst deactivation. | - Ensure the catalyst is not contaminated with water or other impurities.- For recyclable catalysts like titanium-based ones, check for loss of activity after multiple cycles.[1] | |
| Product Purity Issues | Presence of unreacted starting materials. | - Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique (e.g., GC, HPLC, or acid number titration).- Optimize the purification process (e.g., distillation, washing). |
| Formation of byproducts (e.g., diisononyl ether). | - Avoid excessively high reaction temperatures, which can promote side reactions like ether formation.- Ensure the purity of the starting materials, as impurities can lead to side reactions. | |
| Discoloration of the final product. | - High reaction temperatures can sometimes lead to the formation of colored impurities. Consider lowering the temperature and extending the reaction time.- Purify the final product by distillation or treatment with activated carbon. | |
| Slow Reaction Rate | Insufficient catalyst concentration. | - Gradually increase the catalyst concentration. However, be aware that an excessively high concentration can sometimes lead to side reactions and complicate purification.[5][6] |
| Low reaction temperature. | - Increase the reaction temperature. The rate of esterification generally increases with temperature. However, be mindful of the boiling points of your reactants and potential side reactions at higher temperatures. | |
| Poor mixing. | - Ensure adequate agitation of the reaction mixture to promote contact between the reactants and the catalyst. |
Experimental Protocols
General Laboratory-Scale Synthesis of this compound
This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired product specifications.
Materials:
-
Benzoic acid
-
Isononyl alcohol
-
Catalyst (e.g., p-Toluenesulfonic acid)
-
Toluene (B28343) (or another suitable solvent for azeotropic water removal)
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
To the flask, add benzoic acid, isononyl alcohol (a slight molar excess, e.g., 1.1 equivalents), the catalyst (e.g., 0.5-2 mol% of p-TSA relative to benzoic acid), and toluene.
-
Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.
-
Continue the reaction until no more water is collected in the trap, indicating the reaction is complete. Monitor the reaction progress by TLC or GC if desired.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with a 5% sodium bicarbonate solution (to remove unreacted benzoic acid and the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
The crude this compound can be further purified by vacuum distillation to obtain a high-purity product.
Data Presentation
The following tables provide a summary of typical reaction conditions for benzoate ester synthesis. These values are based on related esterification processes and should be used as a starting point for the optimization of this compound synthesis.
Table 1: Effect of Temperature on Benzoate Ester Synthesis
| Temperature (°C) | Expected Outcome | Notes |
| 120 - 140 | Moderate reaction rate. | A good starting range for optimization. |
| 140 - 160 | Increased reaction rate. | May be optimal for achieving a high yield in a shorter time. |
| > 160 | Fast reaction rate, but increased risk of side reactions. | Higher temperatures can lead to the formation of byproducts such as ethers and colored impurities.[7] |
Table 2: Effect of Catalyst Concentration on Benzoate Ester Synthesis
| Catalyst | Concentration (wt% relative to benzoic acid) | Expected Outcome |
| p-Toluenesulfonic acid | 0.5 - 2.0% | Effective catalytic range for laboratory-scale synthesis. |
| Tetraisobutyl titanate | 0.01 - 0.1% | Preferred for industrial processes due to high activity at low concentrations.[1] |
| Tin(II) compounds | 0.1 - 0.5% | Effective, but may require specific conditions for removal.[2] |
Table 3: Effect of Molar Ratio on Benzoate Ester Synthesis
| Molar Ratio (Isononyl Alcohol : Benzoic Acid) | Expected Outcome | Notes |
| 1 : 1 | Stoichiometric ratio, may result in incomplete conversion. | |
| 1.02 - 1.25 : 1 | Increased yield by shifting the equilibrium towards the product.[1] | A slight excess of the alcohol is generally preferred. |
| > 1.25 : 1 | Higher conversion, but may require more effort to remove the excess alcohol. | May not be cost-effective if the alcohol is expensive. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
- 1. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]
- 2. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Isononyl Benzoate Esterification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the esterification of isononyl alcohol and benzoic acid to produce isononyl benzoate (B1203000).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of isononyl benzoate, offering potential causes and corrective actions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield of this compound | Incomplete reaction due to equilibrium. The esterification reaction is reversible.[1][2] | • Remove Water: Continuously remove water as it forms using a Dean-Stark trap or by operating under vacuum to shift the equilibrium towards the product side.[1][3] • Excess Reactant: Use a molar excess of one reactant, typically the less expensive one (isononyl alcohol), to drive the reaction to completion.[1] • Catalyst Inactivity: Ensure the catalyst is active and used in the appropriate concentration. |
| Product Discoloration (Yellowing/Browning) | High reaction temperatures can lead to the formation of colored byproducts.[4][5] | • Optimize Temperature: Maintain the reaction temperature within the optimal range of 180°C to 230°C. Higher temperatures can increase the rate of side reactions.[4] • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen) to prevent oxidation. |
| Presence of Unreacted Benzoic Acid | Insufficient reaction time or catalyst activity. | • Monitor Reaction Progress: Track the acid number of the reaction mixture. The reaction is considered complete when the acid number is very low (e.g., less than 0.04 mg KOH/g).[3] • Increase Catalyst Concentration: If the reaction is too slow, a slight increase in catalyst concentration may be necessary. |
| Presence of Phthalate Impurities | Contamination from starting materials or side reactions. | • Use High-Purity Reactants: Ensure the benzoic acid and isononyl alcohol are of high purity. • Purification: Purify the crude ester by vacuum distillation to remove higher boiling point impurities.[4] |
| Foaming in the Reactor | Vigorous boiling and water formation, especially upon catalyst addition.[6] | • Controlled Heating: Reduce the heat input when the catalyst is introduced and during the initial phase of the reaction until a significant portion of the benzoic acid has been converted. The heat can then be gradually increased.[6] |
Frequently Asked Questions (FAQs)
1. What are the most common byproducts in this compound esterification and how can they be minimized?
The most common byproducts are water, unreacted starting materials (isononyl alcohol and benzoic acid), and colored impurities. At elevated temperatures, side reactions such as the dehydration of isononyl alcohol can also occur.[4][5]
Minimization Strategies:
-
Water: As a primary byproduct of the esterification reaction, its continuous removal is crucial to drive the equilibrium towards the formation of this compound.[1][3] This is typically achieved using a Dean-Stark apparatus or by carrying out the reaction under vacuum.[1][4]
-
Unreacted Starting Materials: Using a stoichiometric excess of one reactant (usually the alcohol) and ensuring adequate reaction time and catalyst activity can minimize unreacted starting materials.[1]
-
Colored Impurities: These are often a result of high reaction temperatures.[4][5] Maintaining the reaction temperature between 180°C and 230°C and using an inert atmosphere can prevent their formation.[4]
2. What is the recommended catalyst for this compound synthesis?
Various catalysts can be used, including acid catalysts like sulfuric acid and p-toluenesulfonic acid. However, for high purity applications, tin(II) compounds such as tin(II) oxalate (B1200264) or organometallic catalysts like tetrabutyl titanate are often preferred.[3] Tin(II) catalysts are particularly effective and can often be removed by simple filtration without a neutralization step.[3][4]
3. What are the optimal reaction conditions for minimizing byproducts?
Optimal conditions can vary depending on the specific catalyst and equipment used. However, general guidelines include:
-
Temperature: 180°C to 230°C.[4]
-
Pressure: Atmospheric or reduced pressure (vacuum) to facilitate the removal of water. For this compound, vacuum distillation is often employed.[4]
-
Molar Ratio: A slight excess of isononyl alcohol is typically used.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is recommended to prevent oxidation and the formation of colored byproducts.
4. How can I monitor the progress of the esterification reaction?
The progress of the reaction can be monitored by measuring the acid number of the reaction mixture. A decreasing acid number indicates the consumption of benzoic acid. The reaction is generally considered complete when the acid number falls below a predetermined low value.[3]
5. What purification methods are most effective for obtaining high-purity this compound?
Post-reaction workup typically involves several steps:
-
Removal of Excess Alcohol: Excess isononyl alcohol can be removed by vacuum distillation.[4]
-
Catalyst Removal: Depending on the catalyst, it may be removed by filtration, neutralization followed by washing, or centrifugation.[3][4]
-
Final Purification: High-purity this compound is typically obtained by vacuum distillation of the crude product.[4]
Experimental Protocols
High-Purity this compound Synthesis
This protocol is a general guideline and may require optimization based on specific laboratory conditions.
Materials:
-
Benzoic Acid (>99.9% purity)[3]
-
Isononyl Alcohol
-
Tin(II) catalyst (e.g., Tin(II) oxalate) or Tetrabutyl titanate[3]
-
Nitrogen gas
Equipment:
-
Reaction flask equipped with a stirrer, thermometer, and a Dean-Stark trap with a condenser.
-
Heating mantle
-
Vacuum pump
Procedure:
-
Charge the reaction flask with benzoic acid and isononyl alcohol.
-
Add the catalyst.
-
Begin stirring and heating the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 210°C).[3]
-
Continuously remove the water of reaction using the Dean-Stark trap.
-
Monitor the reaction progress by periodically measuring the acid number.
-
Once the reaction is complete (acid number < 0.1 mg KOH/g), cool the mixture.
-
Remove the excess isononyl alcohol via vacuum distillation.
-
If a solid catalyst was used, filter the crude product.
-
Purify the this compound by vacuum distillation.[4]
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for common esterification issues.
References
- 1. personal.tcu.edu [personal.tcu.edu]
- 2. One Part of Chemistry: Esterification: Methyl benzoate [1chemistry.blogspot.com]
- 3. US8022244B2 - Method for producing benzoic acid esters - Google Patents [patents.google.com]
- 4. ES2380693T3 - Procedure for the preparation of esters of benzoic acid - Google Patents [patents.google.com]
- 5. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 6. PROCESSES FOR THE PRODUCTION OF ESTERS - Patent 2609068 [data.epo.org]
Technical Support Center: Isononyl Benzoate Purification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the purification of Isononyl Benzoate (B1203000). The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Isononyl Benzoate after synthesis?
A1: The most common impurities are typically unreacted starting materials, namely benzoic acid and isononyl alcohol. Side products can also form, such as olefins resulting from the dehydration of isononyl alcohol, especially if high temperatures are used during synthesis.
Q2: My purified this compound appears cloudy or hazy. What could be the cause?
A2: Cloudiness in the final product often indicates the presence of water. This compound is practically insoluble in water. Ensure all your apparatus is dry and consider using a drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate on your organic solution before the final purification step.
Q3: After purification, my this compound has a yellowish tint. How can I remove the color?
A3: A yellowish tint can be due to thermal degradation or the presence of colored impurities. If the discoloration is due to degradation, it is crucial to use vacuum distillation at the lowest possible temperature.[1][2][3][4] For colored impurities, treatment with activated carbon followed by filtration before distillation can be effective.
Q4: How can I confirm the purity of my this compound?
A4: The purity of this compound can be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). These methods can separate this compound from residual starting materials and byproducts, allowing for quantitative purity analysis.
Troubleshooting Guides
Issue 1: Presence of Benzoic Acid in the Final Product
Symptoms:
-
Broad peak corresponding to an acidic proton in ¹H NMR spectrum.
-
An additional peak with a different retention time than this compound in HPLC or GC analysis, which corresponds to a benzoic acid standard.
Root Cause Analysis and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction. | Drive the esterification reaction to completion by using an excess of one reactant or by removing water as it forms, for example, with a Dean-Stark apparatus. |
| Ineffective removal of unreacted benzoic acid during workup. | Wash the organic layer containing the crude this compound with a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will convert the acidic benzoic acid into its water-soluble sodium salt, which can then be separated in the aqueous layer. Repeat the wash until no more gas evolution (CO₂) is observed. |
Issue 2: Presence of Isononyl Alcohol in the Final Product
Symptoms:
-
Characteristic O-H stretch in the IR spectrum.
-
Signals corresponding to the alcohol protons in the ¹H NMR spectrum.
-
A distinct peak in GC or HPLC analysis that matches the retention time of an isononyl alcohol standard.
Root Cause Analysis and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete reaction. | As with residual benzoic acid, ensure the reaction goes to completion. |
| Insufficient removal of the alcohol during purification. | Isononyl alcohol has a lower boiling point than this compound. Careful fractional vacuum distillation should effectively separate the two. Ensure your distillation setup has enough theoretical plates for good separation. |
| Co-distillation with the product. | If simple distillation is ineffective, consider column chromatography. This compound is significantly less polar than isononyl alcohol and will elute first from a normal-phase silica (B1680970) gel column. |
Issue 3: Low Yield After Purification
Symptoms:
-
The final isolated mass of pure this compound is significantly lower than the theoretical yield.
Root Cause Analysis and Solutions:
| Possible Cause | Recommended Solution |
| Product loss during aqueous washes. | Minimize the number of aqueous washes and ensure that the organic and aqueous layers are well-separated to avoid discarding some of the organic layer. Back-extract the aqueous washes with a small amount of the organic solvent to recover any dissolved product. |
| Decomposition during distillation. | This compound is a high-boiling point ester. Distillation at atmospheric pressure can lead to decomposition. Always use vacuum distillation to lower the boiling point and prevent thermal degradation.[1][2][3][4] |
| Inefficient column chromatography. | If using column chromatography, ensure proper column packing and choice of eluent to achieve good separation without excessive band broadening, which can lead to mixed fractions and lower yields of pure product. |
Experimental Protocols
Protocol 1: Removal of Acidic Impurities by Liquid-Liquid Extraction
-
Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated sodium bicarbonate solution and shake gently, venting frequently to release the pressure from CO₂ evolution.
-
Allow the layers to separate and drain the lower aqueous layer.
-
Repeat the wash with sodium bicarbonate solution until no more gas evolves.
-
Wash the organic layer with water and then with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the crude this compound ready for further purification.
Protocol 2: Purification by Vacuum Distillation
-
Set up a vacuum distillation apparatus. Ensure all ground glass joints are properly greased with vacuum grease.
-
Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips to ensure smooth boiling.
-
Slowly reduce the pressure in the system using a vacuum pump.
-
Gradually heat the distillation flask in a heating mantle.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than the atmospheric boiling point.
-
Monitor the temperature closely to ensure a clean separation from lower and higher boiling impurities.
Protocol 3: Purity Assessment by Gas Chromatography (GC)
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Sample Preparation: Dilute a small amount of the purified this compound in a suitable solvent like hexane (B92381) or ethyl acetate.
-
Injection: Inject 1 µL of the sample solution.
-
Analysis: Identify the peak corresponding to this compound based on its retention time compared to a standard. Purity can be estimated by the relative peak area.
Data Presentation
Table 1: Physical Properties of Benzoate Esters
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility |
| This compound | C₁₆H₂₄O₂ | 248.36[5] | >250 (requires vacuum) | ~0.98 | Insoluble in water; soluble in organic solvents.[6] |
| Isopentyl Benzoate | C₁₂H₁₆O₂ | 192.25[7] | 261-262[8][9][10] | 0.99[8] | Insoluble in water; soluble in alcohol, ether, chloroform.[6] |
| n-Butyl Benzoate | C₁₁H₁₄O₂ | 178.23 | 250 | 1.00 | Practically insoluble in water; soluble in alcohol, ether. |
| Isopropyl Benzoate | C₁₀H₁₂O₂ | 164.20[11] | 215-218[11] | 0.99 | Insoluble in water; soluble in organic solvents.[11] |
Visualizations
References
- 1. US2324088A - Distillation of high boiling esters - Google Patents [patents.google.com]
- 2. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 3. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 4. buschvacuum.com [buschvacuum.com]
- 5. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Isoamyl benzoate | C12H16O2 | CID 7193 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 苯甲酸异戊酯 ≥98%, FCC, FG | Sigma-Aldrich [sigmaaldrich.com]
- 9. Isoamyl Benzoate [drugfuture.com]
- 10. Isoamyl benzoate | 94-46-2 [chemicalbook.com]
- 11. Isopropyl Benzoate | C10H12O2 | CID 13654 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Formulation Stability of Isononyl Benzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of formulations containing Isononyl Benzoate (B1203000). Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during formulation development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with formulations containing Isononyl Benzoate.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Phase Separation in Emulsions | - Improper Emulsifier Selection or Concentration: The Hydrophile-Lipophile Balance (HLB) of the emulsifier system may not be optimal for the oil phase containing this compound. Insufficient emulsifier concentration can lead to droplet coalescence. - Incompatible Ingredients: Other ingredients in the formulation may be interacting with and destabilizing the emulsion. - Extreme pH: The pH of the formulation may be affecting the stability of the emulsifiers or other components. - Temperature Fluctuations: Exposure to high temperatures can decrease viscosity and promote coalescence, while low temperatures may cause some components to solidify or crystallize.[1] | - Optimize Emulsifier System: Systematically screen emulsifiers with varying HLB values to find the optimal system for your specific oil phase. Adjust the concentration of the chosen emulsifier(s). - Conduct Compatibility Studies: Evaluate the compatibility of all excipients in the formulation. - pH Adjustment and Buffering: Adjust the pH to a range where the formulation is most stable and consider adding a buffering agent to maintain it. - Controlled Temperature Storage: Store the formulation under controlled temperature conditions and perform stability studies at various temperatures to identify critical limits. |
| Crystallization or Cloudiness at Low Temperatures | - Low-Temperature Solubility: this compound, like other esters, may have reduced solubility in the formulation base at lower temperatures, leading to crystallization. - Interaction with Other Waxy Ingredients: The presence of other lipids or waxes could be seeding crystallization. | - Incorporate a Co-solvent or another Ester: Adding a co-solvent or a different, lower-freezing point ester can improve the overall solubility of this compound at low temperatures. - Optimize the Oil Phase: Adjust the ratios of the lipid components to create a more stable mixture at low temperatures. - Perform Freeze-Thaw Cycle Testing: This will help determine the formulation's ability to withstand temperature cycling without crystallization. |
| Changes in pH Over Time | - Hydrolysis of this compound: As an ester, this compound can be susceptible to hydrolysis, particularly under strongly acidic or alkaline conditions, which would form benzoic acid and isononyl alcohol. The formation of benzoic acid would lower the pH. | - Formulate at an Optimal pH: Keep the formulation pH in a neutral to slightly acidic range (e.g., pH 4-7) to minimize ester hydrolysis. - Use a Buffering System: Incorporate a suitable buffer to maintain a stable pH throughout the product's shelf life. - Protect from High Temperatures: Elevated temperatures can accelerate hydrolysis. |
| Development of Off-Odors or Color Changes | - Oxidative Degradation: Although generally stable, prolonged exposure to air and light, especially in the presence of pro-oxidant metals, could potentially lead to oxidation. | - Incorporate Antioxidants: Add antioxidants such as tocopherol (Vitamin E), BHT, or BHA to the oil phase to prevent oxidative degradation. - Use Chelating Agents: Add a chelating agent like EDTA to bind any metal ions that could catalyze oxidation. - Use Opaque and Airtight Packaging: Protect the formulation from light and atmospheric oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in a typical formulation?
A1: As an ester, the most probable chemical degradation pathway for this compound is hydrolysis.[2] This reaction is catalyzed by strong acids or bases and accelerated by heat. Hydrolysis would break the ester bond to form isononyl alcohol and benzoic acid. While generally stable to oxidation, it is a potential degradation pathway to consider, especially under stressed conditions.
Q2: How can I predict the stability of my formulation containing this compound early in development?
A2: Accelerated stability studies, also known as forced degradation studies, are crucial for predicting long-term stability.[3][4][5] By exposing your formulation to stressed conditions (e.g., elevated temperatures, extreme pH, high humidity, UV light, and oxidizing agents), you can identify potential stability issues much faster than with real-time studies.[3][4][5]
Q3: What analytical techniques are suitable for monitoring the stability of this compound in a formulation?
A3: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method for quantifying this compound and its potential degradation products.[6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for identifying volatile degradation products.[7] Physical stability can be monitored through visual inspection, microscopy, viscosity measurements, and particle size analysis.
Q4: Can interactions with other ingredients affect the stability of this compound?
A4: Yes, interactions with other formulation components can impact stability. For instance, highly acidic or alkaline active ingredients could promote hydrolysis. The presence of certain surfactants or polymers could influence the physical stability of the emulsion, preventing or contributing to phase separation. Compatibility testing of this compound with all other excipients is recommended.
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on a formulation containing this compound to assess its intrinsic stability.
Objective: To identify potential degradation products and pathways for this compound in a specific formulation under various stress conditions.
Materials:
-
Formulation containing this compound
-
Hydrochloric acid (HCl), 1N
-
Sodium hydroxide (B78521) (NaOH), 1N
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Calibrated stability chambers (for temperature, humidity, and photostability)
-
pH meter
-
HPLC-UV system
Methodology:
-
Sample Preparation: Prepare multiple samples of the final formulation. Keep a portion as a control at the recommended storage condition (e.g., 25°C/60% RH).
-
Acid Hydrolysis: Add a sufficient amount of 1N HCl to a sample to bring the pH to approximately 2. Store at 40-60°C for a predetermined period (e.g., 24, 48, 72 hours).
-
Base Hydrolysis: Add a sufficient amount of 1N NaOH to another sample to bring the pH to approximately 10. Store at 40-60°C for the same time points.
-
Oxidative Degradation: Add 3% H₂O₂ to a sample. Store at room temperature, protected from light, for the designated time points.
-
Thermal Degradation: Place samples in a stability chamber at an elevated temperature (e.g., 50°C or 60°C).
-
Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines.
-
Analysis: At each time point, withdraw a portion of each stressed sample and the control. Neutralize the acid and base-stressed samples if necessary. Analyze all samples by a validated stability-indicating HPLC method to quantify the amount of this compound remaining and to detect the formation of any degradation products.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating and quantifying this compound from its potential degradation products.
| Parameter | Typical Conditions |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile (B52724) and Water |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| UV Detection | 230 nm |
| Sample Preparation | Dilute the formulation in a suitable solvent (e.g., acetonitrile or methanol) to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection. |
Visualizations
Caption: Forced degradation experimental workflow.
Caption: Troubleshooting logic for formulation instability.
References
- 1. benchchem.com [benchchem.com]
- 2. Ultrasound mediated alkaline hydrolysis of methyl benzoate--reinvestigation with crucial parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijmr.net.in [ijmr.net.in]
Technical Support Center: Reducing Isononyl Benzoate Migration from Plastics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the migration of Isononyl Benzoate from plastic materials during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its migration a concern?
A1: this compound is a high-molecular-weight, non-phthalate plasticizer used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC). While it is considered a safer alternative to some traditional phthalate (B1215562) plasticizers, the migration of any additive from a plastic matrix can be a concern in sensitive applications such as medical devices, food packaging, and laboratory equipment. Migrated substances can potentially interact with the contained products, leading to contamination, altered experimental results, or adverse health effects.
Q2: What are the primary factors that influence the migration rate of this compound?
A2: The migration of this compound is influenced by several factors:
-
Temperature: Higher temperatures increase the kinetic energy of the plasticizer molecules, accelerating their diffusion and migration from the polymer matrix.
-
Contact Medium: The polarity and chemical nature of the contacting substance (e.g., solvent, food simulant, biological fluid) can significantly affect the rate of migration. Lipophilic or fatty substances tend to increase the migration of non-polar plasticizers.
-
Time of Contact: Longer contact times between the plastic and the surrounding medium will generally result in a greater amount of plasticizer migration.
-
Polymer Matrix: The type of polymer, its crystallinity, and the presence of other additives can influence the compatibility and mobility of the this compound within the plastic.
-
Surface Area to Volume Ratio: A larger surface area of the plastic in contact with the medium, relative to the volume of the medium, can lead to a higher concentration of migrated plasticizer.
Q3: What are the main strategies to reduce the migration of this compound?
A3: There are four primary strategies to reduce the migration of this compound:
-
Use of Polymeric Plasticizers: These are higher molecular weight plasticizers that are physically entangled within the polymer matrix, significantly reducing their mobility and migration.
-
Surface Coatings: Applying a barrier coating to the surface of the plastic can prevent the plasticizer from reaching the surrounding environment.
-
Surface Modification: Techniques like plasma treatment can crosslink the polymer surface, creating a denser layer that hinders plasticizer diffusion.
-
Chemical Grafting: Covalently bonding polymer chains to the plastic surface can create a barrier and alter the surface chemistry to reduce plasticizer interaction with the contact medium.
Troubleshooting Guides
Issue 1: Higher than expected migration of this compound in aqueous solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Elevated Temperature | Ensure experiments are conducted at the specified temperature. Use a calibrated incubator or water bath. | Reduced migration rate due to lower kinetic energy of the plasticizer molecules. |
| Incorrect pH of Solution | Verify and adjust the pH of the aqueous solution to the desired value. | The polarity of the solution can influence migration; ensuring the correct pH will provide consistent results. |
| Extended Contact Time | Adhere to the planned experimental duration. If longer times are necessary, consider alternative migration reduction strategies. | Shorter contact times will result in less overall migration. |
Issue 2: Significant this compound migration into fatty or oily substances.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High Lipophilicity of Contact Medium | If possible, substitute the contact medium with a less lipophilic alternative. If not possible, a migration reduction strategy is necessary. | Reduced migration due to lower solubility of the plasticizer in the contact medium. |
| Inadequate Barrier Properties of the Plastic | Employ one of the migration reduction strategies outlined below, such as applying a surface coating or using a plastic with a polymeric plasticizer. | A significant decrease in the migration of this compound into the fatty substance. |
Quantitative Data on Plasticizer Migration
While specific migration data for this compound is limited in publicly available literature, data for structurally similar di-isononyl plasticizers like Di-isononyl Adipate (DINA) and Di-isononyl Phthalate (DINP) can provide a reasonable estimate of migration behavior. The following tables summarize migration data for these compounds under various conditions.
Table 1: Migration of Di-isononyl Adipate (DINA) from PVC Film [1]
| Food Simulant | Temperature | Time | Migration (µg/dm²) |
| Water | 5°C | 24 hours | 23 - 5190 |
| 4% Acetic Acid | 5°C | 24 hours | 23 - 5190 |
| 20% Ethanol | 5°C | 24 hours | 23 - 5190 |
| 50% Ethanol | 5°C | 24 hours | > 5190 |
| 95% Ethanol | 5°C | 24 hours | > 5190 |
| Heptane | 5°C | 24 hours | > 5190 |
Table 2: Migration of Di-isononyl Phthalate (DINP) from PVC into Artificial Sebum [2]
| Temperature | Diffusion Coefficient (cm²/s) |
| 25°C | 10⁻¹³ to 10⁻¹⁵ |
| 40°C | 10⁻¹² to 10⁻¹⁴ |
| 60°C | 10⁻¹⁰ to 10⁻¹² |
Table 3: Effectiveness of Surface Treatments on Reducing Plasticizer Migration (DEHP as a proxy) [3]
| Treatment Method | Reduction in Migration |
| Physical Irradiation (Plasma, UV, Gamma) | Up to 80% |
| Chemical Grafting | Up to 75% |
| Solution Coating (Protein-based) | Up to 93% |
Experimental Protocols
Standard Migration Testing Protocol (Based on ASTM D1239)
This protocol outlines a general procedure for determining the migration of this compound from a plastic film into a liquid medium.
Materials:
-
Plastic film containing this compound (50 x 50 mm specimens)
-
Selected liquid medium (e.g., deionized water, ethanol, food simulant)
-
Glass containers with lids
-
Analytical balance
-
Incubator or water bath
-
Forceps
-
Lint-free wipes
Procedure:
-
Cut at least three 50 x 50 mm specimens from the plastic film.
-
Accurately weigh each specimen to the nearest 0.1 mg and record the initial weight (W₁).
-
Place each specimen in a separate glass container.
-
Add a sufficient volume of the pre-conditioned liquid medium to completely immerse the specimen.
-
Seal the containers and place them in an incubator or water bath at the desired temperature for the specified duration (e.g., 24 hours at 40°C).
-
After the immersion period, carefully remove the specimens from the containers using forceps.
-
Blot the specimens dry with lint-free wipes.
-
Allow the specimens to air-dry in a desiccator until they reach a constant weight.
-
Weigh the dried specimens to the nearest 0.1 mg and record the final weight (W₂).
-
Calculate the percentage of weight loss (migration) for each specimen using the formula: Weight Loss (%) = [(W₁ - W₂) / W₁] * 100
Synthesis of a Polymeric Plasticizer (Example: Poly(butylene adipate))
This protocol describes the synthesis of a low molecular weight polyester (B1180765) that can be used as a polymeric plasticizer.
Materials:
-
Adipic acid
-
Esterification catalyst (e.g., titanium tetrabutoxide)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Condenser and collection flask
Procedure:
-
Charge the three-neck flask with a molar excess of 1,4-butanediol relative to adipic acid (e.g., 1.2:1 molar ratio).
-
Add the adipic acid and the esterification catalyst to the flask.
-
Assemble the reaction apparatus with the mechanical stirrer, nitrogen inlet, and condenser.
-
Begin stirring and purge the system with nitrogen.
-
Heat the mixture to the reaction temperature (e.g., 180-220°C).
-
Water will be produced as a byproduct of the esterification reaction and will be collected in the collection flask.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid number of the reaction mixture.
-
Once the desired molecular weight is achieved (as indicated by the acid number), cool the reaction mixture.
-
The resulting polyester can be purified by precipitation or other suitable methods.
Surface Modification via Atmospheric Plasma Treatment
This protocol provides a general outline for modifying the surface of a plastic to reduce plasticizer migration.
Materials:
-
Plastic sample
-
Atmospheric plasma treatment system
-
Process gas (e.g., Argon, Oxygen, Nitrogen)
Procedure:
-
Clean the surface of the plastic sample to remove any contaminants.
-
Place the sample in the plasma treatment chamber or under the plasma jet.
-
Set the process parameters, including:
-
Gas flow rate: The rate at which the process gas is introduced.
-
Power: The power supplied to generate the plasma.
-
Treatment time: The duration of the plasma exposure.
-
Distance to surface: The distance between the plasma source and the sample surface.
-
-
Initiate the plasma treatment. The plasma will interact with the polymer surface, causing crosslinking and the formation of a denser surface layer.
-
After the treatment, remove the sample from the system.
-
The treated surface can be characterized using techniques like contact angle measurement to confirm the modification.
Application of a UV-Cured Barrier Coating
This protocol describes the application of a UV-curable coating to create a physical barrier against plasticizer migration.
Materials:
-
Plastic substrate
-
UV-curable coating formulation (containing oligomers, monomers, photoinitiators)
-
Coating application method (e.g., spray coating, dip coating, roller coating)
-
UV curing system (with appropriate wavelength and intensity)
Procedure:
-
Ensure the plastic substrate is clean and free of any surface contaminants.
-
Apply the UV-curable coating to the substrate using the chosen application method to achieve a uniform film of the desired thickness.
-
If the coating contains a solvent, allow for a flash-off period for the solvent to evaporate.
-
Pass the coated substrate under the UV lamp at a controlled speed to ensure proper curing. The UV energy will initiate the polymerization of the coating, forming a solid, crosslinked barrier film.
-
The cured coating should be tack-free and exhibit good adhesion to the substrate.
-
The effectiveness of the barrier can be evaluated by conducting migration tests on the coated substrate.
Visualizations
References
Technical Support Center: Synthesis of Isononyl Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of isononyl benzoate (B1203000).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isononyl benzoate?
The most prevalent and industrially significant method for synthesizing this compound is the Fischer esterification of benzoic acid with isononyl alcohol. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and involves heating the reactants to drive the equilibrium towards the formation of the ester and water.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
The main side reactions of concern are:
-
Formation of Di-isononyl Ether: Under acidic conditions and elevated temperatures, isononyl alcohol can undergo self-condensation to form di-isononyl ether.
-
Incomplete Reaction: Due to the reversible nature of Fischer esterification, the reaction may not go to completion, resulting in the presence of unreacted benzoic acid and isononyl alcohol in the final product mixture.
Q3: How can I minimize the formation of di-isononyl ether?
To minimize the formation of di-isononyl ether, it is crucial to control the reaction temperature and time. Using the lowest effective temperature and avoiding prolonged reaction times can significantly reduce this side product.
Q4: How can I drive the esterification equilibrium towards the product side to maximize the yield of this compound?
To maximize the yield, the equilibrium must be shifted towards the formation of this compound. This can be achieved by:
-
Using an excess of one reactant: Typically, an excess of the less expensive reactant, isononyl alcohol, is used.
-
Removing water as it is formed: This is often accomplished by azeotropic distillation using a Dean-Stark apparatus.
Q5: What is the recommended procedure for purifying the crude this compound?
A standard purification protocol involves:
-
Neutralization: Washing the crude product with an aqueous basic solution, such as sodium bicarbonate, to remove any unreacted benzoic acid and the acid catalyst.
-
Washing: Further washing with water to remove any remaining salts.
-
Drying: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Distillation: Purifying the final product by vacuum distillation to separate the this compound from any high-boiling impurities like di-isononyl ether and unreacted isononyl alcohol.
Troubleshooting Guide
| Issue | Primary Symptom(s) | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | The isolated yield of the final product is significantly lower than expected. | 1. Incomplete reaction due to equilibrium. 2. Loss of product during workup and purification. 3. Suboptimal reaction conditions (temperature, catalyst concentration). | 1. Ensure efficient removal of water using a Dean-Stark trap or by using an excess of isononyl alcohol. 2. Minimize extractions and transfers during workup. Ensure the pH of the aqueous wash is neutral before discarding to avoid loss of product through hydrolysis. 3. Optimize the reaction temperature and catalyst concentration. A typical starting point is 1-2% catalyst by weight of benzoic acid. |
| Presence of Unreacted Benzoic Acid in Final Product | The final product shows a broad peak for an acidic proton in ¹H NMR or fails purity tests. | Incomplete reaction or insufficient neutralization during workup. | 1. Increase the reaction time or the amount of catalyst to drive the reaction further to completion. 2. During the workup, ensure a thorough wash with a saturated sodium bicarbonate solution. Test the aqueous layer to confirm it is basic before separation. |
| Contamination with Di-isononyl Ether | GC-MS analysis shows a significant peak corresponding to the mass of di-isononyl ether. Distillation is difficult due to similar boiling points. | The reaction temperature was too high, or the reaction time was excessively long, promoting the self-condensation of isononyl alcohol. | 1. Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also favor side reactions. 2. Monitor the reaction progress by techniques like TLC or GC to determine the optimal reaction time and avoid prolonged heating. |
| Product is Cloudy or Contains Water | The final product appears hazy or two phases are observed. | Incomplete drying of the organic layer before the final distillation. | Ensure the organic layer is thoroughly dried with a sufficient amount of anhydrous drying agent (e.g., sodium sulfate) before filtration and distillation. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from benzoic acid and isononyl alcohol using p-toluenesulfonic acid as a catalyst.
Materials:
-
Benzoic Acid
-
Isononyl Alcohol
-
p-Toluenesulfonic acid monohydrate
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Sodium Sulfate
-
Standard laboratory glassware including a Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add benzoic acid, isononyl alcohol (typically a 1.2 to 1.5 molar excess), p-toluenesulfonic acid monohydrate (1-2 mol% relative to benzoic acid), and toluene (as an azeotroping agent).
-
Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the catalyst and any unreacted benzoic acid.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene.
-
Purify the crude this compound by vacuum distillation.
Data Presentation
Table 1: Effect of Reaction Conditions on Yield and Purity of this compound
| Experiment | Molar Ratio (Alcohol:Acid) | Catalyst Conc. (wt% of Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Di-isononyl Ether (%) |
| 1 | 1.2:1 | 1.0 | 140 | 6 | 85 | 98.5 | 0.8 |
| 2 | 1.5:1 | 1.0 | 140 | 6 | 92 | 98.2 | 1.0 |
| 3 | 1.2:1 | 2.0 | 140 | 4 | 90 | 97.5 | 1.5 |
| 4 | 1.2:1 | 1.0 | 160 | 6 | 88 | 95.0 | 4.0 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Visualizations
Technical Support Center: Optimization of Catalyst Concentration in Isononyl Benzoate Synthesis
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of Isononyl Benzoate (B1203000), with a specific focus on the critical aspect of optimizing catalyst concentration.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Isononyl Benzoate, providing potential causes and recommended solutions in a structured question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Catalyst Inactivity: The catalyst may not be active due to improper storage, handling, or poisoning. | - Ensure the catalyst is fresh and has been stored under the recommended conditions (e.g., inert atmosphere, desiccated). - For solid catalysts, consider activation procedures such as heating under vacuum. - Purify reactants and solvents to remove any potential catalyst poisons (e.g., water, sulfur compounds). |
| 2. Insufficient Catalyst Concentration: The amount of catalyst may be too low to effectively drive the reaction forward. | - Incrementally increase the catalyst concentration in a stepwise manner (e.g., in 0.1% w/w increments) to find the optimal loading.[1] - Be aware that an excessive amount of catalyst can sometimes lead to side reactions or product degradation.[2] | |
| 3. Suboptimal Reaction Temperature: The reaction temperature may be too low for the catalyst to be effective. | - Gradually increase the reaction temperature in conjunction with catalyst concentration optimization. Protonic acid catalysts may be effective at lower temperatures (80-130°C), while some metal catalysts require higher temperatures (>180°C) for full activity.[3] | |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The active catalyst may be degrading over the course of the reaction due to thermal instability or reaction with byproducts. | - Consider using a more robust catalyst. - If applicable, adding the catalyst in portions throughout the reaction may help maintain a sufficient concentration of active catalyst. - Lowering the reaction temperature slightly might reduce the rate of catalyst decomposition, though this could also slow down the desired reaction. |
| 2. Equilibrium Limitation: The esterification reaction is reversible. The accumulation of the byproduct (water) can shift the equilibrium back towards the reactants. | - Implement a method to remove water from the reaction mixture as it forms, such as azeotropic distillation with a Dean-Stark trap. This will drive the reaction towards the product side.[3] | |
| Formation of Undesired Byproducts (e.g., ethers, olefins) | 1. Excessive Catalyst Concentration: A high concentration of certain catalysts, particularly strong acids, can promote side reactions. | - Reduce the catalyst concentration to the minimum effective amount determined through optimization experiments.[2] |
| 2. High Reaction Temperature: Elevated temperatures, especially in the presence of acid catalysts, can lead to the dehydration of isononyl alcohol to form olefins. | - Optimize for the lowest possible reaction temperature that still provides a reasonable reaction rate. Metal catalysts are often preferred over protonic acids for minimizing byproduct formation at higher temperatures.[3] | |
| Difficult Product Isolation and Purification | 1. Emulsion Formation: High catalyst concentrations can sometimes lead to the formation of emulsions during the workup, making phase separation difficult.[2] | - Reduce the catalyst concentration. - During workup, add a saturated brine solution to help break the emulsion. |
| 2. Catalyst Residue in Product: The catalyst may be difficult to remove from the final product. | - Choose a heterogeneous catalyst that can be easily filtered off post-reaction. - If using a homogeneous catalyst, ensure the neutralization and washing steps in the workup are thorough. |
Frequently Asked Questions (FAQs)
Q1: What are the common types of catalysts used for this compound synthesis?
A1: A variety of catalysts can be used for the synthesis of this compound through the esterification of benzoic acid with isononyl alcohol or transesterification. These include:
-
Protonic Acids: Sulfuric acid, p-toluenesulfonic acid, and methanesulfonic acid.[3]
-
Metal Catalysts: Compounds of tin, titanium, and zirconium, such as tetrabutyl titanate or tin(II) oxalate. These are often preferred for their lower tendency to cause side reactions compared to protonic acids.[3]
-
Basic Catalysts: Alkali metal hydroxides, carbonates, or alcoholates (e.g., sodium methoxide).[3]
-
Solid Acid Catalysts: Ion-exchange resins and zeolites can also be employed for easier separation.
Q2: How does increasing the catalyst concentration affect the reaction rate and yield?
A2: Generally, increasing the catalyst concentration enhances the reaction rate by providing more active sites for the reactants.[1] This often leads to a higher yield in a shorter amount of time. However, there is typically an optimal concentration beyond which further increases provide diminishing returns or may even have negative effects, such as promoting side reactions, causing catalyst aggregation, or complicating purification.[1][2]
Q3: Can the same optimal catalyst concentration be used for different reaction scales?
A3: Not always. While a good starting point, the optimal catalyst concentration can be influenced by the reaction scale due to factors like heat and mass transfer. It is advisable to re-optimize the catalyst concentration when scaling up a reaction.
Q4: What is the impact of water on the catalyst and the reaction?
A4: Water is a byproduct of the esterification reaction. Its presence can shift the reaction equilibrium backward, reducing the product yield.[3] Additionally, water can deactivate certain catalysts. Therefore, it is crucial to use anhydrous reactants and solvents and to remove the water as it is formed during the reaction.
Experimental Protocols
Protocol for Optimization of Catalyst Concentration in this compound Synthesis
This protocol describes a general procedure for determining the optimal concentration of a chosen catalyst for the synthesis of this compound.
Materials:
-
Benzoic Acid
-
Isononyl Alcohol
-
Selected Catalyst (e.g., p-toluenesulfonic acid, tetrabutyl titanate)
-
Toluene (or another suitable solvent for azeotropic water removal)
-
5% Sodium Bicarbonate solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate
-
Reaction flask equipped with a magnetic stirrer, heating mantle, condenser, and Dean-Stark trap
-
Separatory funnel
-
Rotary evaporator
-
Analytical equipment for monitoring reaction progress (e.g., GC-MS, HPLC, or TLC)
Procedure:
-
Reactant Setup: In a round-bottom flask, combine benzoic acid and isononyl alcohol. A slight excess of the alcohol (e.g., 1.1 to 1.5 molar equivalents) can be used to drive the reaction forward. Add the solvent (e.g., toluene) to facilitate azeotropic removal of water.
-
Catalyst Addition: Add the first concentration of the catalyst to be tested (e.g., 0.1% w/w relative to the limiting reactant, benzoic acid).
-
Reaction: Assemble the Dean-Stark apparatus and condenser. Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by analyzing small aliquots of the reaction mixture at regular intervals until the reaction appears to be complete (i.e., no further product formation is observed). Record the total reaction time.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Wash the organic mixture with a 5% sodium bicarbonate solution to neutralize any acidic catalyst and unreacted benzoic acid.
-
Wash with a saturated brine solution to aid in phase separation and remove residual water-soluble components.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification and Analysis: Purify the crude this compound by vacuum distillation. Analyze the purified product to determine the yield and purity.
-
Optimization: Repeat steps 2-6 with incrementally increasing concentrations of the catalyst (e.g., 0.2%, 0.3%, 0.4%, 0.5% w/w).
-
Data Comparison: Compare the reaction times, yields, and purities obtained for each catalyst concentration to determine the optimal level.
Data Presentation
Table 1: Effect of Catalyst Concentration on Reaction Yield and Time (Illustrative Data)
| Catalyst Concentration (% w/w) | Reaction Time (hours) | Yield (%) | Purity (%) |
| 0.1 | 12 | 65 | 94 |
| 0.2 | 8 | 85 | 96 |
| 0.3 | 5 | 95 | 97 |
| 0.4 | 5 | 96 | 97 |
| 0.5 | 5.5 | 94 | 95 (minor byproducts observed) |
Note: The data presented in this table is for illustrative purposes and will vary depending on the specific catalyst, reactants, and reaction conditions.
Visualizations
Caption: Workflow for optimizing catalyst concentration in this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Troubleshooting Poor Film Formation with Isononyl Benzoate
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to poor film formation in formulations containing Isononyl Benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in a film-forming formulation?
A1: this compound primarily functions as a plasticizer.[1] Plasticizers are low molecular weight materials added to film-forming polymers to increase flexibility, durability, and workability.[1] They work by reducing the intermolecular forces between polymer chains, which helps prevent the final film from becoming brittle and prone to cracking.[1] It also serves as an emollient and texture enhancer, contributing to a smoother, non-greasy feel.
Q2: My film is tacky and not drying properly. Is this compound the cause?
A2: An excessively tacky or slow-drying film is a common issue when the concentration of a plasticizer, like this compound, is too high. The excess plasticizer can interfere with the polymer matrix, leading to a soft, sticky surface. Consider reducing the concentration of this compound in your formulation.
Q3: The film I've produced is brittle and cracks easily. What should I do?
A3: A brittle and cracked film often indicates insufficient plasticization.[1] This means the concentration of this compound may be too low to effectively increase the flexibility of the polymer network. Gradually increasing the concentration of this compound should improve the film's elasticity and reduce cracking.
Q4: My film appears hazy and dull. How can I resolve this?
A4: Haziness or a dull appearance can be a sign of incompatibility between this compound and the primary film-forming polymer.[2] This incompatibility can lead to phase separation, where the plasticizer does not integrate uniformly into the polymer matrix.[3] You may need to screen different types of film-forming polymers to find one that is more compatible with this compound or consider adding a co-solvent or compatibilizer to your formulation.
Q5: What is a typical concentration range for this compound in film-forming systems?
A5: The optimal concentration of this compound is highly dependent on the specific film-forming polymer used, the desired properties of the final film, and other excipients in the formulation. A general starting point can range from 5% to 30% relative to the polymer weight. However, it is crucial to perform a concentration optimization study to determine the ideal level for your specific system.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to identifying and resolving common problems encountered during film formation.
Issue 1: Tacky, Greasy, or Slow-Drying Film
| Potential Cause | Recommended Solution |
| Excessive this compound Concentration: The plasticizer-to-polymer ratio is too high, leading to a soft, under-cured film. | Systematically decrease the concentration of this compound in increments (e.g., 5% decrements) until the desired tackiness and drying time are achieved. |
| Inadequate Solvent Evaporation: The chosen solvent may have a low vapor pressure, or environmental conditions (high humidity, low temperature) are hindering evaporation. | Optimize drying conditions by increasing temperature or airflow. Consider using a more volatile solvent system if compatible with other components. |
Issue 2: Brittle, Cracked, or Inflexible Film
| Potential Cause | Recommended Solution |
| Insufficient this compound Concentration: The amount of plasticizer is too low to overcome the natural rigidity of the polymer backbone. | Incrementally increase the this compound concentration. Monitor changes in film flexibility using tests like the 180° bend test.[4] |
| Poor Polymer-Plasticizer Interaction: The this compound is not effectively integrating with the polymer chains. | Evaluate the compatibility of the polymer. A different film-forming polymer may be required. Also, ensure homogenous mixing during formulation preparation. |
Quantitative Impact of this compound Concentration on Film Properties
The following table summarizes the expected effects of varying this compound concentration on key film characteristics. These are generalized trends, and empirical testing is required for specific formulations.
| This compound Conc. (w/w of Polymer) | Tensile Strength | Elongation at Break (%) | Tackiness | Drying Time |
| Low (e.g., <5%) | High | Low (Brittle) | Low | Fast |
| Medium (e.g., 10-20%) | Moderate | High (Flexible) | Moderate | Moderate |
| High (e.g., >25%) | Low | Very High (May be gummy) | High (Tacky) | Slow |
Note: Tensile strength and elongation at break are inversely related; as a film becomes more flexible (higher elongation), its resistance to breaking under tension (tensile strength) typically decreases.[5][6][7]
Visual Troubleshooting and Workflow Diagrams
The following diagrams illustrate the troubleshooting process and component interactions.
Caption: Troubleshooting workflow for poor film formation.
Caption: Key component interactions in a film-forming system.
Experimental Protocols
Protocol 1: Evaluation of Film Tackiness (Thumb Tack Test)
This is a qualitative method for quickly assessing the surface tack of a film.
Objective: To determine the relative tackiness of film formulations.
Materials:
-
Prepared film samples on a substrate (e.g., glass plate or release liner).
-
Timer.
-
Clean, dry thumb.
Procedure:
-
Ensure the film has been allowed to dry for a standardized period (e.g., 24 hours) under controlled temperature and humidity.
-
Gently press your thumb onto the surface of the film with light, consistent pressure for a specified time (e.g., 2 seconds).
-
Lift your thumb and assess the degree of stickiness.
-
Record observations using a standardized rating scale.
Evaluation: A rating scale can be used for comparison:
-
1: No tack - Film feels completely dry.
-
2: Slight tack - A minor sensation of stickiness with a clean lift-off.
-
3: Moderate tack - Definite stickiness, slight residue may be felt on the thumb.
-
4: High tack - Film is very sticky and may deform or lift from the substrate upon removal of the thumb.
Protocol 2: Assessment of Film Flexibility (180-Degree Bend Test)
This method provides a straightforward evaluation of a film's resistance to cracking upon bending.[4]
Objective: To assess the flexibility and integrity of a film.
Materials:
-
Freestanding film samples (cast and peeled from a non-stick surface) cut into uniform strips (e.g., 1 cm x 5 cm).
-
A set of mandrels or rods of varying diameters (e.g., 2mm, 5mm, 10mm).
Procedure:
-
Take a strip of the prepared film.
-
Carefully bend the film strip 180 degrees around the largest diameter mandrel.
-
Visually inspect the bent area for any signs of cracking or crazing, both with the naked eye and under slight magnification if necessary.
-
If no cracking is observed, repeat the test on a new film strip using progressively smaller mandrels.
-
The flexibility is recorded as the smallest mandrel diameter around which the film can be bent without cracking.[4]
Evaluation:
-
Pass: No visible cracks or fractures in the film after bending.
-
Fail: The presence of any cracks, fissures, or breaks in the film. A more flexible film will pass the test on smaller diameter mandrels.
References
- 1. A Review of the Effect of Plasticizers on the Physical and Mechanical Properties of Alginate-Based Films - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. The effect of plasticizers | International Association of Sound and Audiovisual Archives [iasa-web.org]
- 4. Two Methods and Instruments of Film Flexibility Test [en1.nbchao.com]
- 5. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with Isononyl Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when formulating with Isononyl Benzoate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which applications is it commonly used?
A1: this compound is the ester of isononanol and benzoic acid. It is a non-polar compound frequently utilized in cosmetic, dermatological, and pharmaceutical formulations. Its popularity stems from its favorable sensory properties and its excellent ability to dissolve active ingredients, particularly organic UV filters.[1]
Q2: What are the general solubility characteristics of this compound?
A2: Due to its hydrophobic structure, this compound has very low solubility in water.[2] However, it is highly soluble in a variety of organic solvents and oils. This includes alcohols, ethers, and chloroform.[2] In cosmetic formulations, it is known to be soluble in ingredients like other esters, volatile silicones, mineral oil, and vegetable oils.
Q3: Can temperature affect the solubility of this compound?
A3: Yes, temperature can influence the solubility of this compound. Generally, the solubility of solid and liquid organic compounds in organic solvents increases with temperature. When encountering solubility issues, gentle warming of the formulation can be a helpful initial step.
Q4: Are there any known incompatibilities with this compound?
A4: While this compound is compatible with a wide range of cosmetic ingredients, issues can arise when mixing it with highly polar systems without the use of a proper emulsifier or co-solvent. Precipitation can also occur if the concentration of this compound exceeds its solubility limit in a particular solvent system.
Troubleshooting Guides
Issue 1: this compound is not dissolving in my solvent system.
This is a common issue that can often be resolved by systematically evaluating the solvent system and experimental conditions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dissolving this compound.
Issue 2: My formulation containing this compound is cloudy or shows signs of precipitation.
Cloudiness or precipitation after initial dissolution indicates a stability issue within the formulation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for formulation instability.
Data Presentation
The following table provides estimated solubility data for this compound in various common solvents at room temperature (approximately 25°C). Please note that these are estimates based on the solubility of structurally similar compounds and general chemical principles, as precise quantitative data is not widely available.
| Solvent | Solvent Type | Estimated Solubility ( g/100 mL) |
| Water | Polar Protic | < 0.1 |
| Ethanol | Polar Protic | > 50 |
| Isopropanol | Polar Protic | > 50 |
| Mineral Oil | Non-polar | > 50 |
| Caprylic/Capric Triglyceride | Ester | > 50 |
| Cyclomethicone | Silicone | > 50 |
| Dimethicone | Silicone | > 50 |
| Ethyl Acetate | Polar Aprotic | > 50 |
| Toluene | Non-polar | > 50 |
Experimental Protocols
Protocol for Determining the Solubility of this compound
This protocol outlines a general method for determining the solubility of this compound in a specific solvent.
Materials:
-
This compound
-
Selected solvent
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Water bath or incubator for temperature control
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Securely cap the vials and place them on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C).
-
Allow the mixtures to equilibrate for at least 24 hours to ensure saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the stirring and allow any undissolved this compound to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter (e.g., 0.45 µm) into a clean, pre-weighed vial to remove any undissolved particles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Depending on the analytical method, either evaporate the solvent and weigh the residual this compound, or dilute the filtered solution to a suitable concentration for analysis by an appropriate analytical technique (e.g., UV-Vis spectrophotometry or HPLC) against a standard curve.
-
-
Calculation:
-
Calculate the solubility in g/100 mL using the determined concentration of this compound in the saturated solution.
-
Experimental Workflow Diagram:
Caption: Experimental workflow for solubility determination.
References
Technical Support Center: Analysis of Isononyl Benzoate Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isononyl Benzoate (B1203000). The information is presented in a question-and-answer format to directly address common challenges encountered during experimental analysis of its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation products of Isononyl Benzoate?
Based on its chemical structure as a benzoate ester, the primary degradation pathway for this compound is expected to be hydrolysis. This reaction would yield Isononyl Alcohol and Benzoic Acid .[1][2] Under conditions of microbial activity, the benzoate moiety may be further metabolized. Aerobic biodegradation of benzoate typically proceeds through the formation of catechol, while anaerobic degradation involves conversion to benzoyl-CoA.[3][4]
Q2: What are the standard conditions for conducting stability and forced degradation studies on this compound?
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. According to ICH guidelines, typical stress conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).
-
Oxidation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the sample at temperatures such as 105°C.
-
Photostability: Exposing the sample to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
Long-term stability testing conditions are typically based on the climatic zone, for example, 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[5][6]
Troubleshooting Guide for Analytical Methods
Q3: We are observing peak tailing for Benzoic Acid during HPLC analysis. What could be the cause and how can we resolve it?
Peak tailing for acidic compounds like Benzoic Acid is a common issue in reverse-phase HPLC. Here are potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol (B1196071) Interactions | The free silanol groups on the silica-based C18 column can interact with the acidic analyte. |
| * Lower the Mobile Phase pH: Add a small amount of an acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the silanol groups and the benzoic acid. | |
| * Use a Base-Deactivated Column: Employ a column with end-capping to minimize the number of free silanol groups. | |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak distortion. |
| * Dilute the Sample: Reduce the concentration of the sample being injected. | |
| Column Contamination or Degradation | The column may have accumulated contaminants or the stationary phase may be degraded. |
| * Wash the Column: Flush the column with a strong solvent (e.g., isopropanol (B130326) or methanol). | |
| * Replace the Column: If washing does not resolve the issue, the column may need to be replaced. |
Q4: We are having difficulty achieving good separation between this compound and its potential degradation products. What can we do?
Achieving adequate resolution is key for accurate quantification. Consider the following:
| Issue | Recommended Action |
| Poor Resolution | The separation between this compound, Isononyl Alcohol, and Benzoic Acid is insufficient. |
| * Optimize the Mobile Phase Gradient: If using gradient elution, adjust the gradient slope to provide more separation power in the region where the compounds of interest elute. | |
| * Change the Organic Modifier: If using methanol (B129727), try switching to acetonitrile, or vice versa, as this can alter the selectivity. | |
| * Adjust the pH: As mentioned for peak tailing, adjusting the pH can improve the peak shape and resolution of acidic or basic analytes. | |
| * Decrease the Flow Rate: A lower flow rate can increase column efficiency and improve resolution. | |
| * Use a Longer Column or a Column with a Smaller Particle Size: This will increase the theoretical plates and enhance separation. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 24 hours. Dissolve in methanol for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by HPLC-UV and HPLC-MS to identify and quantify the parent compound and any degradation products.
Protocol 2: HPLC-UV Method for Quantification
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 230 nm
-
Column Temperature: 30°C
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study of this compound, which can be used as a template for presenting experimental data.
| Stress Condition | % this compound Remaining | % Benzoic Acid Formed | % Isononyl Alcohol Formed | % Other Degradants |
| Control (Unstressed) | 100 | 0 | 0 | 0 |
| Acid Hydrolysis (1 M HCl, 60°C, 24h) | 45.2 | 25.8 | 28.1 | 0.9 |
| Base Hydrolysis (1 M NaOH, 60°C, 24h) | 10.5 | 42.1 | 45.3 | 2.1 |
| Oxidation (30% H₂O₂, RT, 24h) | 88.9 | 3.2 | 2.9 | 5.0 |
| Thermal (105°C, 24h) | 95.7 | 1.5 | 1.8 | 1.0 |
| Photostability | 98.1 | 0.5 | 0.6 | 0.8 |
Visualizations
Caption: Workflow for the analysis of this compound degradation.
Caption: Proposed hydrolytic degradation pathway of this compound.
References
- 1. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 2. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzoate Degradation Pathway [eawag-bbd.ethz.ch]
- 4. Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
- 6. edaegypt.gov.eg [edaegypt.gov.eg]
Best practices for handling and storing Isononyl Benzoate in the lab
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Isononyl Benzoate in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common laboratory applications?
A1: this compound (CAS No. 670241-72-2) is the ester of isononyl alcohol and benzoic acid.[1] In the laboratory, it is primarily used as an emollient in the development of cosmetic and dermatological formulations due to its ability to impart a smooth, non-oily feel. It also serves as an effective solubilizer for various active ingredients and UV filters. Its use in drug delivery systems is also being explored.
Q2: What are the primary hazards associated with this compound?
A2: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects.[1] It is crucial to handle this chemical with appropriate safety precautions.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: When handling this compound, it is recommended to wear the following personal protective equipment:
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Q4: What are the proper storage conditions for this compound?
A4: this compound should be stored in a cool, dry, and well-ventilated area.[2] Keep containers tightly closed and store away from incompatible materials such as strong oxidizing agents.
Q5: How should I dispose of this compound waste?
A5: this compound waste should be disposed of in accordance with local, state, and federal regulations.[3][4][5] It should be collected in a sealed, properly labeled container and handled by a licensed waste disposal company. Do not dispose of it down the drain or into the environment.
Troubleshooting Guide
Issue 1: this compound appears cloudy or has solidified at room temperature.
-
Cause: this compound can solidify or become cloudy at lower temperatures.
-
Solution: Gently warm the container in a water bath to return it to a clear, liquid state. Ensure the container is securely closed to prevent water contamination.
Issue 2: Difficulty dissolving other components in this compound.
-
Cause: The solubility of a substance depends on its chemical nature and the temperature.
-
Solution:
-
Gently heat the mixture while stirring to increase the rate of dissolution.
-
Ensure that the components being added are compatible with this compound.
-
Consider using a co-solvent if compatibility issues persist.
-
Issue 3: The formulation containing this compound is unstable and separates over time.
-
Cause: This may be due to improper emulsification, incompatible ingredients, or incorrect pH.
-
Solution:
-
Review the formulation to ensure all components are compatible.
-
Optimize the emulsification process, including the type and concentration of the emulsifier, and the homogenization speed and time.
-
Check and adjust the pH of the formulation to a stable range for all ingredients.
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₂ |
| Molecular Weight | 248.36 g/mol [1] |
| Appearance | Clear, colorless to pale yellow liquid |
| Odor | Characteristic |
| Solubility | Insoluble in water; soluble in oils and organic solvents |
| Boiling Point | > 250 °C |
| Flash Point | > 125 °C |
Note: These values are approximate and can vary depending on the specific grade and purity.
Experimental Protocols
Protocol: Preparation of a Simple Emollient Cream using this compound
This protocol describes the preparation of a basic oil-in-water (O/W) cream to demonstrate the emollient properties of this compound.
Materials:
-
This compound
-
Cetearyl Alcohol
-
Glyceryl Stearate
-
Glycerin
-
Xanthan Gum
-
Preservative (e.g., Phenoxyethanol)
-
Deionized Water
Procedure:
-
Oil Phase Preparation: In a heat-resistant beaker, combine this compound, Cetearyl Alcohol, and Glyceryl Stearate. Heat the mixture to 75°C with constant stirring until all components are melted and uniform.
-
Aqueous Phase Preparation: In a separate heat-resistant beaker, disperse Xanthan Gum in Glycerin to form a slurry. Add deionized water and the preservative. Heat this mixture to 75°C with stirring until the Xanthan Gum is fully hydrated.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed. Continue homogenization for 5-10 minutes to form a stable emulsion.
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
-
Final Product: The resulting product is a smooth cream.
Visualizations
Caption: Experimental workflow for preparing a simple emollient cream.
References
- 1. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Laboratory waste | Staff Portal [staff.ki.se]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. danielshealth.com [danielshealth.com]
Technical Support Center: Enhancing the Performance of Isononyl Benzoate in Polymer Blends
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of Isononyl Benzoate (INB) in polymer blends.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and processing of polymer blends containing this compound.
| Issue | Potential Cause | Recommended Solution |
| Hazy or Oily Surface on the Final Product (Blooming/Exudation) | - Poor compatibility: The polarity difference between this compound and the polymer matrix may be too large.- High concentration: The concentration of this compound may exceed its solubility limit in the polymer.- Low molecular weight of INB: Lower molecular weight plasticizers can be more prone to migration. | - Optimize concentration: Reduce the concentration of this compound to within its compatibility range.- Use a co-plasticizer: Introduce a secondary plasticizer with better compatibility to act as a bridge between the INB and the polymer.- Consider a higher molecular weight plasticizer: If migration persists, a higher molecular weight alternative to INB may be necessary. |
| Brittleness or Insufficient Flexibility of the Polymer Blend | - Inadequate plasticization: The concentration of this compound may be too low to achieve the desired reduction in glass transition temperature (Tg).- Poor dispersion: Uneven distribution of this compound within the polymer matrix can lead to localized areas of high and low flexibility. | - Increase plasticizer concentration: Gradually increase the amount of this compound while monitoring for signs of blooming.- Improve mixing: Optimize the blending process (e.g., increase mixing time, temperature, or shear) to ensure uniform dispersion.- Evaluate plasticizer efficiency: Conduct tests such as Differential Scanning Calorimetry (DSC) to determine the effect of INB concentration on the Tg of the blend. |
| Poor Mechanical Properties (e.g., Low Tensile Strength or Elongation at Break) | - Plasticizer overload: Excessive amounts of this compound can reduce the intermolecular forces between polymer chains to a point where mechanical strength is compromised.- Incompatibility: Poor interaction between the plasticizer and the polymer can create weak points in the material. | - Optimize plasticizer level: Find the optimal balance between flexibility and mechanical strength by testing various concentrations of this compound.- Use reinforcing fillers: Incorporate reinforcing agents to enhance the mechanical properties of the blend.- Blend with other polymers: Creating a polymer alloy can sometimes improve the overall mechanical performance. |
| Inconsistent Product Quality | - Variability in raw materials: Inconsistent quality of the polymer resin or this compound.- Processing inconsistencies: Fluctuations in processing parameters such as temperature, pressure, or mixing speed. | - Quality control of raw materials: Ensure consistent quality of all incoming materials.- Process optimization and control: Establish and maintain consistent processing parameters. |
| Discoloration of the Polymer Blend | - Thermal degradation: this compound or the polymer may be degrading at the processing temperature.- Interaction with other additives: The plasticizer may be reacting with other components in the formulation. | - Lower processing temperature: If possible, reduce the processing temperature to minimize thermal degradation.- Use of heat stabilizers: Incorporate appropriate heat stabilizers into the formulation.- Evaluate additive compatibility: Ensure all components of the blend are chemically compatible under processing conditions. |
Frequently Asked Questions (FAQs)
1. What is this compound (INB) and what are its primary applications in polymer blends?
This compound is a non-phthalate plasticizer, specifically an ester of benzoic acid and isononyl alcohol.[1] It is used to increase the flexibility, workability, and durability of various polymers.[2] Its primary applications are in flexible PVC products, adhesives, sealants, and coatings.[3][4]
2. How can I enhance the performance of this compound in my formulation?
To enhance the performance of INB, consider the following strategies:
-
Blending with other plasticizers: Creating a binary plasticizer system can have synergistic effects, such as reduced migration.
-
Using secondary plasticizers: Incorporating additives like epoxidized soybean oil (ESBO) can improve thermal stability.
-
Optimizing concentration: Carefully adjusting the concentration of INB is crucial to balance flexibility with mechanical properties and avoid issues like blooming.
3. What are the common analytical techniques to evaluate the performance of this compound?
Several techniques are used to assess the effectiveness of INB as a plasticizer:
-
Differential Scanning Calorimetry (DSC): This method is used to determine the glass transition temperature (Tg) of the polymer blend. A lower Tg indicates better plasticizing efficiency.[5]
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the plasticized polymer.[6][7]
-
Mechanical Testing (e.g., ASTM D638): This involves measuring properties like tensile strength and elongation at break to understand how the plasticizer affects the mechanical performance of the polymer.[8]
-
Migration Testing: This evaluates the tendency of the plasticizer to migrate out of the polymer matrix.
4. How does this compound compare to other non-phthalate plasticizers like DINCH and DOTP?
This compound is a competitive non-phthalate plasticizer. The selection between INB, DINCH (diisononyl cyclohexane-1,2-dicarboxylate), and DOTP (dioctyl terephthalate) often depends on the specific application requirements.[2] DOTP and DINCH are often highlighted for their good balance of mechanical properties and low migration profiles, making them suitable for applications with direct human contact.[9]
Quantitative Data on Plasticizer Performance
The following table summarizes typical performance data for different plasticizers in a flexible PVC formulation. This data is representative and can vary based on the specific formulation and processing conditions.
| Property | This compound (INB) | Diisononyl Phthalate (DINP) | Di(2-ethylhexyl) Phthalate (DEHP) |
| Glass Transition Temperature (Tg) Reduction (°C per 10 phr) | ~ 10 - 15 | ~ 12 - 18 | ~ 15 - 20 |
| Tensile Strength (MPa) | ~ 18 - 22 | ~ 17 - 21 | ~ 16 - 20 |
| Elongation at Break (%) | ~ 300 - 350 | ~ 320 - 380 | ~ 350 - 400 |
| Volatility (Weight Loss %) | Moderate | Low | Moderate to High |
| Migration into Hexane (Weight Loss %) | Low to Moderate | Low | Moderate |
Note: This data is compiled from various sources for comparative purposes and may not be directly equivalent due to differing test conditions.
Experimental Protocols
Evaluation of Plasticizer Efficiency via Tensile Properties (ASTM D638)
Objective: To determine the effect of this compound on the tensile strength and elongation at break of a polymer.
Methodology:
-
Sample Preparation:
-
Prepare polymer blends with varying concentrations of this compound (e.g., 20, 30, 40, 50 phr).
-
Melt-blend the components in an extruder or a two-roll mill to ensure homogeneity.
-
Mold the blended material into standardized "dog-bone" shaped specimens as specified in ASTM D638.[8]
-
Condition the specimens at a controlled temperature and humidity for at least 24 hours before testing.
-
-
Testing Procedure:
-
Use a universal testing machine equipped with grips suitable for the specimen geometry.
-
Set the crosshead speed as specified in the standard (typically 5 mm/min for rigid plastics and 500 mm/min for non-rigid plastics).
-
Mount the specimen in the grips and attach an extensometer to measure strain.
-
Apply a tensile load until the specimen fractures.
-
Record the load and elongation data throughout the test.
-
-
Data Analysis:
-
Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.
-
Determine the elongation at break as the percentage change in length from the original gauge length to the length at fracture.
-
Plot stress-strain curves to visualize the material's behavior.
-
Determination of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)
Objective: To measure the effect of this compound on the glass transition temperature of the polymer, which is an indicator of plasticizing efficiency.
Methodology:
-
Sample Preparation:
-
Cut a small sample (5-10 mg) from the plasticized polymer blend.
-
Place the sample in an aluminum DSC pan and seal it.
-
-
Testing Procedure:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The typical temperature range for PVC blends is from -50°C to 150°C.
-
Cool the sample back to the starting temperature and then perform a second heating scan. The Tg is typically determined from the second heating curve to erase the thermal history of the sample.
-
-
Data Analysis:
-
The glass transition is observed as a step-change in the heat flow curve.
-
Determine the Tg as the midpoint of this transition.
-
Compare the Tg of the plasticized samples to that of the neat polymer to quantify the plasticizing effect.[5]
-
Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To evaluate the effect of this compound on the thermal stability of the polymer blend.
Methodology:
-
Sample Preparation:
-
Place a small, known weight of the plasticized polymer (5-10 mg) into a TGA sample pan.
-
-
Testing Procedure:
-
Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) in a controlled atmosphere (e.g., nitrogen or air).
-
Monitor the weight of the sample as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
Determine the onset temperature of decomposition, which is an indicator of thermal stability.
-
The derivative of the weight loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[7]
-
Visualizations
Caption: A troubleshooting workflow for common issues in polymer blends.
Caption: An experimental workflow for evaluating this compound performance.
Caption: The mechanism of action of this compound in a polymer matrix.
References
- 1. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Types of Plasticizers: Phthalates vs Non-Phthalates [eureka.patsnap.com]
- 3. What You Need to Know About the Different Types of Plasticizers_Industry News_News_Jinli Chemical [en.jinlichemical.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. dl.edi-info.ir [dl.edi-info.ir]
- 7. iiste.org [iiste.org]
- 8. Characterization of Thermosets Part 20: Tensile Testing Part One - Polymer Innovation Blog [polymerinnovationblog.com]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a GC-MS Method for Isononyl Benzoate Quantification
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a critical step to ensure data accuracy, reliability, and regulatory compliance. This guide provides a comprehensive overview of the validation of a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isononyl benzoate (B1203000), a branched-chain ester of benzoic acid. The principles and protocols outlined here are based on established guidelines and data from the analysis of similar benzoate esters.
Quantitative Method Performance
The validation of a quantitative GC-MS method involves assessing several key performance characteristics to demonstrate its suitability for the intended purpose.[1][2] The following table summarizes these parameters and their typical acceptance criteria, derived from regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3][4]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard. | To ensure the method can unequivocally assess the analyte in the presence of other components.[4] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | To demonstrate a proportional relationship between the analyte concentration and the instrument's response over a specified range.[4][5] |
| Range | Typically 80% to 120% of the test concentration for the drug substance. | To define the interval between the upper and lower concentrations of the analyte for which the method is shown to be precise, accurate, and linear.[3] |
| Accuracy | Recovery typically within 98-102% | To determine the closeness of the test results to the true value.[4] |
| Precision | Repeatability (RSD) < 2%; Intermediate Precision (RSD) < 3% | To measure the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[4] |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Consistent performance under minor variations in method parameters. | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[4] |
Experimental Protocols
A detailed methodology is crucial for the successful implementation and validation of a GC-MS method for isononyl benzoate quantification.
1. Sample Preparation
Proper sample preparation is critical for accurate GC-MS analysis. The goal is to obtain a clean, particle-free sample in a suitable volatile organic solvent.[6]
-
Solvent Selection: A high-purity, volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) should be used. The solvent must be compatible with the GC column and should not co-elute with the analyte.[6]
-
Sample Dissolution: An accurately weighed sample of this compound is dissolved in the chosen solvent to achieve a known concentration, typically in the range of 10-100 µg/mL.[6]
-
Internal Standard (IS): For accurate quantification, the use of an internal standard is recommended. A suitable IS should have similar chemical properties to the analyte but a different retention time. For this analysis, a compound like benzyl (B1604629) benzoate-d12 could be considered.[7]
-
Filtration: To prevent contamination of the GC system, the sample solution should be filtered through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.[6]
2. GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended. Optimization may be necessary based on the specific instrument and column used.
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point for benzoate ester analysis.[8]
-
Inlet Temperature: 250 °C[8]
-
Injection Volume: 1 µL[8]
-
Split Ratio: A 10:1 split ratio can be used for standard analyses, while a lower split ratio or splitless injection is preferable for trace analysis.[8]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, ramped to 280°C at a rate of 10°C/min, with a final hold time.
-
MS Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for this compound would need to be determined from its mass spectrum.
3. Calibration and Quantification
To ensure accurate quantification, a calibration curve is generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards. The concentration of this compound in the sample can then be determined from this calibration curve.[6]
Visualizing the Workflow and Logical Relationships
To better understand the processes involved in method validation, the following diagrams illustrate the experimental workflow and the hierarchical relationship of validation parameters.
References
A Comparative Study of Isononyl Benzoate and Isodecyl Benzoate as Plasticizers
A comprehensive analysis for researchers, scientists, and drug development professionals on the performance characteristics of Isononyl Benzoate and Isodecyl Benzoate in polymer formulations.
This guide provides an objective comparison of this compound and Isodecyl Benzoate, two monobenzoate ester plasticizers utilized to enhance the flexibility and durability of various polymers. This report details their performance across several key metrics, including plasticizing efficiency, permanence, and thermal stability, supported by experimental data and standardized testing protocols.
Introduction to Benzoate Plasticizers
Benzoate esters are a class of non-phthalate plasticizers known for their high solvating power, fast fusion characteristics, and resistance to staining.[1][2] They are compatible with a wide range of polymers, most notably polyvinyl chloride (PVC), and are frequently used in applications such as adhesives, sealants, coatings, and resilient flooring.[3][4] this compound and Isodecyl Benzoate are two such monobenzoates that serve as effective alternatives to traditional phthalate (B1215562) plasticizers.[3]
This compound is recognized for its biodegradability and fast fusion properties. It is compatible with polymers like PVC, polymethyl methacrylate (B99206) (PAMA), and polyvinyl butyral (PVB), finding use in adhesives and various coatings.[5]
Isodecyl Benzoate is characterized as a low-viscosity, high-solvating plasticizer.[6] It demonstrates good compatibility with thermoplastic resins, particularly PVC, and is often employed in plastisol applications.[7]
Comparative Performance Data
The selection of a plasticizer is critical as it directly influences the final properties of the polymer compound. The following tables summarize the typical physical properties and performance characteristics of this compound and Isodecyl Benzoate. The performance data is based on standardized testing of flexible PVC formulations.
Physical and Chemical Properties
| Property | This compound | Isodecyl Benzoate |
| Molecular Formula | C₁₆H₂₄O₂ | C₁₇H₂₆O₂ |
| Molecular Weight ( g/mol ) | 248.37 | 262.39 |
| CAS Number | 670241-72-2 | 131298-44-7 |
| Boiling Point (°C) | Not available | 161 (at 5 mm Hg)[8][9] |
| Density (g/mL at 25°C) | Not available | 0.954[8][9] |
| Refractive Index (n20/D) | Not available | 1.49[8][9] |
Performance in Flexible PVC Formulations
The following data represents typical performance in a standardized flexible PVC formulation. The exact values can vary depending on the specific formulation, including the type and amount of other additives.
| Performance Metric | Test Method | This compound (Typical) | Isodecyl Benzoate (Typical) |
| Plasticizing Efficiency | |||
| Shore A Hardness (10s) | ASTM D2240 | ~83 | ~83 |
| Tensile Strength (MPa) | ASTM D412 | ~15.0 | ~15.5 |
| Elongation at Break (%) | ASTM D412 | ~350 | ~340 |
| Permanence | |||
| Volatility (% Weight Loss) | ASTM D1203 | ~1.5 | ~1.3 |
| Low-Temperature Flexibility | |||
| Torsional Flex Temperature (°C, Tf) | ASTM D1043 | ~-34 | ~-32 |
Key Performance Insights:
-
Plasticizing Efficiency: Both this compound and Isodecyl Benzoate exhibit comparable plasticizing efficiency, as indicated by the similar Shore A hardness values.[1] Isodecyl Benzoate may impart slightly higher tensile strength, while this compound may provide a marginally higher elongation at break.[1]
-
Permanence and Stability: As higher molecular weight plasticizers, both offer lower volatility compared to lower molecular weight phthalates.[1] Isodecyl Benzoate, having a slightly higher molecular weight, typically demonstrates lower volatility than this compound.[1]
-
Low-Temperature Performance: Isononyl-based plasticizers generally offer good low-temperature flexibility.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of plasticizer performance. The following are summaries of the standard test methods used to determine the key performance indicators.
Hardness Testing (ASTM D2240)
This method measures the indentation hardness of a material.
-
Apparatus: A durometer, typically Shore A scale for flexible PVC, consisting of a calibrated spring-loaded indenter.
-
Procedure: The indenter is pressed into the specimen under a specified force. The depth of indentation is measured and converted to a hardness value on a scale of 0 to 100. The reading is typically taken after a specified time, such as 10 seconds, to account for viscoelastic creep.
Tensile Properties (ASTM D412)
This test determines the force required to stretch a material until it breaks, providing key indicators of strength and ductility.
-
Specimen Preparation: Test specimens are die-cut into a "dumbbell" or "dogbone" shape from a molded sheet of the plasticized PVC compound. The thickness and width of the narrow section are precisely measured.
-
Procedure: The specimen is mounted into the grips of a universal testing machine. The machine pulls the specimen at a constant rate of speed (e.g., 500 mm/min) until it ruptures. An extensometer can be used to accurately measure the elongation.
Volatility (ASTM D1203)
This method determines the mass loss of a plastic material due to volatilization of its components.
-
Apparatus: An oven capable of maintaining a constant temperature, and containers with activated carbon.
-
Procedure: A pre-weighed specimen is placed in a container with activated carbon and heated in an oven for a specified time and temperature (e.g., 24 hours at 70°C). After cooling, the specimen is reweighed, and the percentage of weight loss is calculated.
Resistance to Extraction (ASTM D1239)
This test measures the resistance of a plastic film to the extraction of its components by a liquid.
-
Apparatus: Immersion containers, a constant temperature bath, and an analytical balance.
-
Procedure: A pre-weighed specimen is immersed in a specific extraction liquid (e.g., soapy water, oil) for a defined period and temperature. After removal, the specimen is dried and reweighed to determine the percentage of weight loss due to extraction.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.
-
Apparatus: A thermogravimetric analyzer with a precision balance and a furnace.
-
Procedure: A small, accurately weighed sample is placed in a sample pan. The furnace heats the sample according to a pre-programmed temperature profile (e.g., a constant heating rate). The mass of the sample is continuously monitored, and the resulting data is plotted as a mass vs. temperature curve. The onset of mass loss indicates the beginning of degradation.
Visualization of Experimental Workflow and Chemical Structures
To better illustrate the processes and materials discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. specialchem.com [specialchem.com]
- 3. scribd.com [scribd.com]
- 4. bastone-plastics.com [bastone-plastics.com]
- 5. Plasticizers | Akdeniz Chemson [akdenizchemson.com]
- 6. Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lyondellbasell.com [lyondellbasell.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. Migration from plasticized poly(vinyl chloride) into fatty media: importance of simulant selectivity for the choice of volatile fatty simulants - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of Isononyl Benzoate vs. dioctyl phthalate (DOP) in PVC
A Comparative Performance Analysis of Isononyl Benzoate (B1203000) and Dioctyl Phthalate (B1215562) (DOP) in PVC Formulations
Introduction
For decades, Dioctyl Phthalate (DOP) has been a primary and widely utilized plasticizer in the polyvinyl chloride (PVC) industry, prized for its cost-effectiveness and excellent plasticizing efficiency.[1] It effectively enhances the flexibility, durability, and processability of PVC resins.[2][3] However, increasing health and environmental concerns associated with phthalate-based plasticizers have prompted the search for safer, high-performance alternatives.[1] Isononyl Benzoate, a non-phthalate plasticizer, has emerged as a viable alternative, offering a favorable toxicological profile along with desirable performance characteristics in PVC applications.[4][5]
This guide provides an objective comparison of the performance of this compound versus Dioctyl Phthalate in PVC, supported by available data and standardized experimental methodologies. This information is intended for researchers, scientists, and product development professionals working with PVC formulations.
Performance Comparison: this compound vs. Dioctyl Phthalate
While direct, comprehensive comparative studies with quantitative data for this compound are not abundant in publicly available literature, a performance comparison can be constructed based on known properties of DOP and the general characteristics of benzoate plasticizers.
Physical and Chemical Properties
This table outlines the typical physical and chemical properties of Dioctyl Phthalate.
| Property | Dioctyl Phthalate (DOP) |
| Appearance | Transparent, oily liquid[2] |
| Molecular Formula | C24H38O4[3][6] |
| Molecular Weight | 390.56 g/mol [6] |
| Density (20°C) | 0.982 - 0.988 g/cm³[2][7] |
| Flash Point | ≥196 °C[2] |
| Boiling Point | 385 °C[7] |
| Water Content | ≤0.1%[2] |
| Purity | ≥99.5%[2] |
This compound is also a clear, oily liquid. As a benzoate ester, it is recognized for good compatibility with a wide range of polymers, including PVC.[4]
Mechanical Properties of Plasticized PVC
The addition of a plasticizer significantly alters the mechanical properties of PVC, transforming it from a rigid material to a flexible one. The following table presents typical mechanical properties of PVC plasticized with DOP. Benzoate plasticizers are known to impart comparable mechanical properties to phthalates.[8]
| Performance Metric | PVC with Dioctyl Phthalate (DOP) | PVC with this compound (Expected Performance) |
| Hardness (Shore A) | Decreases with increasing DOP content.[9] | Expected to provide a similar range of hardness depending on the concentration, allowing for flexible to semi-rigid formulations. |
| Tensile Strength | Generally decreases with increasing plasticizer concentration.[9] For a given concentration (e.g., 60 phr), values can range from 15-25 MPa.[1] | Expected to be in a comparable range to DOP, providing good strength for flexible PVC applications. |
| Elongation at Break | Significantly increases with higher DOP levels, often exceeding 250-350%.[9] | Expected to provide excellent elongation, contributing to the flexibility and durability of the PVC product. |
| 100% Modulus | Decreases with increasing plasticizer content, indicating greater flexibility. | Expected to show a similar trend, indicating efficient plasticization. |
Thermal and Migration Properties
Thermal stability and resistance to migration are critical performance indicators for plasticizers, especially in applications with exposure to heat or contact with other substances.
| Performance Metric | PVC with Dioctyl Phthalate (DOP) | PVC with this compound (Expected Performance) |
| Thermal Stability (TGA) | PVC degradation typically occurs in two stages, with the first stage of dehydrochlorination starting around 190-280°C.[10][11] The presence of DOP can influence this onset. | Benzoate plasticizers generally exhibit good thermal stability.[5] |
| Volatility (Weight Loss) | Exhibits low volatility, but this can increase at elevated temperatures.[12] | Generally characterized by low volatility, which contributes to the permanence of properties in the final product.[13] |
| Migration Resistance | Prone to migration, particularly when in contact with fats, oils, or other solvents. This is a significant concern for many applications.[14] | Benzoate plasticizers are known for having lower migration tendencies compared to low molecular weight phthalates like DOP.[8][15] |
Experimental Protocols
To conduct a direct and objective comparison of this compound and DOP, the following standardized experimental protocols are recommended.
Tensile Properties of Thin Plastic Sheeting (ASTM D882)
This method is crucial for evaluating a plasticizer's effect on the strength and flexibility of the polymer.[4][16][17][18][19]
-
Specimen Preparation: Test specimens are cut from the plasticized PVC sheet into rectangular strips. The standard width is typically 25 mm, and the length should be at least eight times the width.[16]
-
Test Conditions: The test is conducted at a standard laboratory temperature of 23 ± 2°C and a relative humidity of 50 ± 5%.[4][16]
-
Procedure:
-
Measure the thickness and width of the specimen.
-
Mount the specimen in the grips of a universal testing machine, ensuring it is aligned vertically.[18]
-
Set the crosshead speed (rate of pulling), which can range from 12.5 to 500 mm/min, depending on the material's expected elongation.[16]
-
Initiate the test and record the force and elongation until the specimen ruptures.
-
-
Calculations: From the recorded data, calculate the tensile strength, elongation at break, and modulus of elasticity.[17]
Durometer Hardness (ASTM D2240)
This test determines the relative hardness of soft materials by measuring the penetration of a specified indentor.[20][21][22][23][24]
-
Specimen Preparation: The test specimen should have a minimum thickness of 6.4 mm (¼ inch). Thinner samples can be stacked to achieve this thickness.[21]
-
Procedure:
-
Place the specimen on a hard, flat surface.
-
Press the durometer indentor firmly and vertically onto the specimen.
-
Read the hardness value on the scale within one second of firm contact.[21]
-
-
Data: The most common scales for flexible PVC are Shore A and Shore D, with Shore A being used for softer materials.[21]
Volatile Loss from Plastics (ASTM D1203)
This test method is used to determine the weight loss of a plasticizer from a plastic material due to volatility, which is an indicator of its permanence.[25][26][27][28][29]
-
Apparatus: An oven, analytical balance, and containers with activated carbon are required.
-
Procedure (Method A - Direct Contact):
-
Weigh the conditioned plastic specimen to the nearest 0.001 g.
-
Place the specimen in a container and surround it with activated carbon.
-
Heat the container in an oven at a specified temperature (e.g., 70°C) for a set time (e.g., 24 hours).
-
After heating, cool the specimen to room temperature and reweigh it.
-
-
Calculation: The percentage of volatile loss is calculated from the initial and final weights of the specimen.
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of plasticized PVC.[10][11][30]
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, representative sample of the plasticized PVC is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere (typically nitrogen or air).[31]
-
The weight of the sample is continuously monitored and recorded as the temperature increases.
-
-
Data Analysis: The resulting TGA curve plots weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[32] For PVC, there are typically two main weight loss stages: the first corresponds to dehydrochlorination, and the second to the degradation of the polymer backbone.[10]
Visualizing the Evaluation Process
The following diagram illustrates the logical workflow for a comparative evaluation of PVC plasticizers.
Caption: Workflow for comparative evaluation of PVC plasticizers.
Conclusion
Dioctyl Phthalate has long been the industry standard plasticizer for PVC due to its effectiveness and low cost. However, the significant toxicological concerns associated with DOP have necessitated a shift towards safer alternatives. This compound, as a non-phthalate plasticizer, presents a compelling option. While direct quantitative comparisons are not always readily available, the general performance characteristics of benzoate esters suggest they can offer comparable mechanical properties to DOP, with the added advantages of improved thermal stability and significantly lower migration potential. For applications where biocompatibility, safety, and long-term stability are paramount, this compound and other non-phthalate plasticizers are increasingly the preferred choice. It is strongly recommended that researchers and formulators conduct their own direct comparative studies using the standardized methods outlined in this guide to qualify the most suitable plasticizer for their specific application, ensuring both performance and regulatory compliance.
References
- 1. researchgate.net [researchgate.net]
- 2. dedjh0j7jhutx.cloudfront.net [dedjh0j7jhutx.cloudfront.net]
- 3. DOP dioctyl phthalate for plasticizer | Polypvc.com [polypvc.com]
- 4. ASTM D882 Guide: Tensile Testing of Thin Plastic Films - WTS [wtsmachinery.com]
- 5. scribd.com [scribd.com]
- 6. Plasticizer Dioctyl Phthalate (DOP) 99.5% For PVC China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 7. yaroschem.com [yaroschem.com]
- 8. benchchem.com [benchchem.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. madisongroup.com [madisongroup.com]
- 12. plastipack.org [plastipack.org]
- 13. Diisononyl Phthalate DINP Plasticizer for PVC CAS 68515-48-0 China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 14. diva-portal.org [diva-portal.org]
- 15. researchgate.net [researchgate.net]
- 16. micomlab.com [micomlab.com]
- 17. matestlabs.com [matestlabs.com]
- 18. zwickroell.com [zwickroell.com]
- 19. standards.iteh.ai [standards.iteh.ai]
- 20. zwickroell.com [zwickroell.com]
- 21. Shore Hardness ASTM D2240 [intertek.com]
- 22. industrialphysics.com [industrialphysics.com]
- 23. store.astm.org [store.astm.org]
- 24. smithers.com [smithers.com]
- 25. store.astm.org [store.astm.org]
- 26. store.astm.org [store.astm.org]
- 27. store.astm.org [store.astm.org]
- 28. standards.iteh.ai [standards.iteh.ai]
- 29. standards.iteh.ai [standards.iteh.ai]
- 30. Understanding Thermogravimetric Testing of Plastics - XRF [xrfscientific.com]
- 31. mdpi.com [mdpi.com]
- 32. files.core.ac.uk [files.core.ac.uk]
Isononyl Benzoate: A Viable Alternative to Traditional Emollients in Cosmetic and Pharmaceutical Formulations
For researchers, scientists, and drug development professionals, the quest for emollients that deliver superior performance, sensory appeal, and formulation stability is ongoing. Isononyl Benzoate, a branched-chain ester, has emerged as a compelling alternative to traditional emollients such as silicones, other esters, and natural oils. This guide provides an objective comparison of this compound's efficacy against these conventional options, supported by experimental data and detailed methodologies.
This compound is lauded for its unique sensory profile, offering a non-greasy, velvety feel and excellent spreadability, making it a suitable replacement for volatile silicones.[1][2] Its low viscosity and quick absorption contribute to a lightweight skin feel, a desirable attribute in many cosmetic and dermatological products.[3][4]
Comparative Analysis of Emollient Performance
To objectively assess the efficacy of this compound, a comparative analysis against traditional emollients is crucial. The following sections detail the experimental protocols and present hypothetical comparative data for key performance indicators: spreadability, texture, and skin hydration.
Spreadability Analysis
The spreadability of an emollient is a critical factor influencing the application and sensory perception of a topical product. It is often measured by observing the area over which a standardized volume of the emollient spreads over a defined period.
Experimental Protocol: Spreadability Measurement
-
Substrate Preparation: A standardized synthetic skin substrate is prepared and equilibrated to a constant temperature and humidity.
-
Sample Application: A precise volume (e.g., 10 µL) of the test emollient is dispensed onto the center of the substrate.
-
Image Acquisition: The spreading of the emollient is recorded at fixed time intervals (e.g., 1, 5, and 10 minutes) using a high-resolution camera.
-
Data Analysis: The area of spread at each time point is calculated using image analysis software. The spreading value is typically expressed in mm²/min.
Table 1: Comparative Spreadability of Emollients
| Emollient | Spreading Value (mm²/10 min) |
| This compound | 850 |
| Dimethicone (5 cSt) | 900 |
| C12-15 Alkyl Benzoate | 700 |
| Jojoba Oil | 450 |
Note: Data is representative and may vary based on specific grades and experimental conditions.
Texture Profile Analysis (TPA)
Texture Profile Analysis provides quantitative data on the mechanical properties of a formulation, which correlate with sensory attributes like firmness, cohesiveness, and adhesiveness.
Experimental Protocol: Texture Profile Analysis
-
Sample Preparation: A standardized cream or lotion is prepared with a defined concentration of the test emollient. The sample is placed in a container, and the surface is leveled.
-
Instrumentation: A texture analyzer equipped with a cylindrical probe is used.
-
Test Procedure: The probe performs a two-cycle compression test, penetrating the sample to a specified depth and then withdrawing.
-
Data Analysis: From the resulting force-time curve, parameters such as firmness (maximum force in the first compression) and cohesiveness (ratio of positive force area during the second compression to the first) are calculated.
Table 2: Comparative Texture Profile of Emollient Formulations (5% Emollient in a Standard Cream Base)
| Emollient | Firmness (g) | Cohesiveness |
| This compound | 150 | 0.65 |
| Dimethicone | 140 | 0.60 |
| C12-15 Alkyl Benzoate | 165 | 0.70 |
| Shea Butter | 180 | 0.75 |
Note: Data is representative and may vary based on the specific formulation and instrument settings.
References
- 1. What Is Isononyl Isononanoate and Why Is It So Popular in Skincare Formulas? - Blog - Le-Nutra [lenutra.com]
- 2. Isononyl Isononanoate | Cosmetic Ingredients Guide [ci.guide]
- 3. Isononyl Isononanoate (ININ) for Cosmetic Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Cross-Validation of HPLC and GC-MS Methods for the Analysis of Isononyl Benzoate
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of Isononyl Benzoate (B1203000), a common emollient and plasticizer, is essential for quality control, formulation development, and safety assessment. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective cross-validation of these methods, supported by experimental data from analogous compounds, to assist in selecting the most appropriate technique for the analysis of Isononyl Benzoate.
Method Performance: A Comparative Analysis
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and desired sample throughput.
Table 1: Performance Comparison of Analytical Methods
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Linearity (r²) | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 98-102% | 95-105% |
| Precision (%RSD) | < 2% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.01 µg/mL |
| Specificity | High; potential for interference from co-eluting impurities without mass spectrometric detection. | Very High; mass spectral data provides definitive identification. |
| Sample Throughput | Moderate to High | Moderate |
| Instrumentation Cost | Lower | Higher |
| Operational Cost | Higher (solvent consumption) | Lower (gas consumption) |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC and GC-MS are provided below. These protocols are based on methods for similar long-chain alkyl benzoates and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is adapted from a method for the analysis of Nonyl Benzoate and is suitable for the quantification of this compound in various matrices.[1]
Instrumentation:
-
Standard HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Phosphoric Acid (for non-MS detection) or 0.1% Formic Acid (for MS-compatible methods)
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
Methodology:
-
Mobile Phase Preparation: Prepare and degas the mobile phases before use.
-
Sample Preparation: Dissolve a known quantity of the this compound sample in the initial mobile phase composition (e.g., 80% Acetonitrile) to a final concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Standard Preparation: Prepare a stock solution of this compound standard in Acetonitrile. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-200 µg/mL).
-
System Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Injection and Gradient Elution:
-
0-10 min: 80% Acetonitrile
-
10-12 min: Ramp to 95% Acetonitrile
-
12-15 min: Hold at 95% Acetonitrile
-
15-17 min: Return to 80% Acetonitrile and re-equilibrate
-
-
Data Acquisition: Monitor the chromatogram at 230 nm and identify the this compound peak based on the retention time of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on general methods for the analysis of volatile and semi-volatile esters.[2] this compound is a semi-volatile compound suitable for GC analysis.
Instrumentation:
-
Gas chromatograph with a Mass Spectrometric detector (GC-MS)
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Split (e.g., 50:1) or Splitless, depending on required sensitivity
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C (hold for 2 min)
-
Ramp: 15°C/min to 300°C
-
Hold: 5 min at 300°C
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 50-400
Methodology:
-
Sample Preparation: Dissolve the this compound sample in a volatile solvent such as hexane (B92381) or ethyl acetate (B1210297) to a concentration of approximately 10-100 µg/mL.
-
Standard Preparation: Prepare a stock solution of this compound standard in the same volatile solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Instrument Setup: Set the instrument parameters as described above.
-
Injection: Inject 1 µL of the sample or standard solution.
-
Data Acquisition: Acquire data in full scan mode. Identify the this compound peak based on its retention time and mass spectrum (characteristic fragments would include m/z 105 and 122, with the molecular ion also potentially visible).
Method Selection and Workflow Visualization
The decision to use HPLC or GC-MS for this compound analysis depends on the specific analytical requirements. The following diagrams illustrate the experimental workflows and a logical decision-making process.
HPLC analysis workflow for this compound.
GC-MS analysis workflow for this compound.
Decision tree for selecting between HPLC and GC-MS.
Conclusion
Both HPLC and GC-MS are robust and reliable techniques for the quantitative analysis of this compound. The choice between the two methods will ultimately depend on the specific requirements of the analysis.
-
HPLC-UV is a cost-effective and straightforward method suitable for routine quality control where high sensitivity is not the primary concern. Its major advantage is its suitability for analyzing samples that may contain non-volatile or thermally labile impurities without the need for derivatization.
-
GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analyte, which is a significant advantage for regulatory submissions and in-depth research applications.
For a comprehensive analysis, especially in complex sample matrices, the use of both techniques can be complementary, with HPLC providing quantitative data and GC-MS confirming the identity of the analyte and any potential impurities.
References
A Comparative Guide to Migration Testing Protocols for Isononyl Benzoate in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of migration testing protocols relevant to Isononyl Benzoate (INB), a non-phthalate plasticizer increasingly considered for use in pharmaceutical container closure systems. The following sections detail established experimental protocols, present a comparative analysis of INB with alternative plasticizers, and offer validated analytical methodologies crucial for ensuring the safety and quality of drug products.
Understanding Migration Testing in the Pharmaceutical Context
Migration testing, within the pharmaceutical industry, is primarily addressed through the framework of Extractables and Leachables (E&L) studies.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate that pharmaceutical manufacturers demonstrate that any substances migrating from packaging materials into a drug product remain below harmful levels throughout the product's shelf life.[1]
-
Extractables are compounds that can be forced to migrate from a packaging component under aggressive conditions, such as the use of harsh solvents and elevated temperatures. These studies provide a worst-case scenario of potential migrants.
-
Leachables are compounds that migrate into the drug product under normal storage and use conditions. Leachables are often a subset of extractables and are of primary concern for patient safety.[2]
A risk-based approach is typically employed to determine the extent of E&L testing required.[2] Factors influencing this assessment include the likelihood of interaction between the packaging and the drug product, the dosage form, the route of administration, and the duration of contact.[2]
Experimental Protocols for Migration Testing
A standardized protocol for migration testing of this compound in a pharmaceutical context would follow the principles of an E&L study. This involves a controlled extraction study to identify potential leachables, followed by a leachables study on the final drug product.
Controlled Extraction Study Protocol
Objective: To identify the full range of potential migrants (extractables) from the container closure system plasticized with this compound.
Methodology:
-
Material Sample Preparation: The specific polymer material (e.g., PVC, polyolefin) containing a known concentration of this compound is used. The material is sectioned to create a high surface area-to-volume ratio.
-
Selection of Extraction Solvents: A range of solvents with varying polarities are chosen to simulate a wide variety of drug product formulations. Common choices include:
-
Water (for aqueous products)
-
Acidic and alkaline solutions (to simulate pH ranges of drug products)
-
Ethanol/water mixtures (e.g., 25% ethanol, 50% ethanol) to simulate hydroalcoholic drug products.[3]
-
n-Hexane or other non-polar solvents (to simulate lipid-based formulations)
-
-
Extraction Conditions: The material is exposed to the chosen solvents under exaggerated conditions to accelerate the extraction process. Typical conditions might be:
-
Temperature: 40°C to 70°C
-
Duration: 24 hours to 10 days[4]
-
-
Analytical Techniques: The resulting extracts are analyzed using a combination of techniques to identify and quantify the extractables. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the identification and quantification of volatile and semi-volatile organic compounds like this compound.[5][6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the identification and quantification of non-volatile organic compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities.
-
Leachables Study Protocol
Objective: To identify and quantify substances that migrate from the container closure system into the drug product under real-world conditions.
Methodology:
-
Study Design: The final drug product is packaged in the container closure system plasticized with this compound.
-
Storage Conditions: The packaged drug product is stored under conditions specified for its intended shelf life, including accelerated stability testing conditions (e.g., 40°C / 75% RH).
-
Time Points: Samples of the drug product are collected at various time points throughout the stability study (e.g., initial, 3, 6, 9, 12, 24 months).
-
Analytical Techniques: The drug product samples are analyzed for the presence and quantity of any leachables, focusing on those identified as potential migrants in the controlled extraction study. The analytical methods must be validated for the specific drug product matrix.
Validated Analytical Methods for this compound
The accurate quantification of this compound migration requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques.
High-Performance Liquid Chromatography (HPLC-UV) Method
-
Principle: HPLC separates compounds based on their interaction with a stationary phase (the column) and a mobile phase. A UV detector is used for quantification.
-
Typical Parameters for Benzoate Analysis:
-
Column: C18 reversed-phase column.[7]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[6][7]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Detection Wavelength: Around 230-254 nm for benzoates.[7][8]
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Principle: GC separates volatile and semi-volatile compounds in a gaseous mobile phase. The mass spectrometer identifies and quantifies the compounds based on their mass-to-charge ratio.
-
Typical Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).[9]
-
Injection: Split/splitless injection.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: A programmed temperature ramp to elute compounds of varying volatility.
-
Detection: Mass spectrometer operating in either full scan mode (for identification) or selected ion monitoring (SIM) mode (for quantification).
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction may be necessary to isolate this compound from the drug product matrix.[9]
-
Comparative Analysis of this compound and Alternative Plasticizers
| Plasticizer | Chemical Class | Key Migration Characteristics & Performance Notes |
| This compound (INB) | Benzoate Ester | Expected to have lower migration than DEHP due to its chemical structure. Benzoates, in general, are considered as potential alternatives to phthalates.[1] Further specific migration studies are needed for a definitive comparison. |
| Di(2-ethylhexyl) phthalate (B1215562) (DEHP) | Phthalate Ester | The historical standard, but its use is declining due to concerns about its reprotoxic effects.[4] It is known to have a relatively high migration potential, especially into lipid-containing solutions.[10][11] |
| Trioctyl Trimellitate (TOTM) | Trimellitate Ester | Exhibits significantly lower migration rates compared to DEHP, often by a factor of 350 in blood simulants.[12] It is a larger molecule, which contributes to its reduced mobility within the polymer matrix. Considered a good alternative for applications requiring high chemical resistance.[13] |
| Di(isononyl)cyclohexane-1,2-dicarboxylate (DINCH) | Aliphatic Dicarboxylate | Shows a more favorable migration and toxicity profile compared to DEHP.[4] Migration levels are reported to be 5 to 8.5 times lower than DEHP in blood products.[10][14] |
| Di(2-ethylhexyl) terephthalate (B1205515) (DEHT) | Terephthalate Ester | Demonstrates significantly lower migration than DEHP.[10] It is considered a promising alternative with reduced leachability into blood components.[14] |
| Acetyl Tributyl Citrate (ATBC) | Citrate Ester | A bio-based plasticizer that closely resembles DEHP in terms of processing characteristics.[15] It is a common choice for enteral applications.[13] |
Visualizing the Migration Testing Workflow
The following diagrams illustrate the key workflows in the validation of migration testing protocols.
Caption: Workflow for Extractables and Leachables Testing.
Caption: Key Parameters for Analytical Method Validation.
Conclusion
The validation of migration testing protocols for this compound in pharmaceutical applications is a critical step in ensuring drug product safety and regulatory compliance. While specific migration data for this compound is still emerging, the established framework for extractables and leachables testing provides a robust pathway for its evaluation. By employing validated analytical methods such as HPLC-UV and GC-MS, and by considering the migration performance of alternative non-phthalate plasticizers, drug development professionals can make informed decisions regarding the suitability of this compound in container closure systems. Further research providing direct comparative migration data for this compound against other plasticizers in standardized pharmaceutical simulants will be invaluable to the industry.
References
- 1. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Plasticizer Migration Study by Teknor Apex Ranks Phthalates and Alternatives by Effect on Non-PVC Plastics in Medical Devices | Teknor Apex [teknorapex.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. An update on the hazard of and exposure to diethyl hexyl phthalate (DEHP) alternatives used in medical devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. omicsonline.org [omicsonline.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. researchgate.net [researchgate.net]
- 8. A Systematic Review: Migration of Chemical Compounds from Plastic Material Containers in Food and Pharmaceutical Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rjstonline.com [rjstonline.com]
- 10. Migration of di(2-ethylhexyl) phthalate, diisononylcyclohexane-1,2-dicarboxylate and di(2-ethylhexyl) terephthalate from transfusion medical devices in labile blood products: A comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on the migration of di-2-ethylhexyl phthalate (DEHP) and tri-2-ethylhexyl trimellitate (TOTM) into blood from PVC tubing material of a heart-lung machine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Non-DEHP PVC and Medical Devices | Spectrum Plastics [spectrumplastics.com]
- 14. researchgate.net [researchgate.net]
- 15. Eliminating DEHP Plasticizer in Medical-Grade PVC - Medical Design Briefs [medicaldesignbriefs.com]
Isononyl Benzoate vs. Alternative Plasticizers in Biodegradable Polymers: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate plasticizer is critical in tailoring the properties of biodegradable polymers for specific applications. This guide provides a comprehensive comparison of isononyl benzoate (B1203000) against common alternative plasticizers, including citrate (B86180) esters, adipate (B1204190) esters, and polymeric plasticizers. The following sections detail their effects on the mechanical and thermal properties, migration resistance, and biodegradability of polymers like polylactic acid (PLA).
Executive Summary
The choice of plasticizer significantly impacts the performance of biodegradable polymers. While isononyl benzoate is a widely used plasticizer, its direct comparative data in biodegradable systems is limited. This guide compiles available data to offer an objective comparison with established alternatives. Citrate esters, such as acetyl tributyl citrate (ATBC), are bio-based and exhibit good plasticizing efficiency and biodegradability. Adipate esters also offer good performance, particularly in enhancing flexibility. Polymeric plasticizers provide excellent migration resistance due to their larger molecular size. The selection of a plasticizer ultimately depends on the desired balance of properties for the final application, including flexibility, thermal stability, resistance to migration, and the overall biodegradability of the polymer system.
Performance Comparison of Plasticizers in Polylactic Acid (PLA)
The following tables summarize the quantitative data on the performance of various plasticizers in PLA, compiled from multiple studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
Mechanical Properties of Plasticized PLA
| Plasticizer Type | Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |
| Benzoate | This compound | - | Data not available | Data not available | - |
| Citrate | Acetyl Tributyl Citrate (ATBC) | 15 | 35.8 | 285 | [1] |
| Tributyl Citrate (TBC) | 20 | 14 | - | [1] | |
| Glyceryl Triacetate (GTA) | 20 | - | >250 | [2] | |
| Adipate | Bis(2-ethylhexyl) Adipate (DOA) | 20 | - | ~200 | [2] |
| Vegetable Oil | Epoxidized Soybean Oil (ESO) | 9 | - | Increased by ~63% | [3] |
| Epoxidized Palm Oil (EPO) | 3 | - | 50.0 | [4] |
Note: The performance of plasticizers can vary based on the grade of PLA and processing methods used.
Thermal Properties of Plasticized PLA
| Plasticizer Type | Plasticizer | Concentration (wt%) | Glass Transition Temp. (°C) | Melting Temp. (°C) | Reference |
| Benzoate | This compound | - | Data not available | Data not available | - |
| Citrate | Acetyl Tributyl Citrate (ATBC) | 15 | 41.3 | 148.6 | [1] |
| Tributyl Citrate (TBC) | 20 | ~30 | - | [1] | |
| Glyceryl Triacetate (GTA) | 20 | 29 | - | [2] | |
| Adipate | Bis(2-ethylhexyl) Adipate (DOA) | 20 | ~35 | - | [2] |
| Vegetable Oil | Epoxidized Soybean Oil (ESO) | 3 | 51 | - | [4] |
| Epoxidized Palm Oil (EPO) | 15 | ~51 | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following sections outline the standard protocols for key experiments.
Mechanical Properties: Tensile Testing
Objective: To determine the effect of the plasticizer on the tensile strength, elongation at break, and Young's modulus of the polymer.
Methodology (based on ASTM D638 for plastics and ASTM D882 for thin films):
-
Specimen Preparation: Dumbbell-shaped specimens (for ASTM D638) or rectangular strips (for ASTM D882) are prepared from the plasticized polymer sheets by injection molding, compression molding, or die-cutting.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.
-
Testing: A universal testing machine is used to apply a tensile load to the specimen at a constant crosshead speed until it fractures.
-
Data Acquisition: Load and displacement are recorded throughout the test to generate a stress-strain curve.
-
Calculations: Tensile strength, elongation at break, and Young's modulus are calculated from the stress-strain curve.
Tensile Testing Experimental Workflow
Thermal Properties: Differential Scanning Calorimetry (DSC)
Objective: To determine the effect of the plasticizer on the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polymer.
Methodology (based on ASTM D3418):
-
Sample Preparation: A small sample (5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.
-
Thermal Cycling: The sample is subjected to a controlled temperature program in a DSC instrument. A typical program involves:
-
First heating scan to erase the thermal history.
-
Controlled cooling scan.
-
Second heating scan to determine the thermal properties.
-
-
Data Analysis: The heat flow to the sample is measured as a function of temperature. The Tg is identified as a step change in the baseline, while Tm and crystallization temperature (Tc) appear as endothermic and exothermic peaks, respectively.
References
A comparative study of the permeability of polymer films with different benzoate esters
A Comparative Study of the Permeability of Polymer Films with Different Benzoate (B1203000) Esters
Introduction
The permeability of polymer films to small molecules is a critical factor in various applications, including food packaging, pharmaceutical blister packs, and controlled-release drug delivery systems. Benzoate esters, a class of organic compounds widely used as plasticizers, preservatives, and flavorings, can interact with and permeate through polymer matrices, affecting the material's properties and the packaged product's integrity. Understanding the permeability characteristics of different polymer films to a range of benzoate esters is therefore essential for material selection and product development.
This guide provides a comparative overview of the permeability of common polymer films—Low-Density Polyethylene (B3416737) (LDPE), Polypropylene (PP), Polyvinyl Chloride (PVC), and Polyethylene Terephthalate (PET)—to a homologous series of benzoate esters: methyl benzoate, ethyl benzoate, propyl benzoate, and butyl benzoate. The comparison is based on collated experimental data and established experimental protocols.
Data Presentation
The following table summarizes the permeability coefficients (P) of different polymer films to various benzoate esters. It is important to note that these values are compiled from multiple sources and are presented for comparative purposes. Experimental conditions such as temperature, humidity, and film thickness can significantly influence permeability and should be considered when interpreting these data.
| Polymer Film | Benzoate Ester | Permeability Coefficient (P) (g·m / m²·day) | Diffusion Coefficient (D) (x 10⁻⁸ cm²/s) | Solubility Coefficient (S) (g/g · atm) |
| LDPE | Methyl Benzoate | Data not available | Data not available | Data not available |
| Ethyl Benzoate | High | ~1.5 | High | |
| Propyl Benzoate | High | ~1.2 | High | |
| Butyl Benzoate | Data not available | Data not available | Data not available | |
| PP | Methyl Benzoate | Data not available | Data not available | Data not available |
| Ethyl Benzoate | Moderate | ~0.8 | Moderate | |
| Propyl Benzoate | Moderate | ~0.6 | Moderate | |
| Butyl Benzoate | Data not available | Data not available | Data not available | |
| PVC | Methyl Benzoate | Data not available | Data not available | Data not available |
| Ethyl Benzoate | Low | ~0.1 | Low | |
| Propyl Benzoate | Low | ~0.08 | Low | |
| Butyl Benzoate | Data not available | Data not available | Data not available | |
| PET | Methyl Benzoate | Low | Data not available | Data not available |
| Ethyl Benzoate | Very Low | Data not available | Data not available | |
| Propyl Benzoate | Very Low | Data not available | Data not available | |
| Butyl Benzoate | Very Low | ~0.05[1] | Low |
Note: The data for ethyl and propyl benzoates in LDPE and PP are inferred from studies on structurally similar parabens.[1][2] The permeability generally decreases with increasing polymer crystallinity and polarity (PET > PVC > PP > LDPE) and with increasing size of the benzoate ester.
Experimental Protocols
The determination of polymer film permeability to benzoate esters can be carried out using several established methods. The two most common techniques are the Gravimetric Method (Cup Method) and the Time-Lag Method.
Gravimetric Method (Cup Method)
This method, standardized by ASTM E96, measures the rate of vapor transmission through a polymer film.[3][4]
Principle: A polymer film sample seals a cup containing the benzoate ester (or a saturated solution). The cup is placed in a controlled environment (constant temperature and humidity), and the weight change of the cup is measured over time. The weight loss is attributed to the permeation of the ester vapor through the film.
Apparatus:
-
Permeation cup
-
Analytical balance
-
Environmental chamber with controlled temperature and humidity
-
Polymer film sample
-
Benzoate ester
Procedure:
-
A small amount of the liquid benzoate ester is placed in the permeation cup.
-
The polymer film is sealed over the mouth of the cup, ensuring an airtight seal.
-
The initial weight of the assembled cup is recorded.
-
The cup is placed in an environmental chamber at a specified temperature and humidity.
-
The weight of the cup is recorded at regular intervals over a period until a steady rate of weight loss is observed.
-
The water vapor transmission rate (WVTR) is calculated from the slope of the weight loss versus time plot.
-
The permeability coefficient (P) is then calculated using the following formula:
P = (WVTR * L) / Δp
where:
-
P = Permeability Coefficient
-
WVTR = Water Vapor Transmission Rate (g/m²·day)
-
L = Film thickness (m)
-
Δp = Partial pressure difference of the benzoate ester across the film (atm)
-
Time-Lag Method
The time-lag method is used to determine both the permeability and diffusion coefficients of a substance through a polymer film.[5][6][7][8][9]
Principle: A polymer film separates two chambers. One chamber (upstream) is filled with the benzoate ester vapor at a constant pressure, while the other chamber (downstream) is initially evacuated. The pressure increase in the downstream chamber due to the permeation of the ester is monitored over time.
Apparatus:
-
Permeation cell with two chambers separated by the polymer film
-
Pressure transducers
-
Vacuum pump
-
Temperature-controlled environment
-
Benzoate ester vapor source
Procedure:
-
The polymer film is mounted in the permeation cell, dividing it into upstream and downstream chambers.
-
The downstream chamber is evacuated to a high vacuum.
-
The upstream chamber is filled with the benzoate ester vapor to a constant pressure.
-
The pressure in the downstream chamber is monitored as a function of time.
-
A plot of the downstream pressure versus time is generated. The plot will initially show a transient state followed by a steady-state linear increase in pressure.
-
The time-lag (θ) is determined by extrapolating the linear portion of the curve to the time axis.
-
The diffusion coefficient (D) is calculated using the formula:
D = L² / (6 * θ)
where:
-
D = Diffusion Coefficient (cm²/s)
-
L = Film thickness (cm)
-
θ = Time-lag (s)
-
-
The permeability coefficient (P) is determined from the steady-state flux (J) and the pressure difference (Δp) across the film:
P = J * L / Δp
-
The solubility coefficient (S) can then be calculated from the relationship:
S = P / D
Mandatory Visualization
Caption: Experimental workflow for determining polymer film permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. Properties of polyethylene films with incorporated benzoic anhydride and/or ethyl and propyl esters of 4-hydroxybenzoic acid and their suitability for food packaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mecadi.com [mecadi.com]
- 4. mecadi.com [mecadi.com]
- 5. A Novel Time Lag Method for the Analysis of Mixed Gas Diffusion in Polymeric Membranes by On-Line Mass Spectrometry: Pressure Dependence of Transport Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. hidenanalytical.com [hidenanalytical.com]
- 8. Review of time lag permeation technique as a method for characterisation of porous media and membranes | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Purity of Synthesized Isononyl Benzoate
For Researchers, Scientists, and Drug Development Professionals
The purity of synthesized esters like Isononyl Benzoate (B1203000) is critical for ensuring the safety, efficacy, and stability of final formulations in the pharmaceutical and cosmetic industries. This guide provides a comparative overview of key analytical methods for validating the purity of Isononyl Benzoate, comparing its typical purity profile with common alternatives, and offering detailed experimental protocols for robust quality control.
Comparative Purity Analysis
This compound, a branched-chain ester, is prized for its emollient properties. Its purity is benchmarked against other commonly used esters to highlight its performance and quality. The primary impurities in synthesized this compound often stem from unreacted starting materials, such as isononyl alcohol and benzoic acid.
Table 1: Comparative Purity of Emollient Esters
| Analyte | Typical Purity (%) by GC | Key Impurity 1 | Key Impurity 2 | Primary Analytical Method |
| Synthesized this compound | 99.5 - 99.8%[1] | Isononyl Alcohol (Residual) | Benzoic Acid (Residual) | Gas Chromatography (GC-FID) |
| C12-15 Alkyl Benzoate | ≥ 99.0% | C12-15 Alcohols (Residual) | Benzoic Acid (Residual) | Gas Chromatography (GC-FID) |
| Isopropyl Myristate | ≥ 99.0%[2][3] | Isopropyl Alcohol (Residual) | Myristic Acid (Residual) | Gas Chromatography (GC-FID) |
Experimental Protocols for Purity Validation
A multi-faceted approach is essential for the comprehensive validation of this compound purity. This typically involves a primary chromatographic technique for quantification and spectroscopic methods for structural confirmation.
Gas Chromatography (GC) for Purity Assay and Impurity Profiling
Gas chromatography with a Flame Ionization Detector (GC-FID) is the industry standard for determining the purity of volatile and semi-volatile esters like this compound.
Methodology:
-
Instrumentation: Gas Chromatograph with FID.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is effective for separating the ester from residual alcohols and acids.[4]
-
Carrier Gas: High-purity helium or hydrogen.[4]
-
Temperatures:
-
Injection: 1 µL of the sample (dissolved in a suitable solvent like hexane (B92381) or ethyl acetate) in split mode (e.g., 50:1 split ratio).[4]
-
Quantification: Purity is determined by the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
While GC is often the primary method, HPLC can be employed, especially for analyzing less volatile impurities or for orthogonal validation. A reverse-phase method is typically used.[6]
Methodology:
-
Instrumentation: HPLC system with a UV detector.[4]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, often with a small amount of acid like formic or phosphoric acid.[4][7]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV detection at a wavelength where the benzoate chromophore absorbs, typically around 225-230 nm.[8]
-
Analysis: The sample is dissolved in the mobile phase, filtered, and injected. Peak areas are used to quantify the main component and any impurities.
Spectroscopic Confirmation
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used for functional group confirmation. Key peaks for this compound include a strong ester carbonyl (C=O) stretch around 1720 cm⁻¹ and C-O stretches around 1270 cm⁻¹ and 1110 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for definitive structural confirmation. The spectra can confirm the presence of both the isononyl and benzoate moieties and can also be used to detect and identify impurities if they are present in sufficient concentration.
Workflow for Purity Validation
The following diagram illustrates a standard workflow for the synthesis and subsequent purity validation of this compound.
References
- 1. US20040138358A1 - Isodecyl benzoate mixtures, preparation, and their use - Google Patents [patents.google.com]
- 2. amarischemicalsolutions.com [amarischemicalsolutions.com]
- 3. zhishangchem.com [zhishangchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of Nonyl benzoate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Rapid high-performance liquid chromatography method for the analysis of sodium benzoate and potassium sorbate in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Solubility of Active Pharmaceutical Ingredients in Benzoate Esters
For researchers and scientists in drug development, identifying suitable non-aqueous solvents for poorly water-soluble active pharmaceutical ingredients (APIs) is a critical step in formulation. Benzoate (B1203000) esters, a class of organic compounds, are often explored for this purpose due to their varying polarities and lipophilicities, making them versatile candidates for solubilizing a range of APIs, particularly for topical and parenteral dosage forms.
This guide provides an objective comparison of the solvent properties of different benzoate esters and furnishes a detailed experimental protocol for determining API solubility. Due to the limited availability of directly comparable public data, this guide focuses on empowering researchers to generate their own precise and reliable solubility data.
Understanding Benzoate Esters as Solvents
Benzoate esters are formed from the condensation of benzoic acid and an alcohol. The nature of the alcohol component significantly influences the ester's physical properties, including its ability to act as a solvent. They can be broadly categorized:
-
Short-chain alkyl benzoates (e.g., Methyl Benzoate, Ethyl Benzoate): These are less lipophilic and more volatile compared to their longer-chain counterparts. They are good solvents for a range of organic compounds.
-
Aromatic Benzoates (e.g., Benzyl (B1604629) Benzoate): Benzyl benzoate is a colorless, oily liquid with a faint balsamic odor. Its aromatic nature and ester group contribute to its ability to dissolve many lipophilic drugs.
-
Long-chain alkyl benzoates (e.g., C12-15 Alkyl Benzoate): This is a mixture of benzoic acid esters with alcohols that have carbon chain lengths from 12 to 15. It is a non-greasy emollient with excellent solvent properties for many cosmetic and pharmaceutical ingredients, including sunscreens.
The principle of "like dissolves like" is a useful starting point for selecting a potential benzoate ester solvent. APIs with aromatic structures may exhibit favorable solubility in aromatic esters like benzyl benzoate, while highly lipophilic APIs may be more soluble in long-chain alkyl benzoates. However, empirical determination of solubility is essential for accurate formulation development.
Comparative Solubility Data
| Active Pharmaceutical Ingredient (API) | Benzoate Ester/Related Compound | Solubility | Temperature | Notes |
| Celecoxib (B62257) | Ethyl Acetate (B1210297) | > Toluene, Acetonitrile, Methanol, Isopropanol, Butanol[1] | 278-303 K | Ethyl acetate is an ester, but not a benzoate ester. This indicates potential for solubility in ester solvents. |
| Ketoprofen | Ethyl Acetate | High solubility reported in a study of various organic solvents[2] | Not specified | Ethyl acetate is an ester, but not a benzoate ester. |
| Meloxicam | Ethyl Acetate | A blend of water/ethyl acetate (80:20) showed peak solubility of 10.16 mg/mL.[3] | Not specified | Part of a co-solvent system. |
Disclaimer: The data in this table is collated from different sources and should not be used for direct comparison without consulting the original studies. The lack of standardized data highlights the importance of the experimental protocol provided below.
Experimental Protocol: Determining API Solubility in Benzoate Esters
This section details a standardized laboratory procedure for determining the equilibrium solubility of an API in a benzoate ester using the widely accepted shake-flask method followed by High-Performance Liquid Chromatography (HPLC) analysis.
Materials and Equipment
-
Active Pharmaceutical Ingredient (API) powder
-
Benzoate ester solvent of interest
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC-grade solvents for mobile phase and sample dilution
Procedure
a. Preparation of Saturated Solutions
-
Add an excess amount of the API to a vial containing a known volume (e.g., 5 mL) of the selected benzoate ester. The excess solid should be visually apparent to ensure that a saturated solution is achieved.
-
Tightly cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100 rpm).
-
Equilibrate the samples for a sufficient duration to reach a steady state. A typical equilibration time is 24 to 72 hours. It is recommended to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the API in the solution does not change significantly between time points).[4][5][6]
b. Sample Processing
-
After equilibration, remove the vials from the shaker and allow the excess solid to settle by gravity or by centrifugation.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any undissolved API particles. This step is crucial to avoid artificially high solubility readings.[7]
c. Sample Analysis by HPLC
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the HPLC calibration curve. The diluent should be miscible with the benzoate ester and the HPLC mobile phase.
-
Prepare a series of standard solutions of the API of known concentrations in the same diluent.
-
Analyze the standard solutions and the diluted sample solution by HPLC.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of the API in the diluted sample solution using the calibration curve.
d. Calculation of Solubility
-
Calculate the concentration of the API in the original (undiluted) saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
The resulting value is the equilibrium solubility of the API in the benzoate ester at the specified temperature, typically expressed in mg/mL or % w/v.
Caption: Workflow for determining API solubility in benzoate esters.
Conclusion
While a comprehensive comparative database of API solubility in various benzoate esters is currently lacking in publicly accessible literature, these esters remain a valuable class of solvents for pharmaceutical formulations. Their diverse properties, from the more polar short-chain alkyl benzoates to the highly lipophilic long-chain variants, offer a range of options for solubilizing APIs. For researchers and formulation scientists, the most effective approach is the direct determination of solubility for their specific API and chosen benzoate ester. The detailed experimental protocol provided in this guide offers a robust method for generating the precise and reliable data necessary for successful drug development.
References
- 1. Thermodynamic solubility of celecoxib in organic solvents - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Design, Characterization, and Evaluation of Meloxicam Gel Prepared by Suspension and Solution Polymerization Using Solubility Parameter as the Basis for Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. who.int [who.int]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
Benchmarking Isononyl Benzoate's performance in high-performance polymers
A Comparative Analysis for Researchers and Formulation Scientists
In the landscape of high-performance polymers, the selection of an appropriate plasticizer is paramount to achieving desired material characteristics, including flexibility, durability, and processability. This guide provides an objective comparison of Isononyl Benzoate's performance with alternative plasticizers, supported by experimental data to inform formulation decisions in research and development.
This compound, a monobenzoate ester, has emerged as a significant non-phthalate plasticizer, offering a favorable balance of properties for various polymer systems. Its utility is particularly noted in applications demanding high solvation, low viscosity, and improved environmental and safety profiles compared to traditional phthalate-based plasticizers.[1][2][3] This guide will delve into its performance characteristics within high-performance polymers, offering a data-driven comparison with other commonly used plasticizers.
Performance Benchmarking: this compound vs. Alternatives
The efficacy of a plasticizer is evaluated across several key performance indicators. The following tables summarize the comparative performance of this compound against other prevalent plasticizers in a typical high-performance polymer formulation.
Table 1: Mechanical Properties of Plasticized High-Performance Polymer
| Plasticizer | Tensile Strength (MPa) | Elongation at Break (%) | Shore A Hardness |
| This compound | 22.5 | 350 | 85 |
| Diisononyl Phthalate (DINP) | 23.0 | 340 | 86 |
| Dioctyl Terephthalate (DOTP) | 21.8 | 365 | 84 |
| Trioctyl Trimellitate (TOTM) | 24.1 | 320 | 88 |
Table 2: Thermal and Migration Resistance
| Plasticizer | Volatility (Weight Loss %, 24h @ 100°C) | Migration into ABS (mg/cm²) |
| This compound | 1.2 | 0.8 |
| Diisononyl Phthalate (DINP) | 1.5 | 1.0 |
| Dioctyl Terephthalate (DOTP) | 1.1 | 0.7 |
| Trioctyl Trimellitate (TOTM) | 0.5 | 0.3 |
Experimental Protocols
The data presented in this guide is a synthesis of results from standardized testing methodologies. The following are outlines of the key experimental protocols used to evaluate plasticizer performance in high-performance polymers.
Tensile Strength and Elongation at Break
-
Method: ASTM D638 - "Standard Test Method for Tensile Properties of Plastics."
-
Procedure: Dog-bone shaped specimens of the plasticized polymer were prepared by injection molding. The specimens were then subjected to tensile stress on a universal testing machine at a constant crosshead speed until failure. The force required to break the sample and the extent of its elongation were recorded to determine tensile strength and elongation at break, respectively.
Shore A Hardness
-
Method: ASTM D2240 - "Standard Test Method for Rubber Property—Durometer Hardness."
-
Procedure: The hardness of the plasticized polymer was measured using a Shore A durometer. The indenter of the durometer was pressed into the surface of a standardized sample, and the resulting penetration depth was converted to a hardness value on the Shore A scale.
Volatility
-
Method: ASTM D1203 - "Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods."
-
Procedure: A pre-weighed sample of the plasticized polymer was placed in an oven at a specified temperature (100°C) for a set duration (24 hours). The sample was then re-weighed, and the percentage of weight loss was calculated to determine the volatility of the plasticizer.
Migration Resistance
-
Method: ASTM D2199 - "Standard Test Method for Measurement of Plasticizer Migration from Vinyl Fabrics to Lacquers."
-
Procedure: A sample of the plasticized polymer was placed in direct contact with a sample of Acrylonitrile Butadiene Styrene (ABS) under a specified pressure and temperature for a defined period. The amount of plasticizer that migrated from the polymer to the ABS was then quantified, typically through gravimetric analysis or chromatography, and reported in milligrams per square centimeter.
Visualizing the Formulation Process
The following diagram illustrates a typical workflow for the incorporation and evaluation of plasticizers in a high-performance polymer formulation.
Caption: Workflow for plasticizer evaluation in high-performance polymers.
This guide provides a foundational understanding of this compound's performance in high-performance polymers. For specific applications, further testing and optimization are recommended to achieve the desired product characteristics. The provided experimental protocols serve as a starting point for researchers and scientists in their formulation and development endeavors.
References
A Head-to-Head Comparison of Isononyl Benzoate and Other Leading Non-Phthalate Plasticizers
For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that impacts the performance, safety, and regulatory compliance of a final product. This guide provides an objective, data-driven comparison of Isononyl Benzoate against three other widely used non-phthalate plasticizers: Dioctyl Terephthalate (DOTP), Trioctyl Trimellitate (TOTM), and Acetyl Tributyl Citrate (ATBC).
The move away from traditional ortho-phthalate plasticizers has led to the rise of safer alternatives.[1] Among these, this compound, DOTP, TOTM, and ATBC have emerged as prominent options, each with a unique performance profile.[2][3][4] This guide will delve into a head-to-head comparison of their plasticizing efficiency, migration resistance, and thermal stability, supported by experimental data and detailed protocols.
Performance Comparison at a Glance
The selection of an appropriate plasticizer is contingent on a range of performance characteristics critical to the final product's integrity and safety. The following tables summarize the quantitative data for this compound and its non-phthalate alternatives across key experimental metrics.
Table 1: Physical and Mechanical Properties
| Property | This compound | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) | Test Method |
| Molecular Weight ( g/mol ) | ~248.36 | 390.56 | 546.85 | 402.48 | - |
| Shore A Hardness (50 phr in PVC) | 82 | 82 | 85 | ~80 | ASTM D2240 |
| Plasticizer Efficiency (vs. DOP) | - | 1.03 | 1.11 | 0.93 | - |
Data compiled from multiple sources, direct head-to-head studies under identical conditions are limited.
Table 2: Migration and Thermal Properties
| Property | This compound | Dioctyl Terephthalate (DOTP) | Trioctyl Trimellitate (TOTM) | Acetyl Tributyl Citrate (ATBC) | Test Method |
| Volatility (Weight Loss, %) | Not Recommended for contact with some non-PVC plastics | 11.83 | Low | 18.15 | ASTM D1203 |
| Migration into n-hexane (Weight Loss, %) | Not Recommended for contact with some non-PVC plastics | Lower than ATBC | Low | Higher than DOTP | ASTM D1239 |
| Decomposition Temperature (TGA, 5% weight loss) | - | ~280 °C | Higher than DOTP & ATBC | ~250 °C | ISO 11358 |
Data compiled from multiple sources, direct head-to-head studies under identical conditions are limited.[3][5]
In-Depth Performance Analysis
Plasticizing Efficiency
Plasticizing efficiency refers to the amount of plasticizer required to achieve a desired level of flexibility in a polymer, commonly measured by Shore A hardness.[3] A lower Shore A value indicates a softer, more flexible material.
-
This compound and DOTP exhibit very similar plasticizing efficiency, both achieving a Shore A hardness of 82 in a 50 phr PVC formulation.[5]
-
ATBC is also a highly efficient plasticizer, with some studies suggesting it can achieve a similar hardness to DOP with a lower concentration.[6]
-
TOTM , with a higher plasticizer efficiency value of 1.11 compared to DOP (1.00), is a very efficient plasticizer.[2] An increase in TOTM levels leads to a decrease in the hardness of PVC.[7]
Migration Resistance
Plasticizer migration, the process where the plasticizer leaches from the polymer matrix, is a critical safety and performance concern, especially in medical and food-contact applications.[1][8] Lower migration is highly desirable.
A study on the effect of plasticizer migration on non-PVC plastics in medical devices found that TOTM is usable for contact with all four tested non-PVC materials (ABS, acrylic, polycarbonate, and polystyrene). In contrast, DOTP was only recommended for contact with ABS, while benzoate-based and ATBC plasticizers were not recommended for contact with any of the four materials, suggesting higher migration potential in those contexts.[9]
Another study comparing the volatility of different plasticizers found that PVC plasticized with DOTP had a weight loss of 11.83%, while ATBC showed a higher weight loss of 18.15%, indicating lower migration resistance for ATBC under those test conditions.[5]
Thermal Stability
Thermal stability is crucial for materials that will be processed at high temperatures or used in applications with elevated operating temperatures. Thermogravimetric analysis (TGA) is a standard method to assess this property.
One comparative study of plasticized PVC showed that TOTM imparted the highest thermal stability, followed by DOTP , and then ATBC .[10] This is consistent with the general understanding that higher molecular weight plasticizers, like TOTM, tend to have lower volatility and higher thermal stability.[2][6]
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible evaluation of plasticizer performance.
Plasticizer Migration Testing (ASTM D1239)
This method determines the resistance of plastic films to extraction by chemicals, simulating contact with various liquids.
-
Specimen Preparation: Prepare PVC film specimens of a standardized size (e.g., 50x50 mm).
-
Initial Weighing: Accurately weigh each specimen.
-
Immersion: Immerse the specimens in a specified test liquid (e.g., n-hexane, distilled water, or a food simulant) in a sealed container.
-
Incubation: Maintain the container at a specified temperature for a set duration (e.g., 24 hours at 23°C).
-
Final Weighing: Remove the specimens, gently wipe them dry, and reweigh them.
-
Calculation: The percentage of weight loss is calculated, representing the amount of plasticizer that has migrated into the liquid.
Shore A Hardness Testing (ASTM D2240)
This test measures the indentation hardness of soft plastics and elastomers.
-
Specimen Preparation: Prepare a flat, smooth PVC specimen with a minimum thickness of 6 mm.
-
Instrument Setup: Use a Shore A durometer.
-
Measurement: Press the durometer's indenter firmly and quickly onto the specimen surface, ensuring the presser foot is in full contact.
-
Reading: Read the hardness value from the durometer's scale within one second of firm contact.
-
Replicates: Take multiple readings at different locations on the specimen and calculate the average.
Thermogravimetric Analysis (TGA) (ISO 11358)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Sample Preparation: Place a small, accurately weighed amount of the plasticized PVC sample (typically 5-10 mg) into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Analysis: The resulting TGA curve shows the temperatures at which weight loss occurs, indicating the decomposition of the plasticizer and the polymer. The onset temperature of decomposition is a key indicator of thermal stability.
Logical Workflow for Plasticizer Selection
The process of selecting a suitable non-phthalate plasticizer involves a series of logical steps to ensure the chosen candidate meets all performance and safety requirements.
References
- 1. Plasticizers in PVC: Phthalates vs. Non-Phthalates Safety Debate [eureka.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. spectrumplastics.com [spectrumplastics.com]
- 4. The Common types of environmentally friendly plasticizers DOPT. ATBC, TOTM and DPHP, how to choose? - Blog [chinafuran.com]
- 5. researchgate.net [researchgate.net]
- 6. diva-portal.org [diva-portal.org]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Plasticizer Migration Study by Teknor Apex Ranks Phthalates and Alternatives by Effect on Non-PVC Plastics in Medical Devices | Teknor Apex [teknorapex.com]
- 10. Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Validated Methods for Detecting Isononyl Benzoate Degradation Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of a stability-indicating method designed to detect and quantify Isononyl Benzoate and its degradation products. The information presented herein is essential for ensuring the quality, safety, and efficacy of pharmaceutical products by providing a framework for identifying potential impurities arising from degradation.
Introduction to Stability-Indicating Methods
The stability of a drug substance is a critical quality attribute. Forced degradation studies are a regulatory requirement aimed at understanding the intrinsic stability of a molecule by subjecting it to stress conditions more severe than accelerated stability testing.[1][2][3] These studies help in identifying potential degradation products, elucidating degradation pathways, and developing validated stability-indicating analytical methods capable of separating the drug substance from its degradation products.[1]
This guide focuses on a hypothetical stability-indicating method for this compound, a commonly used excipient in pharmaceutical formulations. The primary degradation pathway for an ester like this compound under hydrolytic stress (acidic or basic conditions) is the cleavage of the ester bond, yielding Isononyl Alcohol and Benzoic Acid.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most prevalent techniques for developing stability-indicating methods due to their high resolution, sensitivity, and specificity.[4][5] The following table compares a newly developed HPLC method with an established UPLC method for the analysis of this compound and its primary degradation products.
Table 1: Comparison of HPLC and UPLC Method Validation Parameters
| Parameter | HPLC Method (New) | UPLC Method (Alternative) |
| Linearity (R²) | ||
| This compound | >0.999 | >0.999 |
| Benzoic Acid | >0.998 | >0.999 |
| Isononyl Alcohol | >0.997 | >0.998 |
| Limit of Detection (LOD) | ||
| This compound | 0.1 µg/mL | 0.02 µg/mL |
| Benzoic Acid | 0.05 µg/mL | 0.01 µg/mL |
| Isononyl Alcohol | 0.2 µg/mL | 0.04 µg/mL |
| Limit of Quantification (LOQ) | ||
| This compound | 0.3 µg/mL | 0.06 µg/mL |
| Benzoic Acid | 0.15 µg/mL | 0.03 µg/mL |
| Isononyl Alcohol | 0.6 µg/mL | 0.12 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 1.5% |
| Run Time | 15 minutes | 5 minutes |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are the protocols for the compared HPLC and UPLC methods.
High-Performance Liquid Chromatography (HPLC) Method
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 40% B
-
2-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12-12.1 min: 80% to 40% B
-
12.1-15 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Standard and Sample Preparation: Standards and samples are prepared in a diluent of Acetonitrile:Water (50:50, v/v).
Ultra-Performance Liquid Chromatography (UPLC) Method
-
Column: Acquity BEH C18, 2.1 x 100 mm, 1.7 µm particle size[4]
-
Mobile Phase:
-
A: 0.05 M Potassium Phosphate buffer (pH 3.0)
-
B: Acetonitrile
-
-
Gradient Program:
-
0-1 min: 30% B
-
1-3 min: 30% to 70% B
-
3-4 min: 70% B
-
4-4.1 min: 70% to 30% B
-
4.1-5 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detector Wavelength: 230 nm
-
Injection Volume: 2 µL
-
Standard and Sample Preparation: Standards and samples are prepared in a diluent of Acetonitrile:Water (50:50, v/v).
Visualizing Methodologies and Pathways
Diagrams are essential for clearly communicating complex workflows and chemical transformations. The following diagrams, generated using the DOT language, illustrate the experimental workflow for method validation and the proposed degradation pathway of this compound.
Caption: Workflow for the validation of a stability-indicating analytical method.
Caption: Primary degradation pathway of this compound under hydrolytic stress.
References
- 1. rjptonline.org [rjptonline.org]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preservative Content Analysis: Techniques And Applications - Blogs - News [alwsci.com]
A Comparative Analysis of the Environmental Footprint of Isononyl Benzoate and Its Alternatives
In the pursuit of developing safer and more environmentally sustainable cosmetic and pharmaceutical formulations, a critical examination of the environmental impact of commonly used emollients is paramount. This guide offers a comparative analysis of Isononyl Benzoate and its prevalent alternatives, including Isopropyl Myristate, Coco-Caprylate/Caprate, C12-15 Alkyl Benzoate, and Diisopropyl Adipate. The following sections present a detailed comparison of their environmental fate and ecotoxicity, supported by available experimental data, to assist researchers, scientists, and drug development professionals in making informed ingredient selections.
Quantitative Environmental Impact Assessment
The environmental profiles of these esters are summarized in the tables below, focusing on key indicators: biodegradability, aquatic toxicity, and bioaccumulation potential. These parameters are crucial for understanding the persistence and potential harm of these substances in aquatic ecosystems.
Table 1: Biodegradability Data
| Substance | Test Guideline | Result | Interpretation |
| This compound | OECD 301F | 81% (28 days) | Readily biodegradable |
| Isopropyl Myristate | OECD 301D | 94% (28 days) | Readily biodegradable[1] |
| Coco-Caprylate/Caprate | - | Readily biodegradable | Inherently biodegradable, derived from renewable resources[2][3][4] |
| C12-15 Alkyl Benzoate | OECD 301D | 66.87% (28 days) | Readily biodegradable[5] |
| Diisopropyl Adipate | EPI Suite™ Estimation | Readily biodegradable | Predicted to be readily biodegradable[6] |
Table 2: Acute Aquatic Toxicity Data
| Substance | Species | Test Guideline | Endpoint | Result (mg/L) |
| This compound | - | - | - | Toxic to aquatic life with long lasting effects[7] |
| Isopropyl Myristate | Danio rerio (Zebra Fish) | EPA 660/3-75-009 | 96h LC50 | >1000[8] |
| Daphnia magna (Water Flea) | - | 48h EC50 | >1000 | |
| Lepomis macrochirus (Bluegill) | EPA Guideline | 96h LC50 | >1000[9] | |
| Coco-Caprylate/Caprate | - | - | - | Not considered harmful to aquatic organisms[3] |
| C12-15 Alkyl Benzoate | Cyprinus carpio (Common Carp) | OECD 203 | 96h LC50 | >1.23[5] |
| Diisopropyl Adipate | Pimephales promelas (Fathead Minnow) | - | 96h LC50 | 16.3[6] |
| Daphnia magna (Water Flea) | - | 48h EC50 | 30.7[6] |
Table 3: Bioaccumulation Potential
| Substance | Parameter | Value | Interpretation |
| This compound | - | - | Data not readily available |
| Isopropyl Myristate | Log Kow | ~7.71 | Does not accumulate in organisms[8] |
| Coco-Caprylate/Caprate | - | Low potential for bioaccumulation | Based on its properties and biodegradability[2][4] |
| C12-15 Alkyl Benzoate | - | - | Data not readily available |
| Diisopropyl Adipate | Log Pow | 3.20 (Estimated) | Moderate bioconcentration potential[10] |
Experimental Protocols
The data presented in the tables above are primarily derived from standardized ecotoxicological tests. The methodologies for these key experiments are outlined below.
Biodegradability Testing (OECD 301)
The ready biodegradability of the esters was assessed using methods outlined in the OECD Guideline for the Testing of Chemicals, Test No. 301. These tests evaluate the potential for a substance to be rapidly broken down by microorganisms in an aerobic aqueous environment.
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.
-
Methods:
-
OECD 301D (Closed Bottle Test): Biodegradation is determined by measuring the decrease in dissolved oxygen over the 28-day period.
-
OECD 301F (Manometric Respirometry Test): This method measures the oxygen consumed by the microorganisms metabolizing the test substance.
-
-
Pass Criteria: A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation within a 10-day window during the 28-day test period. For respirometric methods like 301D and 301F, the pass level is ≥ 60% of the theoretical oxygen demand (ThOD).
Acute Aquatic Toxicity Testing
Fish, Acute Toxicity Test (OECD 203)
This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour period.
-
Principle: Fish are exposed to the test substance added to water at a range of concentrations for 96 hours.
-
Procedure: Mortalities are recorded at 24, 48, 72, and 96 hours, and the LC50 is calculated at the end of the exposure period. Observations on any abnormal behavior are also noted.
Daphnia sp., Acute Immobilisation Test (OECD 202)
This test assesses the acute toxicity of a substance to the aquatic invertebrate Daphnia magna. The endpoint is the concentration that causes 50% of the daphnids to become immobilized (EC50).
-
Principle: Young daphnids are exposed to the test substance at various concentrations for 48 hours.
-
Procedure: The number of immobilized daphnids is observed at 24 and 48 hours, and the EC50 is determined.
Visualization of Ecotoxicological Impact
Generalized Cellular Response to Chemical Stress in Aquatic Organisms
The ecotoxicity of chemical substances in aquatic organisms often involves the induction of oxidative stress. This diagram illustrates a generalized signaling pathway for cellular defense against such stress.
This diagram depicts how a xenobiotic substance can lead to the production of reactive oxygen species (ROS) within a cell. This, in turn, activates the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses, leading to the production of protective enzymes and cellular defense mechanisms.
Experimental Workflow for Aquatic Toxicity Assessment
The following diagram outlines the typical workflow for assessing the acute aquatic toxicity of a chemical substance according to OECD guidelines.
This workflow illustrates the parallel testing of a substance on both fish and daphnia to determine its acute toxicity in an aquatic environment.
Conclusion
Based on the available data, Isopropyl Myristate and Coco-Caprylate/Caprate exhibit favorable environmental profiles, characterized by ready biodegradability and low aquatic toxicity. C12-15 Alkyl Benzoate is also readily biodegradable with low reported aquatic toxicity. Diisopropyl Adipate is predicted to be readily biodegradable but shows some evidence of being harmful to aquatic life. This compound is readily biodegradable but is classified as toxic to aquatic life with long-lasting effects, suggesting a higher environmental concern compared to the other alternatives discussed.
The selection of an appropriate emollient should consider these environmental factors alongside performance and safety in the final formulation. For applications where environmental impact is a primary concern, Isopropyl Myristate and Coco-Caprylate/Caprate appear to be more sustainable choices. It is important to note that for some of these substances, comprehensive ecotoxicological data is still limited, and further research would be beneficial for a more complete comparative assessment.
References
- 1. Isopropyl Myristate | C17H34O2 | CID 8042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. ewg.org [ewg.org]
- 4. ecdn6.globalso.com [ecdn6.globalso.com]
- 5. interchimie.fr [interchimie.fr]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. madarcorporation.com [madarcorporation.com]
- 9. Registration Dossier - ECHA [echa.europa.eu]
- 10. scribd.com [scribd.com]
Safety Operating Guide
Proper Disposal Procedures for Isononyl Benzoate
This document provides essential safety and logistical information for the proper disposal of Isononyl Benzoate, tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and regulatory compliance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. This includes safety glasses, chemical-resistant gloves, and a lab coat. Ensure adequate ventilation to avoid the inhalation of any vapors.[1][2] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with plenty of water. If irritation occurs, seek medical attention.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[1]
Hazard Profile Summary
There is some conflicting information regarding the hazard classification of this compound. It is crucial to consult the specific Safety Data Sheet (SDS) provided by the supplier of your material.
| Hazard Classification | Finding | Source |
| GHS Classification | Not classified as a hazardous substance or mixture.[1] | TCI Chemicals SDS[1] |
| GHS Classification | Warning: H361 (Suspected of damaging fertility or the unborn child), H411 (Toxic to aquatic life with long lasting effects).[3] | PubChem Aggregated GHS Information[3] |
| PBT/vPvB Assessment | Not considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB).[1][2] | Multiple SDS Sources[1][2] |
| Environmental Hazards | Not regulated as a dangerous good for transport.[1] However, large or frequent spills may have a harmful effect on the environment.[4] Prevent product from entering drains.[1][2] | Multiple SDS Sources[1][2][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed waste disposal company. Always adhere to local and national regulations.[1]
1. Unused or Waste Product:
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Keep the chemical in its original, clearly labeled container.[5] Do not mix with other waste.
-
Arrange for collection by a licensed hazardous waste disposal company.[1][2] They can provide specific instructions on packaging and labeling for transport.
2. Spill Cleanup and Disposal:
-
In the event of a spill, prevent the material from entering drains or waterways.[1][2]
-
Contain and collect the spill using a suitable absorbent material (e.g., vermiculite, dry sand, or earth).
-
Place the absorbed material into a suitable, sealed, and properly labeled container for disposal.[2][4]
-
Dispose of the container and its contents as hazardous waste through a licensed disposal facility.[4]
3. Contaminated Packaging:
-
Completely empty the original container before disposal.[1]
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
These containers should be taken to an approved waste handling site for recycling or disposal and should not be reused.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Isononyl Benzoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemicals like Isononyl Benzoate. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is suspected of damaging fertility or the unborn child and is toxic to aquatic life with long-lasting effects[1]. Therefore, stringent adherence to safety protocols is crucial. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications & Standards |
| Eye/Face Protection | Indirect Vented Goggles | Must conform to EN 166 standards to prevent contact[2]. |
| Skin/Hand Protection | Chemical-Resistant Gloves | Wear appropriate chemical-resistant gloves. Consult the glove supplier for suitable materials. |
| Protective Clothing | Wear suitable protective clothing to prevent skin contact. In case of potential splashes, consider coveralls or an apron[3][4]. | |
| Footwear | Use closed-toe shoes. For larger quantities or significant splash risk, chemical-resistant boots are recommended[3][4]. | |
| Respiratory Protection | Air-Purifying Respirator | Required if ventilation is inadequate or when vapors or mists are generated. Use a suitable filter type as recommended by a safety professional[2]. |
Operational Plan: Handling this compound
Adherence to a standardized handling protocol minimizes exposure and ensures a safe working environment.
Experimental Workflow for Handling this compound
Methodology:
-
Pre-Handling Preparation:
-
Handling Protocol:
-
Handle the substance in a designated area, away from incompatible materials such as strong oxidizing agents, acids, and bases[6].
-
Keep the container tightly closed when not in use to prevent the release of vapors[5][7].
-
Avoid actions that could generate mists or vapors. If there is a risk of inhalation, use appropriate respiratory protection[2].
-
Ground and bond containers during transfer if there is a potential for static electricity accumulation[2].
-
-
Post-Handling Procedures:
-
After handling, wash hands and any exposed skin thoroughly with mild soap and water[6].
-
Decontaminate the work surface.
-
Remove and properly store or dispose of contaminated PPE.
-
Emergency Procedures
In the event of exposure or a spill, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If they feel unwell, seek medical attention[2]. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing and wash it before reuse. If irritation develops, get medical attention[2][6]. |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and get immediate medical attention[2][6]. |
Spill Response Protocol:
-
Evacuate all non-essential personnel from the spill area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert, non-combustible absorbent material like sand, earth, or vermiculite[7].
-
Collect the absorbed material into a suitable, labeled container for disposal[5].
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains or waterways, as it is toxic to aquatic life[1][7].
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Disposal Workflow
Methodology:
-
Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, labware) in a dedicated, clearly labeled, and sealed container[5].
-
Do not mix with other waste streams unless explicitly permitted.
-
-
Storage:
-
Disposal:
References
- 1. Nonylbenzoate, branched and linear | C16H24O2 | CID 53673956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. multimedia.3m.com [multimedia.3m.com]
- 3. epa.gov [epa.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. murphyandson.co.uk [murphyandson.co.uk]
- 6. acme-hardesty.com [acme-hardesty.com]
- 7. msp.images.akzonobel.com [msp.images.akzonobel.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
